3-Chloro-1,1,1-trifluoropropane
Description
Properties
IUPAC Name |
3-chloro-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIFKCVYZBVZIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3 | |
| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042033 | |
| Record name | 3-chloro-1,1,1-trifluoropropane | |
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Molecular Weight |
132.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-1,1,1-trifluoropropane appears as a colorless odorless nonflammable liquid. Poisonous by inhalation. Emits toxic fumes of chlorine and fluorine when heated to decomposition. | |
| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
460-35-5 | |
| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Chloro-1,1,1-trifluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chloro-1,1,1-trifluoropropane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 3-chloro-1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-chloro-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-1,1,1-trifluoropropane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLORO-1,1,1-TRIFLUOROPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C535H1OII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloro-1,1,1-trifluoropropane chemical structure and CAS number
An In-Depth Technical Guide to 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of fluorinated compounds. We will delve into the core attributes of this compound, a versatile C3 building block, moving beyond basic data to provide actionable insights into its application, reactivity, and safe handling.
Introduction: The Strategic Value of this compound
This compound, also known as HCFC-253fb, is a halogenated alkane of significant interest in modern organic synthesis. Its chemical structure, featuring a stable trifluoromethyl group and a reactive chlorine atom, makes it a valuable intermediate for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecules.[1][2] In the pharmaceutical and agrochemical industries, the incorporation of fluorine atoms is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] This guide provides the foundational knowledge required to effectively and safely leverage this potent building block in research and development.
Chemical Identity and Molecular Structure
A precise understanding of a reagent's structure is fundamental to predicting its reactivity and integrating it into synthetic workflows.
-
Chemical Name: this compound
The molecule consists of a three-carbon propane chain. The C1 position is fully substituted with three fluorine atoms, forming a highly stable trifluoromethyl group. The C3 position bears a chlorine atom, which serves as the primary reactive site for nucleophilic displacement.
Computational Representations:
Below is a visualization of the molecule's connectivity.
Caption: Molecular structure of this compound.
Physicochemical Properties: Data for Practical Application
The physical properties of a reagent directly inform experimental design, from solvent selection to reaction temperature and purification methods. At room temperature, this compound is a colorless liquid with a faint, ether-like odor.[1][10]
| Property | Value | Significance in Experimental Design |
| Boiling Point | ~44-46 °C | Low boiling point requires careful temperature control during reactions to prevent loss of material. Refluxing may require a cooled condenser. |
| Melting Point | ~ -106 °C | Remains liquid under typical laboratory and cryogenic conditions, offering a broad operational temperature range. |
| Density | ~1.325 g/cm³ | Denser than water, which will affect phase separation during aqueous workups. |
| Vapor Pressure | 380.2 mmHg @ 25°C | High volatility necessitates handling in well-ventilated areas or a fume hood to minimize inhalation exposure. |
| Solubility | Low in water; soluble in non-polar organic solvents (e.g., hexane, ether) | Due to its hydrophobic nature, reactions are typically performed in organic solvents. Its low water solubility simplifies extraction procedures.[10] |
| LogP | 1.55 | Indicates moderate lipophilicity, a key parameter in drug design for cell membrane permeability. |
Reactivity, Synthesis, and Mechanistic Considerations
Reactivity Profile: The synthetic utility of this compound stems from the reactivity of the carbon-chlorine bond. The electron-withdrawing effect of the distal trifluoromethyl group slightly activates the C-Cl bond towards nucleophilic substitution.
-
Primary Reactive Site: The chlorine atom is a good leaving group, making the molecule an excellent substrate for Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions).
-
Chemical Stability: The compound is chemically inert in many situations, making it a robust building block that can withstand various reaction conditions without degradation.[4][11] However, it can react violently with strong reducing agents (e.g., active metals) and strong oxidizing agents, especially at elevated temperatures.[4][9][11]
General Synthetic Workflow: The primary application of this reagent is to introduce the 3,3,3-trifluoropropyl group. A typical workflow involves the reaction of a nucleophilic substrate with this compound, often in the presence of a base to deprotonate the nucleophile or scavenge the HCl byproduct.
Caption: General workflow for nucleophilic substitution.
Representative Experimental Protocol: N-alkylation of Aniline
This protocol provides a self-validating, step-by-step methodology for a representative Sₙ2 reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize N-(3,3,3-trifluoropropyl)aniline.
Materials:
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Aniline (Reagent Grade)
-
This compound (≥98% purity)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Reaction Setup (Inert Atmosphere): To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (1.5 equivalents). The use of an anhydrous base is critical to prevent unwanted side reactions with water.
-
Solvent and Reagent Addition: Add anhydrous DMF (20 mL) to the flask. DMF is chosen as the solvent for its high boiling point and ability to dissolve both the organic substrate and the inorganic base. Add aniline (1.0 equivalent) to the stirred suspension.
-
Addition of Electrophile: Add this compound (1.2 equivalents) dropwise at room temperature. A slight excess of the electrophile ensures complete consumption of the starting aniline.
-
Reaction Execution: Heat the reaction mixture to 80 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the Sₙ2 reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline spot is consumed (typically 4-6 hours). This step is crucial for process control and prevents the formation of over-alkylation byproducts.
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Workup - Quenching and Extraction: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water. This quenches the reaction and dissolves the DMF and inorganic salts. Extract the aqueous layer with diethyl ether (3 x 30 mL).
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Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) to remove any acidic impurities, and then with brine (1 x 20 mL) to reduce the amount of dissolved water in the organic phase.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure N-(3,3,3-trifluoropropyl)aniline.
Safety, Handling, and Environmental Considerations
Proper handling is paramount due to the compound's toxicological and environmental profile.
Hazard Identification:
-
Toxicity: Toxic if inhaled and may be harmful if swallowed.[9] It is described as a poison by ingestion and moderately toxic by inhalation. High concentrations of vapor may displace oxygen and cause rapid suffocation.[12]
-
Irritation: Causes serious eye irritation and may cause skin and respiratory irritation.[13]
-
Reactivity Hazards: While generally stable, it can react violently with strong reducing and oxidizing agents.[4][9]
-
Environmental: Classified as a Class II Ozone Depleter by the EPA and is harmful to public health and the environment by destroying ozone in the upper atmosphere.[1][13]
Safe Handling Practices:
-
Ventilation: Always handle in a well-ventilated chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing and reducing agents.[14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not discharge to sewer systems.[14]
Conclusion
This compound is a strategically important building block for introducing the trifluoropropyl group in pharmaceutical and agrochemical research. Its well-defined reactivity, centered on the C-Cl bond, allows for predictable integration into complex synthetic routes. A thorough understanding of its physicochemical properties and adherence to strict safety and handling protocols are essential for its effective and responsible use in the laboratory.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 460-35-5 [chemicalbook.com]
- 5. This compound | CAS#:460-35-5 | Chemsrc [chemsrc.com]
- 6. Propane, 3-chloro-1,1,1-trifluoro- [webbook.nist.gov]
- 7. This compound [stenutz.eu]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. airgas.com [airgas.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. chemicalbook.com [chemicalbook.com]
Spectroscopic data for 3-Chloro-1,1,1-trifluoropropane (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-1,1,1-trifluoropropane
Authored by a Senior Application Scientist
This document provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No. 460-35-5), a fluorinated organic compound of interest in synthetic chemistry and materials science.[1][2] The purpose of this guide is to move beyond a simple presentation of data, offering instead a detailed interpretation grounded in the principles of structural spectroscopy. We will explore how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data coalesce to provide an unambiguous structural elucidation of the molecule.
The molecular integrity and purity of specialty chemicals like this compound are paramount. Spectroscopic analysis serves as the cornerstone of quality control and structural verification. Each technique provides a unique piece of the structural puzzle, and a holistic interpretation is essential for confident characterization.
Molecular Structure and Connectivity via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of a molecule in solution. For this compound, we examine the ¹H, ¹³C, and ¹⁹F nuclei to build a complete picture.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆. Deuterated solvents are used to avoid large interfering signals from the solvent's own protons.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[3] For ¹⁹F NMR, an external standard such as trifluoroacetic acid or CFCl₃ is often used.[4]
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Acquisition Parameters: Standard acquisition parameters are used, including a 90° pulse angle and a sufficient relaxation delay (typically 1-5 seconds) to ensure quantitative signal integration. For ¹³C NMR, proton decoupling is employed to simplify the spectrum into single lines for each unique carbon environment.
¹H NMR Analysis
The proton NMR spectrum reveals two distinct proton environments corresponding to the two methylene (-CH₂-) groups.
-
-CH₂-Cl (Hₐ): These protons are adjacent to the electronegative chlorine atom, which deshields them, causing their signal to appear further downfield. They are coupled to the adjacent -CH₂- protons (Hᵦ), resulting in a triplet splitting pattern.
-
-CH₂-CF₃ (Hᵦ): These protons are adjacent to the strongly electron-withdrawing -CF₃ group. They are coupled to both the Hₐ protons (as a triplet) and the three ¹⁹F nuclei (as a quartet). This results in a complex multiplet, specifically a triplet of quartets.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=circle, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
// Nodes for the molecule C1 [label="CF₃", pos="0,0!", fillcolor="#EA4335"]; C2 [label="CH₂", pos="1,0!", fillcolor="#FBBC05"]; C3 [label="CH₂Cl", pos="2,0!", fillcolor="#4285F4"];
// Edges representing bonds C1 -- C2 [label=" C-C "]; C2 -- C3 [label=" C-C "];
// Invisible nodes for labels label_Hb [label="Hᵦ", pos="1,0.5!", shape=plaintext, fontcolor="#202124"]; label_Ha [label="Hₐ", pos="2,0.5!", shape=plaintext, fontcolor="#202124"]; } dot Figure 1: Molecular structure showing distinct proton environments.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2H (Hₐ) | -CH₂Cl | ~3.7 | Triplet (t) | ³J(HH) ≈ 7 Hz |
| 2H (Hᵦ) | -CH₂CF₃ | ~2.6 | Triplet of Quartets (tq) | ³J(HH) ≈ 7 Hz, ³J(HF) ≈ 11 Hz |
Causality: The downfield shift of Hₐ relative to Hᵦ is a direct consequence of the higher electronegativity of chlorine compared to the -CF₃ group's inductive effect on the adjacent carbon. The coupling patterns are dictated by the n+1 rule, where 'n' is the number of equivalent adjacent nuclei.
¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum confirms the presence of three unique carbon atoms. The key diagnostic feature is the coupling between carbon and fluorine (C-F coupling), which is not removed by proton decoupling.
-
C1 (-CF₃): This carbon is directly bonded to three fluorine atoms, resulting in a large downfield shift and a distinct quartet splitting pattern due to ¹J(CF) coupling.
-
C2 (-CH₂-): This methylene carbon is adjacent to the -CF₃ group, and its signal is split into a quartet by ²J(CF) coupling.
-
C3 (-CH₂Cl): This carbon is attached to chlorine. Its proximity to the electronegative -CF₃ group results in a moderate downfield shift. It may exhibit a small triplet splitting due to ³J(CF) coupling, though this can sometimes be unresolved.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C1 | -C F₃ | ~127 | Quartet (q) | ¹J(CF) ≈ 277 Hz |
| C2 | -C H₂-CF₃ | ~35 | Quartet (q) | ²J(CF) ≈ 30 Hz |
| C3 | -C H₂Cl | ~40 | Singlet (s) or Triplet (t) | ³J(CF) ≈ 3 Hz |
Trustworthiness: The observation of large, characteristic C-F coupling constants provides irrefutable evidence for the presence and location of the trifluoromethyl group, validating the structural assignment.
¹⁹F NMR Analysis
As all three fluorine atoms are chemically equivalent, the ¹⁹F NMR spectrum shows a single resonance. This signal is split by the two adjacent protons on C2 (Hᵦ), resulting in a triplet.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 3F | -CF₃ | ~ -66.5 | Triplet (t) | ³J(HF) ≈ 11 Hz |
Expert Insight: The chemical shift value is highly characteristic of a CF₃ group adjacent to a methylene group. Data from analogous structures, such as 7,7,7-Trifluoroheptan-1-ol, show a nearly identical chemical shift and coupling constant (-66.5 ppm, t, J = 10.9 Hz), lending high confidence to this prediction.[5]
Functional Group Confirmation via Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: IR Data Acquisition
-
Methodology: The spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a common method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, creating a thin film.
-
Data Collection: The sample is scanned with IR radiation, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Interpretation of Key IR Absorptions
The IR spectrum is dominated by strong absorptions from the C-F bonds and also shows characteristic C-H and C-Cl vibrations.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2970 - 2860 | C-H Stretch (alkane) | Medium |
| 1450 - 1350 | C-H Bend (scissoring/bending) | Medium |
| 1300 - 1100 | C-F Stretch | Very Strong |
| 800 - 600 | C-Cl Stretch | Medium-Strong |
Authoritative Grounding: The C-F stretching region is the most diagnostic feature of the spectrum. Fluorinated compounds consistently display exceptionally strong absorption bands in the 1300-1100 cm⁻¹ region due to the large change in dipole moment during the C-F bond vibration.[6] The C-Cl stretch appears at a lower frequency due to the higher mass of the chlorine atom compared to fluorine.[6]
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, where it is vaporized in a high vacuum.
-
Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Analysis of the Mass Spectrum
The mass spectrum of this compound (molecular weight ~132.51 g/mol ) is provided by the NIST Mass Spectrometry Data Center.[2][7]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 132. However, a crucial feature is the presence of a second peak at m/z 134. This is the M+2 peak, and its presence in an approximate 3:1 intensity ratio with the M⁺• peak is definitive proof of the presence of one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
-
Fragmentation Pattern: The high-energy ionization process causes the molecular ion to fragment in predictable ways. The most stable fragments will be the most abundant.
dot graph { graph [bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];
M [label="[C₃H₄³⁵ClF₃]⁺•\nm/z = 132", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_Cl37 [label="[C₃H₄³⁷ClF₃]⁺•\nm/z = 134", fillcolor="#4285F4", fontcolor="#FFFFFF"];
F1 [label="[C₃H₄F₃]⁺\nm/z = 97"]; F2 [label="[CF₃]⁺\nm/z = 69"]; F3 [label="[C₂H₄Cl]⁺\nm/z = 63"]; F4 [label="[C₂H₂F]⁺\nm/z = 45"];
M -> F1 [label="- Cl•"]; M -> F3 [label="- CF₃•"]; F1 -> F2 [label="- C₂H₄"]; F3 -> F4 [label="- HCl, -H•"]; } dot Figure 2: Proposed EI-MS fragmentation pathway.
Table 5: Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Identity of Lost Neutral |
| 132/134 | [CH₂ClCH₂CF₃]⁺• | Molecular Ion (M⁺•) |
| 97 | [CH₂CH₂CF₃]⁺ | Cl• |
| 69 | [CF₃]⁺ | CH₂CH₂Cl• |
| 63/65 | [CH₂CH₂Cl]⁺ | CF₃• |
| 45 | [C₂H₂F]⁺ | Multiple steps |
Self-Validating System: The fragmentation pattern is highly logical. The cleavage of the C-Cl bond is a common pathway for chloroalkanes, leading to the abundant ion at m/z 97. Similarly, the stability of the trifluoromethyl radical and cation leads to the observation of ions at m/z 63 (loss of •CF₃) and m/z 69 ([CF₃]⁺), respectively. The combination of the correct molecular weight, the characteristic chlorine isotope pattern, and a logical fragmentation pathway provides a robust and self-validating confirmation of the structure.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and Mass Spectrometry provides a synergistic and unambiguous structural determination.
-
NMR establishes the carbon-hydrogen framework and the precise location of the fluorine and chlorine atoms through chemical shifts and coupling patterns.
-
IR confirms the presence of the key functional groups, notably the C-F and C-Cl bonds, through their characteristic vibrational frequencies.
-
MS verifies the molecular weight, confirms the presence of a single chlorine atom via its isotopic signature, and supports the proposed structure through predictable fragmentation pathways.
This multi-technique approach represents the gold standard in chemical analysis, ensuring the identity, purity, and structural integrity of the compound for researchers, scientists, and drug development professionals.
References
- 1. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propane, 3-chloro-1,1,1-trifluoro- [webbook.nist.gov]
- 3. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. colorado.edu [colorado.edu]
- 5. rsc.org [rsc.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Propane, 3-chloro-1,1,1-trifluoro- [webbook.nist.gov]
The Reactivity Profile of 3-Chloro-1,1,1-trifluoropropane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Fluorinated Building Block
3-Chloro-1,1,1-trifluoropropane (HCFC-253fb), a colorless and nonflammable liquid, has emerged as a significant fluorinated building block in modern organic synthesis.[1][2][3] Its utility spans the development of novel pharmaceuticals, advanced agrochemicals, and specialty materials.[4] The strategic placement of a chlorine atom on a propane backbone, activated by a powerful trifluoromethyl group, imparts a unique reactivity profile that is the focus of this in-depth guide. Understanding the nuanced chemical behavior of this molecule is paramount for its effective application in the synthesis of complex molecular architectures. This guide provides a senior application scientist's perspective on the core reactivity of this compound, moving beyond a simple recitation of facts to explain the underlying principles that govern its chemical transformations.
Core Molecular Attributes and Physicochemical Properties
The reactivity of this compound is intrinsically linked to its molecular structure and resulting physical properties. The defining feature is the potent electron-withdrawing nature of the trifluoromethyl (-CF3) group, which significantly influences the adjacent carbon-carbon and carbon-chlorine bonds.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₃ | [1] |
| Molecular Weight | 132.51 g/mol | [1] |
| Boiling Point | 45-46 °C | [5] |
| Melting Point | -106.2 °C | [5] |
| Density | ~1.3 g/cm³ | [5] |
| Appearance | Colorless liquid | [1][2] |
| Solubility | Generally hydrophobic, with low solubility in water but soluble in non-polar organic solvents. | [5] |
Synthesis of this compound
A common industrial synthesis of this compound involves the fluorination of a polychlorinated propane precursor. One established method starts with 1,1,1,3,3-pentachloropropane, which is reacted with hydrogen fluoride (HF) in the presence of a catalyst.[6] This process can be followed by a dehydrohalogenation step to produce unsaturated derivatives, highlighting the dual reactivity of the starting material.
The Reactivity Landscape: A Tale of Two Pathways
As a primary alkyl halide, this compound is at the crossroads of two fundamental reaction pathways: nucleophilic substitution (SN2) and β-elimination (E2). The strong electron-withdrawing effect of the trifluoromethyl group plays a pivotal role in dictating the preferred pathway, primarily by increasing the acidity of the protons on the adjacent carbon (C2).
Nucleophilic Substitution: The SN2 Trajectory
The primary nature of the carbon bearing the chlorine atom makes it a prime candidate for a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, a nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group in a single step.
Causality in Experimental Choices:
-
Nucleophile Selection: To favor the SN2 pathway, the choice of nucleophile is critical. Strong, non-bulky nucleophiles with low basicity are ideal. Examples include iodide (I⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). These species are potent nucleophiles but are less likely to act as bases and initiate the competing E2 reaction.
-
Solvent Effects: Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are the solvents of choice for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.
-
Temperature Considerations: Lower reaction temperatures generally favor the SN2 reaction over the E2 pathway, as the activation energy for elimination is typically higher.
Self-Validating Protocol (Illustrative): Synthesis of 3-Azido-1,1,1-trifluoropropane
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 3-azido-1,1,1-trifluoropropane.
β-Elimination: The E2 Pathway and the Formation of 3,3,3-Trifluoropropene
The presence of the electron-withdrawing trifluoromethyl group significantly increases the acidity of the protons on the C2 carbon. This makes the molecule susceptible to β-elimination, particularly in the presence of a strong, sterically hindered base. The E2 mechanism is a concerted process where the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the simultaneous departure of the chloride leaving group.
Causality in Experimental Choices:
-
Base Selection: To drive the reaction towards the E2 pathway, a strong, bulky base is the reagent of choice. Potassium tert-butoxide (t-BuOK) is a classic example. Its steric bulk hinders its ability to act as a nucleophile and attack the primary carbon, thus favoring its role as a base. Other strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can also be employed.
-
Solvent Considerations: The choice of solvent can influence the basicity of the reagent. For instance, using a less polar solvent like tetrahydrofuran (THF) can enhance the basicity of an alkoxide.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution.
Self-Validating Protocol (Illustrative): Synthesis of 3,3,3-Trifluoropropene
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend potassium tert-butoxide (1.5 eq) in anhydrous THF.
-
Substrate Addition: Cool the suspension in an ice bath and slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction for the consumption of the starting material.
-
Workup and Product Isolation: The product, 3,3,3-trifluoropropene, is a gas at room temperature. It can be collected by passing the reaction off-gas through a cold trap or by distillation from the reaction mixture.
-
Purification: The collected product can be further purified by fractional distillation if necessary.
Reduction of the Carbon-Chlorine Bond
The carbon-chlorine bond in this compound can be reduced to a carbon-hydrogen bond, yielding 1,1,1-trifluoropropane. This transformation is typically achieved using metal hydride reducing agents.
Causality in Experimental Choices:
-
Reducing Agent: A powerful hydride source like lithium aluminum hydride (LiAlH₄) is generally effective for the reduction of primary alkyl halides. Sodium borohydride (NaBH₄) is typically not reactive enough for this transformation.
-
Solvent: The reduction with LiAlH₄ must be carried out in an anhydrous aprotic solvent, such as diethyl ether or THF, due to its violent reaction with protic solvents like water and alcohols.
Self-Validating Protocol (Illustrative): Synthesis of 1,1,1-Trifluoropropane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether.
-
Substrate Addition: Cool the suspension in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC).
-
Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.
-
Workup: Filter the resulting white precipitate of aluminum salts and wash it with diethyl ether. The product is in the ethereal filtrate.
-
Isolation: Due to the low boiling point of 1,1,1-trifluoropropane, it is best isolated by careful distillation of the filtrate.
Applications in Synthesis: A Versatile Precursor
The reactivity profile of this compound makes it a valuable precursor for a range of more complex molecules.
-
Introduction of the 3,3,3-Trifluoropropyl Moiety: Through SN2 reactions, the trifluoropropyl group can be readily incorporated into various molecular scaffolds, a common strategy in medicinal chemistry to enhance metabolic stability and lipophilicity.[4]
-
Synthesis of Trifluoropropenyl Derivatives: The E2 elimination product, 3,3,3-trifluoropropene, is a key intermediate in the synthesis of other fluorinated compounds, including polymers and other refrigerants.
Safety and Handling
This compound is a toxic and potentially hazardous chemical that must be handled with appropriate safety precautions.[1][2]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong reducing agents and strong oxidizing agents.[1][2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a fluorinated building block with a well-defined yet nuanced reactivity profile. The interplay between its primary alkyl halide nature and the powerful electron-withdrawing trifluoromethyl group governs its propensity to undergo either SN2 or E2 reactions. By carefully selecting reagents and reaction conditions, chemists can selectively steer the transformation towards the desired outcome, making this compound a valuable tool in the synthesis of a wide array of functionalized molecules. A thorough understanding of its reactivity is essential for harnessing its full potential in research and development.
References
- 1. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 460-35-5 [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Laboratory-Scale Synthesis of 3-Chloro-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the laboratory-scale synthesis of 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb), a valuable fluorinated building block in the pharmaceutical and agrochemical industries. This document details two primary synthetic methodologies, offering a thorough examination of the reaction mechanisms, experimental protocols, and the critical parameters that govern the successful synthesis and purification of the target compound. Emphasis is placed on providing actionable, field-proven insights to enable researchers to replicate these procedures with a high degree of confidence and safety.
Introduction: The Significance of this compound
This compound (C₃H₄ClF₃) is a fluorinated organic compound of significant interest due to its unique physicochemical properties imparted by the trifluoromethyl group.[1][2] This functional group is known to enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules, making it a sought-after component in the design of novel pharmaceuticals and agrochemicals.[1] The presence of a reactive chlorine atom further extends its utility as a versatile intermediate for the introduction of the 3,3,3-trifluoropropyl moiety into a wide range of molecular scaffolds. This guide will explore the practical synthesis of this important compound on a laboratory scale, providing the necessary detail for its successful preparation.
Strategic Approaches to Synthesis: A Comparative Analysis
Two principal synthetic routes have been identified from the literature for the laboratory-scale preparation of this compound. Each pathway presents distinct advantages and challenges, which are discussed below to inform the experimental design process.
Route A: Multi-step Synthesis via a Chlorinated Precursor
This approach involves the initial synthesis of a polychlorinated propane derivative, followed by a sequence of fluorination and dehydrohalogenation reactions. A common precursor is 1,1,1,3-tetrachloropropane, which can be synthesized from the reaction of carbon tetrachloride and ethylene.
Route B: Direct Synthesis via Anti-Markovnikov Hydrochlorination
A more direct route involves the anti-Markovnikov addition of hydrogen chloride (HCl) to 3,3,3-trifluoropropene. This regioselectivity is driven by the strong electron-withdrawing effect of the trifluoromethyl group, which destabilizes the formation of a carbocation at the adjacent carbon, thereby favoring the formation of the terminal chloride.[3]
The following sections will provide a detailed examination of each synthetic strategy, including step-by-step protocols.
Route A: Synthesis via 1,1,1,3-Tetrachloropropane Intermediate
This multi-step synthesis offers a robust method for producing this compound from readily available starting materials. The overall workflow is depicted below.
Caption: Workflow for the synthesis of this compound via a 1,1,1,3-tetrachloropropane intermediate.
Step 1: Laboratory-Scale Synthesis of 1,1,1,3-Tetrachloropropane
The synthesis of 1,1,1,3-tetrachloropropane is achieved through the catalyzed addition of carbon tetrachloride to ethylene.[4][5]
3.1.1. Experimental Protocol
-
Reaction Setup: A glass-lined autoclave reactor equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves is the preferred apparatus.
-
Reagents and Catalysts:
-
Carbon tetrachloride (CCl₄)
-
Ethylene (C₂H₄)
-
Iron powder (catalyst)
-
Tributylphosphate (TBP) (co-catalyst)[4]
-
-
Procedure:
-
Charge the reactor with carbon tetrachloride, iron powder, and tributylphosphate. The mole ratio of iron powder to TBP can range from approximately 1.5:1 to 10:1.[4]
-
Seal the reactor and purge with an inert gas, such as nitrogen.
-
Heat the mixture to the reaction temperature, typically between 85°C and 150°C, with agitation.[4][5]
-
Introduce ethylene gas into the reactor. A continuous feed is preferable to maintain a steady reaction rate. The mole ratio of carbon tetrachloride to ethylene is generally maintained between 1:1 and 3:1.[4]
-
Monitor the reaction progress by observing the pressure drop in the reactor. The reaction is typically complete within 6-8 hours.[4]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
-
Work-up and Purification:
-
The crude reaction mixture is filtered to remove the solid catalyst.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the 1,1,1,3-tetrachloropropane. The product typically distills at 70-115°C at a pressure of 40-225 torr.[5]
-
Step 2: Fluorination of 1,1,1,3-Tetrachloropropane
The conversion of 1,1,1,3-tetrachloropropane to this compound is achieved through a halogen exchange reaction using anhydrous hydrogen fluoride (HF) in the presence of a suitable catalyst.
3.2.1. Experimental Protocol
-
Reaction Setup: This reaction should be conducted in a pressure reactor constructed from materials resistant to HF, such as Monel or Hastelloy. The reactor should be equipped with a stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves.
-
Reagents and Catalysts:
-
1,1,1,3-Tetrachloropropane
-
Anhydrous Hydrogen Fluoride (HF)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
-
Procedure:
-
Charge the reactor with antimony pentachloride.
-
Cool the reactor and carefully add anhydrous hydrogen fluoride.
-
Heat the mixture to the reaction temperature, typically in the range of 70°C to 120°C.
-
Slowly feed the 1,1,1,3-tetrachloropropane into the reactor.
-
The reaction is typically carried out under autogenous pressure.
-
Monitor the reaction progress by GC analysis of the vapor phase.
-
-
Work-up and Purification:
-
The reaction mixture is passed through a scrubber containing a dilute aqueous solution of sodium hydroxide or potassium hydroxide to neutralize any acidic byproducts (HCl and excess HF).
-
The organic phase is then separated and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The final product, this compound, is purified by fractional distillation.
-
| Parameter | Step 1: Synthesis of 1,1,1,3-Tetrachloropropane | Step 2: Fluorination |
| Starting Materials | Carbon tetrachloride, Ethylene | 1,1,1,3-Tetrachloropropane, Anhydrous HF |
| Catalyst | Iron powder, Tributylphosphate | Antimony pentachloride |
| Temperature | 85-150°C[4][5] | 70-120°C |
| Pressure | Autogenous | Autogenous |
| Reaction Time | 6-8 hours[4] | Varies, monitor by GC |
| Purification | Fractional distillation under vacuum | Scrubbing followed by fractional distillation |
Route B: Anti-Markovnikov Hydrochlorination of 3,3,3-Trifluoropropene
This route offers a more atom-economical approach to the synthesis of this compound.
Caption: Direct synthesis of this compound via anti-Markovnikov hydrochlorination.
Mechanistic Rationale
The addition of HCl to an unsymmetrical alkene typically follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond.[6][7] However, in the case of 3,3,3-trifluoropropene, the strong electron-withdrawing nature of the trifluoromethyl group reverses this selectivity. The inductive effect of the CF₃ group destabilizes the formation of a secondary carbocation at the C2 position, making the formation of a primary carbocation at the C1 position more favorable. This leads to the "anti-Markovnikov" addition of the chloride ion to the terminal carbon.[3]
Experimental Protocol
-
Reaction Setup: A pressure-rated glass reactor or a stainless-steel autoclave equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and gas inlet/outlet valves is suitable for this reaction.
-
Reagents:
-
3,3,3-Trifluoropropene
-
Anhydrous Hydrogen Chloride (HCl) gas
-
-
Procedure:
-
Charge the reactor with a suitable solvent if desired, although the reaction can also be performed neat.
-
Cool the reactor to a low temperature (e.g., 0°C or below) to condense the 3,3,3-trifluoropropene.
-
Slowly bubble anhydrous HCl gas through the cooled liquid with vigorous stirring.
-
After the addition of HCl is complete, seal the reactor and allow it to slowly warm to room temperature.
-
The reaction can be monitored by GC analysis of aliquots to determine the consumption of the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, carefully vent any excess HCl gas through a scrubber containing a basic solution.
-
The crude product is washed with a dilute solution of sodium bicarbonate to remove any residual acid, followed by a wash with water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The final product is purified by fractional distillation.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of the product and identifying any byproducts. The mass spectrum of this compound will show a characteristic fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the two methylene groups, with splitting patterns determined by the adjacent protons and fluorine atoms.
-
¹⁹F NMR: Will show a characteristic signal for the trifluoromethyl group.
-
¹³C NMR: Will provide information on the carbon skeleton of the molecule.
-
Safety and Handling
This compound is a colorless, volatile liquid.[2] It is important to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
The synthesis procedures described in this guide involve the use of hazardous materials, including:
-
Anhydrous Hydrogen Fluoride (HF): Extremely corrosive and toxic. All work with HF must be conducted in a specialized fume hood with appropriate safety precautions and emergency procedures in place.
-
Anhydrous Hydrogen Chloride (HCl): A corrosive gas.
-
Carbon Tetrachloride: A toxic and environmentally hazardous substance.
-
High-Pressure Reactions: All reactions conducted under pressure must be performed in appropriately rated equipment behind a blast shield.
Researchers must consult the Safety Data Sheets (SDS) for all chemicals used and adhere to all institutional safety protocols.
Conclusion
This technical guide has outlined two viable laboratory-scale synthetic routes to this compound. The multi-step approach via a chlorinated intermediate offers a robust and well-established method, while the direct hydrochlorination of 3,3,3-trifluoropropene provides a more atom-economical alternative. The choice of synthetic route will depend on the availability of starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently and safely prepare this valuable fluorinated building block for their research and development endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. The electrophilic addition of \mathrm{HCl} to 3,3,3-trifluoropropene give.. [askfilo.com]
- 4. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. WO2005021473A1 - Method for producing 1,1,1,3-tetrachloropropane and other haloalkanes with iron catalyst - Google Patents [patents.google.com]
- 6. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comprehensive Technical Guide to 3-Chloro-1,1,1-trifluoropropane: Sourcing, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Trifluoromethyl Group
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing therapeutic efficacy and metabolic stability. The trifluoromethyl (-CF3) group, with its unique electronic and steric properties, is of paramount importance. 3-Chloro-1,1,1-trifluoropropane (CAS: 460-35-5), also known as HCFC-253fb, has emerged as a key building block for the introduction of the 3,3,3-trifluoropropyl moiety, a surrogate for the often-desirable trifluoromethyl group, offering a flexible and reactive handle for further molecular elaboration. This guide provides an in-depth overview of its commercial availability, key suppliers, and its applications as a versatile intermediate in organic synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a colorless, nonflammable liquid with a molecular weight of 132.51 g/mol .[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 460-35-5 | [1] |
| Molecular Formula | C3H4ClF3 | [1] |
| Molecular Weight | 132.51 g/mol | [1] |
| Boiling Point | ~45-46 °C | [2] |
| Density | ~1.3253 g/cm³ | [2] |
| Appearance | Colorless liquid | [1] |
Safety Profile: this compound is classified as toxic if swallowed or inhaled.[1] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is chemically inert in many situations but can react violently with strong reducing agents, such as very active metals.[1][2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Commercial Availability and Key Suppliers
This compound is commercially available from a range of suppliers, with a significant manufacturing base in China. The compound is typically offered in various purities, with ≥98% being common for research and development purposes. When sourcing this material, it is imperative to partner with a reputable supplier to ensure consistent quality and a reliable supply chain.
Below is a table of representative suppliers of this compound:
| Supplier | Location | Purity | Noteworthy Information |
| NINGBO INNO PHARMCHEM CO.,LTD. | China | ≥98% | A leading manufacturer in China offering competitive pricing for bulk purchases.[3] |
| Henan Aochuang Chemical Co.,Ltd. | China | 98% | A supplier listed on ChemicalBook.[2] |
| Career Henan Chemical Co. | China | 98% | Another supplier listed on ChemicalBook.[2] |
| Parchem | USA | - | A worldwide supplier of specialty chemicals, including HCFC-253fb. |
It is important to note that while many suppliers are based in China, they often have international distribution networks. Researchers and procurement managers should contact suppliers directly to inquire about availability, pricing, and shipping to their specific location.
Applications in Synthesis: A Versatile Building Block
The primary utility of this compound in organic synthesis lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the C-Cl bond, making it a valuable reagent for introducing the 3,3,3-trifluoropropyl group onto a variety of nucleophiles.
The Logic of Incorporating the 3,3,3-Trifluoropropyl Moiety
The introduction of the 3,3,3-trifluoropropyl group can significantly impact the biological activity of a molecule. The trifluoromethyl group is known to:
-
Increase Lipophilicity: Enhancing the ability of a drug candidate to cross cell membranes.
-
Improve Metabolic Stability: The strong C-F bonds are resistant to metabolic degradation, potentially increasing the half-life of a drug.
-
Modulate Acidity/Basicity: The electron-withdrawing nature of the -CF3 group can alter the pKa of nearby functional groups, influencing binding interactions with biological targets.
Experimental Workflow: Nucleophilic Substitution with a Phenolic Substrate
A common application of this compound is the etherification of phenols to introduce a 3,3,3-trifluoropropoxy moiety. This transformation is particularly relevant in the synthesis of novel agrochemicals and pharmaceuticals.
Diagram of the Experimental Workflow:
Caption: A generalized workflow for the synthesis of 3,3,3-trifluoropropoxy-substituted aromatics.
Detailed Experimental Protocol (Exemplary):
This protocol is a representative example of a nucleophilic aromatic substitution reaction using this compound.
Objective: To synthesize a 3,3,3-trifluoropropoxy-substituted aromatic compound.
Materials:
-
Substituted phenol (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Add a sufficient amount of DMF to dissolve the reactants.
-
Heat the reaction mixture to 80 °C with stirring.
-
Once the temperature has stabilized, add this compound (1.2 eq) dropwise to the reaction mixture over a period of 15 minutes.
-
Allow the reaction to stir at 80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,3,3-trifluoropropoxy-substituted aromatic compound.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a valuable and commercially accessible building block for the introduction of the 3,3,3-trifluoropropyl group in the synthesis of novel pharmaceuticals and agrochemicals. Its reactivity in nucleophilic substitution reactions provides a straightforward method for the incorporation of this important fluorinated moiety. A comprehensive understanding of its properties, safe handling procedures, and the landscape of its commercial suppliers is crucial for researchers and drug development professionals seeking to leverage its potential in their synthetic endeavors. The continued exploration of the applications of this versatile intermediate will undoubtedly contribute to the development of new and improved chemical entities with enhanced biological activity.
References
The Evolving Landscape of Trifluoromethylation: A Technical Guide to 3-Chloro-1,1,1-trifluoropropane as a Latent CF3 Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. The quest for safe, efficient, and cost-effective trifluoromethylating agents is therefore a continuous endeavor. This technical guide delves into the utility of 3-chloro-1,1,1-trifluoropropane (CF3CH2CH2Cl) as a versatile and accessible precursor for trifluoromethylation. While not a direct trifluoromethylating agent in its native state, this guide elucidates the pathways through which this stable chloroalkane can be activated to participate in powerful trifluoromethylation reactions, with a focus on radical-mediated processes. We will explore the generation of reactive intermediates and provide insights into reaction mechanisms and potential applications, offering a comprehensive resource for researchers seeking to expand their trifluoromethylation toolkit.
Introduction: The Unseen Potential of a Simple Chloroalkane
This compound, also known as HCFC-253fb, is a colorless, nonflammable liquid with the chemical formula C3H4ClF3.[1][2][3] Historically, its applications have been in areas such as refrigerants and as an intermediate in the synthesis of other fluorinated molecules.[4] However, its intrinsic structure, possessing a stable trifluoromethyl group attached to a propyl chain with a reactive chlorine handle, presents an untapped potential for its use in trifluoromethylation.
The direct introduction of a CF3 group into organic molecules is a formidable challenge in synthetic chemistry.[5][6][7] This guide posits that this compound can serve as a valuable precursor to potent trifluoromethylating species, primarily through its conversion to unsaturated derivatives that are amenable to radical-based transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 460-35-5 | [1][2] |
| Molecular Formula | C3H4ClF3 | [1][2] |
| Molecular Weight | 132.51 g/mol | [1][2] |
| Boiling Point | 45-46 °C | [2] |
| Melting Point | -106.5 °C | [2] |
| Density | 1.3253 g/cm³ | [2] |
| Appearance | Colorless liquid | [2] |
| Solubility | Insoluble in water; soluble in organic solvents |
The Latent Power Unleashed: A Proposed Pathway to Trifluoromethylation
The core thesis of this guide is that this compound is not a direct source of the trifluoromethyl radical or anion. Instead, its utility lies in its efficient conversion to a more reactive intermediate, 3,3,3-trifluoropropene (CF3CH=CH2) . This transformation is a critical first step in harnessing the trifluoromethylating potential of the parent chloroalkane.
Step 1: Dehydrochlorination to 3,3,3-Trifluoropropene
The elimination of hydrogen chloride (HCl) from this compound is a key activation step. This dehydrochlorination reaction can be achieved under basic conditions, yielding 3,3,3-trifluoropropene, a valuable fluorinated building block in its own right.[4]
Caption: Dehydrochlorination of this compound.
Step 2: Radical-Mediated Trifluoromethylation using a Trifluoropropene Scaffold
Once generated, 3,3,3-trifluoropropene can participate in radical reactions that ultimately deliver a trifluoromethyl group to a target molecule. While direct C-CF3 bond cleavage on the propene is not the primary pathway, analogous reactivity has been demonstrated with similar compounds, such as 2-bromo-3,3,3-trifluoropropene (BTP).[8]
A plausible mechanistic pathway involves the addition of a radical (R•) to the double bond of 3,3,3-trifluoropropene. The resulting trifluoromethylated radical intermediate can then undergo further reactions, such as atom transfer or fragmentation, to achieve the desired trifluoromethylation.
A Case Study in Analogy: Trifluoromethylation with 2-Bromo-3,3,3-trifluoropropene (BTP)
To illustrate the potential reactivity of a trifluoropropene scaffold, we can examine the work of He and coworkers, who developed a method for the synthesis of secondary trifluoromethylated alkyl bromides using BTP as a radical acceptor.[8]
In this system, a radical generated from a redox-active ester adds to the double bond of BTP. The resulting radical intermediate then abstracts a bromine atom to yield the final product. This demonstrates the principle of using a trifluoropropene derivative to introduce a CF3-containing moiety into a molecule.
References
- 1. Trifluoromethylation of Carbonyl and Unactivated Olefin Derivatives by C(sp3)-C Bond Cleavage. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives [frontiersin.org]
- 6. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New preparation and synthetic reactions of 3,3,3-trifluoropropynyllithium, -borate and -stannane: facile synthesis of trifluoromethylated allenes, arylacetylenes and enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
Introduction: The Strategic Value of the Trifluoromethyl Group in Modern Chemistry
An In-Depth Technical Guide to Trifluoromethylation Reactions in Organic Synthesis
The trifluoromethyl (CF3) group has become a cornerstone in the design of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its incorporation into organic molecules can dramatically alter their physicochemical and biological properties.[3][4] As a Senior Application Scientist, the strategic decision to introduce a CF3 group is often driven by the desire to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] The high electronegativity of the three fluorine atoms creates a powerful electron-withdrawing effect, influencing the pKa of nearby functional groups, while the group's bulk and lipophilicity can improve membrane permeability and block metabolic degradation pathways.[6][7] This guide provides an in-depth exploration of the core trifluoromethylation methodologies, offering field-proven insights into the causality behind reagent choice and reaction design for researchers, scientists, and drug development professionals.
Pillar 1: Nucleophilic Trifluoromethylation - The "CF3⁻" Synthon
The delivery of a trifluoromethyl anion or its equivalent is a classical and powerful strategy, primarily for targeting electrophilic centers like carbonyls and imines.
The Ruppert-Prakash Reagent (TMSCF3)
The most prominent reagent in this class is trifluoromethyltrimethylsilane (TMSCF₃), commonly known as the Ruppert-Prakash reagent.[8] It serves as a stable and convenient source of the nucleophilic "CF3⁻" synthon.
Causality of Activation: The silicon-carbon bond in TMSCF₃ is strong and requires activation to release the trifluoromethyl nucleophile. This is typically achieved using a catalytic amount of a nucleophilic activator, such as a fluoride salt (e.g., TBAF, CsF) or an alkoxide.[8][9] The activator coordinates to the silicon atom, forming a hypervalent silicate intermediate (a pentacoordinate siliconate), which readily releases the trifluoromethide anion (CF3⁻).[10] This in-situ generation is critical for controlling the reactivity of the otherwise unstable CF3⁻ anion.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 10. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Environmental and Safety Considerations of HCFC-253fb
Foreword: A Proactive Approach to Chemical Safety and Environmental Stewardship
In the landscape of pharmaceutical research and development, the selection of chemical entities is a critical process, governed by efficacy, stability, and, increasingly, by environmental and safety profiles. This guide provides a comprehensive technical overview of 3-chloro-1,1,1-trifluoropropane, commonly known as HCFC-253fb. As a hydrochlorofluorocarbon (HCFC), its properties necessitate a thorough understanding to ensure responsible handling and mitigate potential impacts. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the environmental fate, toxicological profile, and safety protocols associated with HCFC-253fb. Our objective is to equip you with the knowledge to make informed decisions, fostering a culture of safety and environmental responsibility within your laboratories and development processes.
Chemical Identity and Physicochemical Properties
A foundational understanding of a substance's physical and chemical properties is paramount to predicting its behavior both in experimental settings and in the environment.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Synonyms | HCFC-253fb, Freon 253 | [2] |
| CAS Number | 460-35-5 | [1][2] |
| Molecular Formula | C₃H₄ClF₃ | [1][2] |
| Molecular Weight | 132.51 g/mol | [1][2] |
| Appearance | Colorless, odorless nonflammable liquid | [2][3] |
| Boiling Point | 45.1 - 46 °C | [1][4] |
| Melting Point | -106.2 °C | [1][4] |
| Density | 1.290 g/cm³ | [1][4] |
| Vapor Pressure | 380.2 ± 0.1 mmHg at 25°C | [5] |
| Water Solubility | Data not readily available | |
| Octanol-Water Partition Coefficient (log Kow) | 1.55 (estimated) | [5] |
Environmental Impact Assessment
The environmental footprint of a chemical is a critical consideration. For HCFCs, the primary concerns are their potential to deplete the ozone layer and contribute to global warming.
Ozone Depletion and Global Warming Potential
HCFCs were developed as transitional replacements for chlorofluorocarbons (CFCs) due to their reduced impact on the stratospheric ozone layer.[6] This is because the presence of hydrogen in the molecule makes them more susceptible to degradation in the troposphere, reducing the amount of chlorine that reaches the stratosphere to participate in ozone-depleting reactions.[6]
| Environmental Metric | Value | Source |
| Ozone Depletion Potential (ODP) | 0.009 | [7] |
| Global Warming Potential (GWP, 100-year) | 78 | [7] |
| Atmospheric Lifetime | 1.05 years | [7][8] |
The ODP of HCFC-253fb is low, indicating a minimal direct impact on the ozone layer compared to CFCs.[7] Its GWP, while not insignificant, is considerably lower than that of many HFCs that are also used as refrigerants.[9] The relatively short atmospheric lifetime of approximately 1.05 years further mitigates its long-term environmental impact.[7][8]
Environmental Fate and Transport
The environmental fate of a substance describes its transport and transformation in various environmental compartments.
-
Atmospheric Degradation: The primary removal mechanism for HCFCs from the atmosphere is through reaction with hydroxyl (OH) radicals.[10] This process leads to the degradation of the molecule in the troposphere, limiting its ability to reach the stratosphere and contribute to ozone depletion.[6]
-
Soil Mobility: The soil adsorption coefficient (Koc) is a key indicator of a chemical's mobility in soil. A low log Kow value, such as the estimated 1.55 for HCFC-253fb, suggests a low potential for adsorption to soil and sediment organic matter. This indicates a higher potential for mobility in soil and leaching into groundwater.[11]
-
Aquatic Toxicity: Limited specific data on the aquatic toxicity of HCFC-253fb is available. However, for risk assessment, data from structurally similar compounds can be used in a read-across approach.[5] Acute toxicity is often evaluated through LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration for 50% of the test population) values for fish, daphnia, and algae.[12] Chronic toxicity is assessed using the No Observed Effect Concentration (NOEC).[12] Given the lack of specific data, it is prudent to handle HCFC-253fb in a manner that prevents its release into aquatic environments.
Toxicological Profile and Human Health Considerations
The toxicological assessment of HCFC-253fb is crucial for establishing safe handling procedures and understanding potential health risks.
Acute Toxicity
HCFC-253fb is classified as toxic if swallowed and toxic if inhaled.[3][13]
| Route | Species | Value | Effects | Source |
| Inhalation | Rat | LCLo: 1800 mg/m³/2H | Lethal effects | [14] |
| Inhalation | Mouse | LC50: 800 mg/m³/2H | Lethal effects | [14] |
| Oral | Mouse | LD50: 62 mg/kg | Behavioral: sleep, somnolence, ataxia | [14] |
These data indicate that short-term exposure to high concentrations of HCFC-253fb can be hazardous.
Chronic, Reproductive, and Developmental Toxicity
Occupational Exposure Limits
As of the date of this guide, no specific Occupational Exposure Limits (OELs), such as Threshold Limit Values (TLVs) from ACGIH, Permissible Exposure Limits (PELs) from OSHA, or Recommended Exposure Limits (RELs) from NIOSH, have been established for HCFC-253fb.[13] The absence of established OELs often indicates a lack of sufficient toxicological data to derive a health-based limit.[16] In such cases, it is imperative to adhere to the principles of good industrial hygiene, which include minimizing exposure to the lowest reasonably achievable level.
Safety and Handling Protocols
Given the toxicological profile of HCFC-253fb, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary to ensure the safety of personnel handling HCFC-253fb.[13]
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Executive Summary - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity of Alternatives to Chlorofluorocarbons: HFC-134a and HCFC-123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 8. csl.noaa.gov [csl.noaa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. This compound | CAS#:460-35-5 | Chemsrc [chemsrc.com]
- 15. A strategy for structuring and reporting a read-across prediction of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Past and Future of Occupational Exposure Limits - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Strategic Trifluoromethylation of Arenes for Drug Discovery
An in-depth analysis of the current literature reveals that 3-chloro-1,1,1-trifluoropropane (CAS 460-35-5) is not utilized as a direct reagent for the C-H trifluoromethylation of arenes. It is more accurately classified as a fluorinated building block, valuable for introducing the 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) into molecules through multi-step synthetic sequences.[1][2]
This guide, therefore, addresses the user's core objective—understanding the trifluoromethylation of arenes—by focusing on established, field-proven methodologies and reagents. We will explore the primary pathways by which this crucial functional group is installed, providing the mechanistic rationale and detailed protocols essential for researchers in drug discovery and development.
Abstract: The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, the development of robust methods for installing this moiety onto aromatic systems is of paramount importance. This guide provides an in-depth exploration of the principal strategies for the direct trifluoromethylation of arenes, moving beyond simple reagent lists to explain the underlying mechanisms and experimental causality. We present detailed, validated protocols for key methodologies, including photoredox-mediated radical reactions and copper-catalyzed cross-couplings, to empower researchers to select and execute the optimal strategy for their specific synthetic challenges.
The Privileged Role of the Trifluoromethyl Group
The incorporation of a CF₃ group can dramatically alter the physicochemical properties of a parent molecule.[5] Its strong electron-withdrawing nature and high lipophilicity (Hansch parameter, π = 0.88) can lead to:
-
Enhanced Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[6]
-
Increased Lipophilicity: Improved lipophilicity can enhance a molecule's ability to permeate cellular membranes, often leading to better bioavailability.[5]
-
Modulated Acidity/Basicity: The inductive effect of the CF₃ group can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions.
-
Improved Binding Affinity: The CF₃ group can participate in favorable electrostatic interactions with biological targets, potentially increasing the potency of a drug candidate.[4]
Key Methodologies for Arene Trifluoromethylation
Direct C-H trifluoromethylation of arenes typically proceeds via a radical-based mechanism. The generation of the key trifluoromethyl radical (•CF₃) is the central challenge, with photoredox catalysis being one of the most powerful and versatile solutions.
Photoredox-Mediated Radical Trifluoromethylation
This approach leverages the ability of a photocatalyst to convert a stable CF₃ precursor into a highly reactive •CF₃ radical upon excitation with visible light. This mild and efficient method avoids the need for harsh reagents or high temperatures.[6][7]
Causality and Mechanism: The process is initiated by the excitation of a photocatalyst, typically a ruthenium or iridium complex, with visible light (e.g., from a household fluorescent bulb). The excited-state photocatalyst is a potent single-electron reductant. It donates an electron to a trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl) or Togni's reagent. This electron transfer induces the fragmentation of the precursor, releasing sulfur dioxide (SO₂), a chloride anion, and the crucial trifluoromethyl radical (•CF₃).[8]
The electrophilic •CF₃ radical then adds to an electron-rich arene or heteroarene at the most nucleophilic position. This addition forms a cyclohexadienyl radical intermediate. To complete the catalytic cycle and regenerate the ground-state photocatalyst, the strongly oxidizing catalyst (now in a higher oxidation state after the initial electron transfer) abstracts an electron from this radical intermediate. This oxidation generates a cyclohexadienyl cation, which readily undergoes deprotonation by a mild base to restore aromaticity and yield the final trifluoromethylated product.[6][7]
Workflow Visualization: Photoredox Catalytic Cycle
Caption: General catalytic cycle for photoredox C-H trifluoromethylation.
Experimental Protocol: Direct Trifluoromethylation of N-Phenylpyrrole This protocol is adapted from the work of Nagib and MacMillan.[4][6]
-
Reagent Preparation: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add N-phenylpyrrole (0.2 mmol, 1.0 equiv.), Ru(phen)₃Cl₂ (0.002 mmol, 0.01 equiv.), and K₂HPO₄ (0.4 mmol, 2.0 equiv.).
-
Solvent and Reagent Addition: Cap the vial with a septum and purge with nitrogen. Add anhydrous acetonitrile (2.0 mL) via syringe. Add triflyl chloride (CF₃SO₂Cl, 0.4 mmol, 2.0 equiv.) via syringe.
-
Reaction Setup: Place the vial approximately 5-10 cm away from a 26 W compact fluorescent light bulb. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-phenyl-2-(trifluoromethyl)-1H-pyrrole.
Data Summary: Scope of Photoredox Trifluoromethylation [4][6]
| Substrate | Product | Yield (%) |
| N-Methylindole | 2-CF₃-N-Methylindole | 94 |
| Furan | 2-CF₃-Furan | 81 |
| Thiophene | 2-CF₃-Thiophene | 78 |
| Anisole | o-CF₃-Anisole & p-CF₃-Anisole | 75 (mixture) |
| 1,3,5-Trimethoxybenzene | 2-CF₃-1,3,5-Trimethoxybenzene | 99 |
Copper-Mediated Trifluoromethylation
Copper catalysis provides a complementary and powerful avenue for forging C-CF₃ bonds, often starting from pre-functionalized arenes like aryl boronic acids or aryl halides.[9] These methods are invaluable when high regioselectivity is required.
Causality and Mechanism (Aryl Boronic Acids): This transformation typically involves a Cu(I)/Cu(II)/Cu(III) catalytic cycle. An electrophilic trifluoromethylating reagent, such as Togni's reagent, oxidizes a Cu(I) species to a highly reactive Cu(III)-CF₃ complex.[10] Concurrently, the aryl boronic acid undergoes transmetalation with a copper species (often facilitated by a base) to form an aryl-copper intermediate. The key C-CF₃ bond-forming step is a reductive elimination from the Cu(III) center, which releases the trifluoromethylated arene and regenerates a Cu(I) catalyst.[9]
Workflow Visualization: Copper-Catalyzed Trifluoromethylation
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
Topic: Nucleophilic Substitution Reactions with 3-Chloro-1,1,1-trifluoropropane
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a comprehensive technical guide on the application of 3-Chloro-1,1,1-trifluoropropane as a key building block in nucleophilic substitution reactions. The trifluoromethyl (CF₃) group is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, bioavailability, and binding affinity. This compound serves as an efficient reagent for introducing the 3,3,3-trifluoropropyl moiety into a wide range of molecular scaffolds. This guide delves into the mechanistic underpinnings of its reactivity, offers detailed, field-tested protocols for key transformations, and provides practical insights for troubleshooting and optimization.
Introduction and Strategic Importance
This compound (C₃H₄ClF₃) is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its strategic value lies in the 3,3,3-trifluoropropyl group (CF₃CH₂CH₂–), which it can readily introduce into target molecules.[2] The presence of the CF₃ group, a strong electron-withdrawing moiety, imparts unique electronic properties to the molecule, influencing its reactivity and the characteristics of the final product.
This guide will focus on the nucleophilic substitution reactions of this substrate, which represent the most common and versatile method for its derivatization. We will explore the mechanistic nuances that govern these reactions and provide robust protocols for the synthesis of key derivatives such as amines, ethers, and azides.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is mandatory. This compound is a colorless, nonflammable liquid.[3][4] It is classified as toxic if swallowed or inhaled and can cause serious eye irritation.[3] When heated to decomposition, it emits toxic fumes of chlorine and fluorine.[4][5]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 460-35-5 | [3] |
| Molecular Formula | C₃H₄ClF₃ | [3] |
| Molecular Weight | 132.51 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 46-47 °C | [4] |
| Density | 1.31 g/cm³ | [4] |
| Solubility | Low solubility in water; soluble in non-polar organic solvents.[2] | [2] |
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong reducing agents and active metals, with which it can react violently.[3][5]
Mechanistic Considerations: The Dominance of the Sₙ2 Pathway
Nucleophilic substitution reactions can generally proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[6][7] The reaction pathway is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.
For this compound, the Sₙ2 mechanism is overwhelmingly favored. This is due to two key factors:
-
Substrate Structure: It is a primary (1°) alkyl halide. Primary substrates cannot form stable carbocations, which are the necessary intermediates for the Sₙ1 pathway.[6][8] The high energy of a primary carbocation makes the Sₙ1 route kinetically inaccessible.
-
Steric Hindrance: The carbon atom bearing the chlorine leaving group is relatively unhindered, allowing for easy backside attack by the nucleophile, a hallmark of the Sₙ2 reaction.[6][7]
The Sₙ2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6] This leads to an inversion of stereochemistry if the carbon is a chiral center (which is not the case here).
Caption: Sₙ2 reaction mechanism for this compound.
The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbon-chlorine bond, making it more susceptible to nucleophilic attack. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.[9]
Application Protocols in Organic Synthesis
The following protocols are designed to be robust and reproducible. They serve as a validated starting point for further derivatization and optimization.
General Experimental Workflow
A standardized workflow ensures consistency and safety.
Caption: Standardized workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine
This protocol details the direct alkylation of benzylamine, a primary amine, to yield a secondary amine.
-
Principle: An Sₙ2 reaction where benzylamine acts as the nucleophile. An excess of the amine or the addition of a non-nucleophilic base is required to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq, optional, as an acid scavenger)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine and anhydrous acetonitrile.
-
Add potassium carbonate to the stirring solution.
-
Add this compound dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
-
Protocol 2: Synthesis of 1-methoxy-3,3,3-trifluoropropane (Williamson Ether Synthesis)
This protocol utilizes the classic Williamson ether synthesis to form an ether linkage.
-
Principle: A strong base is used to deprotonate an alcohol, forming a potent alkoxide nucleophile. This alkoxide then displaces the chloride from this compound via an Sₙ2 reaction.[9][10]
-
Materials:
-
This compound (1.0 eq)
-
Methanol (CH₃OH) (1.2 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
-
Procedure:
-
Caution: NaH reacts violently with water. Ensure all glassware is scrupulously dry.
-
To a dry three-neck flask under N₂, add the NaH dispersion. Wash with dry hexanes to remove mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add methanol dropwise to the stirred NaH suspension. Hydrogen gas will evolve. Allow the mixture to stir at 0°C for 30 minutes after the addition is complete to ensure full formation of sodium methoxide.
-
Add this compound dropwise to the sodium methoxide solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 8-16 hours.
-
Monitor the reaction by GC-MS.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding it to a beaker of crushed ice.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate. Note: The product is volatile.
-
Purify by fractional distillation to obtain 1-methoxy-3,3,3-trifluoropropane.
-
Protocol 3: Synthesis of 1-Azido-3,3,3-trifluoropropane (Phase-Transfer Catalysis)
This protocol demonstrates the synthesis of an organic azide, a versatile intermediate for click chemistry and amine synthesis (via reduction).
-
Principle: Sodium azide (NaN₃) has poor solubility in many organic solvents. A phase-transfer catalyst (PTC) is used to transport the azide anion from the solid or aqueous phase into the organic phase where it can react with the substrate.[11][12] This dramatically increases the reaction rate.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile/Water mixture
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Safety Warning: Organic azides can be explosive. Handle with care and avoid heating to high temperatures or contact with heavy metals.
-
To a round-bottom flask, add sodium azide, tetrabutylammonium bromide, and the solvent (e.g., DMF).
-
Stir the mixture vigorously and add this compound.
-
Heat the reaction to 60-70°C and stir for 6-12 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of C-Cl stretch, appearance of azide stretch at ~2100 cm⁻¹) or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic extracts and wash thoroughly with water to remove DMF and residual salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at low temperature.
-
The resulting 1-azido-3,3,3-trifluoropropane is often used in the next step without further purification due to its potential instability. If purification is necessary, careful, low-temperature distillation can be performed behind a blast shield.
-
Troubleshooting and Optimization
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile. 2. Insufficient reaction temperature. 3. Poor reagent solubility. | 1. Use fresh, high-purity nucleophiles. For alkoxides, ensure complete deprotonation. 2. Gradually increase the reaction temperature in 10°C increments. 3. For biphasic reactions, add a phase-transfer catalyst (e.g., TBAB).[13] Consider a more polar aprotic solvent like DMF or DMSO. |
| Formation of Side Products | 1. Over-alkylation (in amine synthesis). 2. Elimination (E2) reaction. 3. Reaction with solvent. | 1. Use a large excess of the starting amine or a bulky amine to disfavor secondary alkylation. 2. While unlikely for this primary halide, use a less sterically hindered, more nucleophilic base. Avoid high temperatures if possible. 3. Ensure the solvent is inert under the reaction conditions. |
| Difficult Purification | 1. Product is volatile. 2. Product co-elutes with starting material. | 1. Use low-temperature rotary evaporation. For extractions, use a lower-boiling solvent like diethyl ether. 2. Optimize the solvent system for column chromatography. Consider derivatization to a less polar intermediate before purification. |
Conclusion
This compound is a highly effective reagent for the introduction of the 3,3,3-trifluoropropyl group into organic molecules. Its reactivity is reliably governed by the Sₙ2 mechanism, making it a predictable and versatile building block for researchers in drug development and materials science. By understanding the mechanistic principles and utilizing robust protocols, such as those detailed in this guide, scientists can efficiently synthesize a wide array of valuable fluorinated compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 460-35-5 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 8. ukessays.com [ukessays.com]
- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. taylorandfrancis.com [taylorandfrancis.com]
Protocol for the alkylation of heterocycles with 3-Chloro-1,1,1-trifluoropropane
An Application Guide to the Synthesis of 3,3,3-Trifluoropropyl-Substituted Heterocycles
Abstract
This technical note provides a comprehensive protocol for the N-alkylation of various nitrogen-containing heterocycles using 3-Chloro-1,1,1-trifluoropropane. The introduction of the 3,3,3-trifluoropropyl group is a critical strategy in medicinal chemistry for enhancing the pharmacological profile of drug candidates. This document details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and expected outcomes for this valuable transformation.
Introduction: The Strategic Importance of the Trifluoromethyl Group
In modern drug discovery, the incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (CF₃) group, is a cornerstone of molecular design.[1] The CF₃ group is a powerful modulator of a molecule's physicochemical and biological properties. Its inclusion can profoundly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3]
Key benefits of introducing a CF₃ moiety include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to enzymatic degradation and metabolic oxidation, which can increase a drug's half-life.[1][3]
-
Increased Lipophilicity: The trifluoromethyl group generally increases a molecule's lipid solubility, which can improve its ability to cross biological membranes, thereby enhancing absorption and distribution.[1]
-
Modulated Electronic Properties: With its strong electron-withdrawing nature, the CF₃ group can alter the acidity or basicity of nearby functional groups and lead to stronger, more selective interactions with target proteins.[4]
This compound is an effective and commercially available reagent for installing the 3,3,3-trifluoropropyl (-CH₂CH₂CF₃) side chain, providing a direct pathway to novel chemical entities with potentially superior therapeutic properties. This guide outlines a robust and reproducible protocol for its application in the alkylation of N-heterocycles.
Reaction Mechanism and Principles
The alkylation of N-heterocycles with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.
The SN2 Pathway
The core of the reaction involves the nitrogen atom of the heterocycle acting as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom on the this compound. For the reaction to proceed efficiently, the nucleophilicity of the heterocyclic nitrogen must be sufficient. In many cases, particularly with less basic heterocycles like imidazoles or triazoles, a base is required to deprotonate the N-H bond, generating a more potent nucleophilic anion.[5][6] This anion then readily attacks the alkyl chloride, displacing the chloride leaving group to form the new C-N bond.
Caption: General SN2 mechanism for N-alkylation.
Key Reaction Parameters
-
Heterocycle Nucleophilicity: The inherent basicity and steric environment of the nitrogen atom are crucial. Electron-withdrawing groups on the heterocyclic ring decrease nucleophilicity and may require stronger bases or higher temperatures.[5]
-
Choice of Base: A non-nucleophilic base is essential to prevent competition with the heterocycle. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) may be necessary for less reactive substrates.[5][7]
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (CH₃CN) are ideal. They effectively solvate the cation of the base while leaving the heterocyclic anion exposed and highly reactive.[5]
-
Temperature: Reactions are typically run at temperatures ranging from room temperature to 80 °C. Higher temperatures can accelerate the reaction but may also lead to side products.
Detailed Experimental Protocol
This protocol provides a general procedure applicable to a wide range of N-heterocycles. Optimization of base, solvent, and temperature may be required for specific substrates.
Caption: Experimental workflow for heterocycle alkylation.
Materials and Equipment
-
Reagents:
-
N-Heterocycle (e.g., imidazole, pyrazole, benzimidazole)
-
This compound (CAS 460-35-5)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
-
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the N-heterocycle (1.0 equiv), potassium carbonate (1.5 equiv), and anhydrous DMF (to make a ~0.5 M solution).
-
Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes to facilitate the deprotonation of the heterocycle.[5]
-
Addition of Alkylating Agent: Add this compound (1.2 equiv) to the mixture dropwise via syringe.
-
Heating: Heat the reaction mixture to 70 °C and allow it to stir.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase) until the starting heterocycle spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash twice with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-(3,3,3-trifluoropropyl)-heterocycle.
Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate care.
-
Hazards: Toxic if swallowed or inhaled.[8] Causes skin and serious eye irritation.[9] It is a liquefied gas under pressure and may explode if heated.[9]
-
Handling:
-
First Aid:
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen.[8][10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[10]
-
In all cases of exposure, seek immediate medical attention.[8]
-
Representative Results
The described protocol is effective for a range of heterocyclic substrates. The following table provides expected outcomes based on the reactivity of common heterocycles.
| Heterocycle Substrate | Base | Solvent | Temperature (°C) | Approx. Time (h) | Expected Yield (%) |
| Imidazole | K₂CO₃ | DMF | 70 | 6-8 | 85-95 |
| 1,2,4-Triazole | K₂CO₃ | DMF | 70 | 8-12 | 80-90 |
| Benzimidazole | Cs₂CO₃ | DMF | 80 | 10-14 | 75-85 |
| Pyrazole | K₂CO₃ | CH₃CN | 60 | 12-16 | 70-80 |
| Indole | KOH | DMSO | 50 | 4-6 | 65-75 |
Note: Yields are estimates and will vary based on specific substrate and reaction scale.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient deprotonation. 2. Low reactivity of the heterocycle. 3. Reagents are not anhydrous. | 1. Use a stronger base (e.g., Cs₂CO₃, KOH). 2. Increase the reaction temperature or time. 3. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of multiple reactive sites on the heterocycle. | 1. Lower the reaction temperature. 2. For unsymmetrical heterocycles, expect isomeric products and optimize purification to separate them. |
| Difficulty in Purification | 1. Residual DMF in the crude product. | 1. Perform multiple, thorough washes with water and brine during the work-up. |
Conclusion
The N-alkylation of heterocycles with this compound is a robust and highly valuable transformation for accessing novel compounds in drug discovery and materials science. The protocol described herein offers a reliable and scalable method, leveraging fundamental SN2 principles to install the beneficial 3,3,3-trifluoropropyl moiety. By carefully selecting the base and solvent and adhering to safety protocols, researchers can efficiently synthesize a diverse library of functionalized heterocyles.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
- 8. chemicalbook.com [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. airgas.com [airgas.com]
The Trifluoroethyl Moiety: A Privileged Motif in Modern Pharmaceuticals - Application and Synthesis Guide for 3-Chloro-1,1,1-trifluoropropane
Introduction: The Strategic Importance of Trifluoroethyl Groups in Drug Design
In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates has become a cornerstone strategy for enhancing pharmacological properties. The trifluoroethyl group (-CH₂CF₃), in particular, has emerged as a "privileged motif" due to its profound and predictable effects on a molecule's metabolic stability, lipophilicity, and binding affinity.[1] 3-Chloro-1,1,1-trifluoropropane (HFC-243fa), a versatile and reactive building block, serves as a key intermediate for the introduction of this critical functional group into a wide array of pharmaceutical intermediates.[1][2] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and mechanistic insights to empower researchers in the field of drug development.
The unique electronic properties of the trifluoromethyl group (CF₃) are central to its utility. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the CF₃ group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the in vivo half-life of a drug.[2] The strategic placement of a trifluoroethyl moiety can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
This document will delve into two primary applications of this compound: the synthesis of trifluoroethyl aryl ethers, a key structural feature in several blockbuster drugs, and the synthesis of trifluoroethylamines, another important class of pharmaceutical intermediates.
Key Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in synthesis.
| Property | Value |
| CAS Number | 460-35-5 |
| Molecular Formula | C₃H₄ClF₃ |
| Molecular Weight | 132.51 g/mol [3] |
| Boiling Point | 46 °C |
| Appearance | Colorless liquid |
| Purity | ≥98% is recommended for pharmaceutical applications[2] |
Application 1: Synthesis of Trifluoroethyl Aryl Ethers - A Gateway to Fluoxetine Analogues
The trifluoroethyl aryl ether linkage is a prominent feature in a number of successful pharmaceuticals. A notable example is the selective serotonin reuptake inhibitor (SSRI) fluoxetine (Prozac), which contains a 4-(trifluoromethyl)phenoxy group. While fluoxetine itself is synthesized from 1-chloro-4-(trifluoromethyl)benzene, the synthesis of its analogues and other pharmaceutical candidates often relies on the introduction of a trifluoroethyl ether moiety. This compound is an ideal reagent for this purpose.
The synthesis of trifluoroethyl aryl ethers from this compound typically proceeds via a nucleophilic substitution reaction, akin to the Williamson ether synthesis. In this reaction, a phenoxide, generated by treating a phenol with a base, acts as a nucleophile and displaces the chloride from this compound.
Mechanistic Considerations
The reaction proceeds via an Sₙ2 mechanism. The electron-withdrawing trifluoromethyl group, while deactivating the adjacent carbon for nucleophilic attack to some extent, still allows for substitution to occur. The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation of the phenol without competing side reactions. The use of a polar aprotic solvent is recommended to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.
Caption: General workflow for trifluoroethyl aryl ether synthesis.
Detailed Experimental Protocol: Synthesis of a Fluoxetine Precursor Analogue
This protocol details the synthesis of N-methyl-3-phenyl-3-(3,3,3-trifluoropropoxy)propan-1-amine, an analogue of a key intermediate in the synthesis of fluoxetine.
Materials:
-
N-methyl-3-hydroxy-3-phenylpropan-1-amine
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-methyl-3-hydroxy-3-phenylpropan-1-amine (1 equivalent).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Addition of Electrophile: Cool the reaction mixture back to 0 °C and add this compound (1.1 equivalents) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-methyl-3-phenyl-3-(3,3,3-trifluoropropoxy)propan-1-amine.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base to ensure complete deprotonation of the alcohol. |
| Solvent | Anhydrous DMF | A polar aprotic solvent to enhance the nucleophilicity of the alkoxide. |
| Temperature | 60-70 °C | To overcome the activation energy of the Sₙ2 reaction, which can be sluggish with fluoroalkyl halides. |
| Stoichiometry | Slight excess of electrophile | To ensure complete consumption of the more valuable starting material. |
Application 2: Synthesis of Trifluoroethylamines - Building Blocks for Diverse Heterocycles
Trifluoroethylamines are versatile intermediates in the synthesis of a wide range of nitrogen-containing heterocycles, which are prevalent in many biologically active molecules.[4] The direct reaction of this compound with amines provides a straightforward route to these valuable building blocks.
Mechanistic Insights
Similar to the synthesis of trifluoroethyl aryl ethers, the formation of trifluoroethylamines proceeds via a nucleophilic substitution reaction. The amine acts as the nucleophile, displacing the chloride from this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.
Caption: General workflow for trifluoroethylamine synthesis.
Detailed Experimental Protocol: Synthesis of N-(3,3,3-Trifluoropropyl)aniline
This protocol describes the synthesis of N-(3,3,3-trifluoropropyl)aniline, a precursor for various heterocyclic compounds.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1 equivalent), potassium carbonate (2 equivalents), and acetonitrile.
-
Addition of Electrophile: Add this compound (1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C). Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).
-
Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-(3,3,3-trifluoropropyl)aniline.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | A mild inorganic base to neutralize the HCl byproduct without promoting side reactions. |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that is suitable for Sₙ2 reactions and has an appropriate boiling point for this transformation. |
| Temperature | Reflux | To provide sufficient energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Excess of electrophile and base | To drive the reaction to completion. |
Conclusion
This compound is an indispensable reagent in the synthesis of pharmaceutical intermediates. Its ability to efficiently introduce the trifluoroethyl moiety provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The protocols detailed in this guide for the synthesis of trifluoroethyl aryl ethers and trifluoroethylamines offer a practical starting point for researchers to explore the vast potential of this versatile building block. As the demand for more effective and safer pharmaceuticals continues to grow, the strategic application of fluorinated intermediates like this compound will undoubtedly play an increasingly vital role in the future of drug discovery.
References
Application of 3-Chloro-1,1,1-trifluoropropane in Agrochemical Development: Application Notes and Protocols
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
In the vanguard of agrochemical innovation, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone for developing next-generation pesticides, herbicides, and fungicides.[1][2] The trifluoromethyl (CF₃) group, in particular, is a privileged moiety, imparting a unique combination of properties that can dramatically enhance a molecule's biological performance.[3] The strong carbon-fluorine bond enhances metabolic stability, leading to greater persistence and efficacy.[4] Furthermore, the high lipophilicity of the CF₃ group can improve the transport of the agrochemical to its target site. 3-Chloro-1,1,1-trifluoropropane (HFC-243fa), a versatile and reactive building block, serves as a critical intermediate for introducing the valuable 3,3,3-trifluoropropyl group into a diverse range of molecular scaffolds.[5][6] This guide provides an in-depth exploration of the applications of this compound in agrochemical development, complete with detailed experimental protocols and field-proven insights for researchers and synthetic chemists.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 460-35-5 | [7] |
| Molecular Formula | C₃H₄ClF₃ | [7] |
| Molecular Weight | 132.51 g/mol | [7] |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 45-46 °C | [8] |
| Density | 1.35 g/cm³ | [8] |
| Solubility | Insoluble in water; soluble in organic solvents. | [8] |
Core Application: Synthesis of Agrochemical Intermediates
The primary application of this compound in agrochemical development is as an alkylating agent to introduce the 3,3,3-trifluoropropyl moiety. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, allowing for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are fundamental linkages in many active agrochemical ingredients.
Logical Workflow for Synthesis
The general workflow for utilizing this compound involves its reaction with a nucleophilic substrate, typically in the presence of a base to facilitate the reaction. The choice of base, solvent, and reaction temperature is critical for optimizing yield and minimizing side reactions.
Caption: General workflow for the synthesis of agrochemical intermediates using this compound.
Protocol 1: Synthesis of 3,3,3-Trifluoropropyl Aryl Ethers
The formation of an ether linkage is a common strategy in the design of herbicides and fungicides. The Williamson ether synthesis is a robust and widely applicable method for this transformation.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Stronger bases like sodium hydride can be used for less reactive phenols but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal as it can dissolve the ionic phenoxide and does not interfere with the Sₙ2 reaction.
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion, particularly with less reactive phenols.
Detailed Step-by-Step Methodology (Model Protocol):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or DMF (5-10 mL per gram of phenol).
-
Reagent Addition: Stir the suspension at room temperature for 15-30 minutes. Add this compound (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3,3,3-trifluoropropyl aryl ether.
Protocol 2: Synthesis of N-(3,3,3-Trifluoropropyl)anilines
N-alkylation of anilines is a key step in the synthesis of numerous herbicides and fungicides. Direct N-alkylation with this compound provides a straightforward route to these important intermediates.[9][10]
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the HCl formed during the reaction and to drive the equilibrium towards the product. Potassium carbonate is a common and effective choice.
-
Catalyst: The addition of a catalytic amount of potassium iodide can accelerate the reaction through the in situ formation of the more reactive 3-iodo-1,1,1-trifluoropropane (Finkelstein reaction).
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete conversion of the aniline. However, a large excess should be avoided to minimize the formation of the dialkylated byproduct.
Detailed Step-by-Step Methodology (Model Protocol):
-
Reaction Setup: In a glass-lined or stainless steel reactor equipped with mechanical stirring and a condenser, charge the substituted aniline (1.0 eq) and a polar aprotic solvent such as DMF or acetonitrile.
-
Addition of Base and Catalyst: Add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide (0.1 eq) to the mixture.
-
Reagent Addition: Slowly add this compound (1.1-1.3 eq) to the stirred suspension. Maintain the temperature below 40 °C during the addition, using external cooling if necessary.
-
Reaction: After the addition is complete, heat the mixture to 70-90 °C and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting aniline by HPLC or GC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent such as toluene or ethyl acetate. Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield the pure N-(3,3,3-trifluoropropyl)aniline.[9]
Protocol 3: Synthesis of 3,3,3-Trifluoropropyl Thioethers
Thioether linkages are present in a variety of fungicides. The reaction of a thiol with this compound in the presence of a base is an efficient method for the synthesis of the corresponding trifluoropropylated thioethers.
Causality Behind Experimental Choices:
-
Base: Thiols are more acidic than phenols, so a weaker base such as triethylamine or even potassium carbonate can be sufficient to generate the highly nucleophilic thiolate anion.
-
Solvent: Polar aprotic solvents like DMF, acetonitrile, or even alcohols like ethanol can be used for this reaction.
-
Reaction Conditions: The reaction is typically exothermic and often proceeds to completion at room temperature or with gentle heating.
Detailed Step-by-Step Methodology (Model Protocol):
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the thiol (1.0 eq) and a suitable solvent such as DMF or ethanol.
-
Base Addition: Add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution and stir for 10-20 minutes.
-
Reagent Addition: Add this compound (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours. Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, the crude thioether can be purified by column chromatography.
Potential Application: Nematicidal and Fumigant Properties
Halogenated hydrocarbons have a long history of use as soil fumigants and nematicides due to their ability to penetrate soil and exert toxic effects on a broad spectrum of pests. While specific efficacy data for this compound is not widely published, its structural features—a short carbon chain and halogenation—are consistent with compounds known to possess nematicidal activity. Recent research has focused on fluorinated nematicides, suggesting a promising area for the application of compounds like HFC-243fa.
Hypothesized Mechanism of Action and Field Insights
The mode of action of many halogenated alkane nematicides is non-specific, often involving disruption of cell membranes and interference with key metabolic processes. The trifluoromethyl group in HFC-243fa could potentially enhance its lipophilicity, facilitating its movement through the soil and penetration into nematodes.
For a preliminary evaluation of its potential as a nematicide, a laboratory bioassay could be conducted.
References
- 1. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 460-35-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolism of Halogenated Compounds—Biodehalogenation | Semantic Scholar [semanticscholar.org]
Application Note: A Step-by-Step Guide to the Synthesis of N-(3,3,3-Trifluoropropyl)aniline using 3-Chloro-1,1,1-trifluoropropane
Introduction: The Strategic Importance of the 3,3,3-Trifluoropropyl Moiety
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a cornerstone strategy for enhancing pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the binding affinity of a molecule to its biological target.[1] 3-Chloro-1,1,1-trifluoropropane (CAS: 460-35-5), also known as HCFC-253fb, is a versatile and highly valuable building block that provides a direct route for introducing the 3,3,3-trifluoropropyl group into complex molecular architectures.[1][2]
This application note provides a detailed, field-proven protocol for the synthesis of N-(3,3,3-trifluoropropyl)aniline via a nucleophilic substitution reaction. This reaction serves as a model system for the N-alkylation of primary and secondary amines, a fundamental transformation in the synthesis of pharmaceutical intermediates. We will delve into the mechanistic rationale behind the protocol, detailed safety procedures, and methods for product purification and characterization, offering a comprehensive guide for researchers.
Compound Profile: this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 460-35-5 | --INVALID-LINK--[2] |
| Molecular Formula | C₃H₄ClF₃ | --INVALID-LINK--[2] |
| Molecular Weight | 132.51 g/mol | --INVALID-LINK--[2] |
| Appearance | Colorless liquid | --INVALID-LINK--[2] |
| Boiling Point | ~46 °C | --INVALID-LINK-- |
| Density | ~1.29 - 1.32 g/cm³ | --INVALID-LINK-- |
Reaction Scheme and Mechanism
The core of this protocol is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The nitrogen atom of aniline acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in this compound.
Reaction Scheme: (A proper chemical structure image would be placed here)
Mechanistic Causality: The reaction is facilitated by a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), which solvates the cation of the base but does not strongly solvate the aniline nucleophile, thus preserving its nucleophilicity. An inorganic base, potassium carbonate (K₂CO₃), is used as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This is crucial because the formation of aniline hydrochloride would quench the nucleophile and halt the reaction. The electron-withdrawing effect of the adjacent CF₃ group slightly deactivates the alkyl chloride to Sₙ2 attack compared to a non-fluorinated analogue, necessitating elevated temperatures to achieve a reasonable reaction rate.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent / Material | CAS No. | MW ( g/mol ) | Amount | Molar Equiv. |
| This compound | 460-35-5 | 132.51 | 1.33 g (1.03 mL) | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.02 g (1.0 mL) | 1.1 |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 2.76 g | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 20 mL | - |
| Ethyl Acetate (EtOAc), reagent grade | 141-78-6 | - | ~200 mL | - |
| Hexanes, reagent grade | 110-54-3 | - | ~200 mL | - |
| Deionized Water | 7732-18-5 | - | ~150 mL | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | - | ~50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~5 g | - |
Equipment:
-
100 mL three-neck round-bottom flask
-
Reflux condenser with nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Heating mantle
-
Glass funnels, separatory funnel (250 mL)
-
Beakers, Erlenmeyer flasks
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Step-by-Step Methodology
-
Flask Preparation: Under a stream of nitrogen, add aniline (1.0 mL, 11 mmol, 1.1 equiv) and anhydrous DMF (20 mL) to the 100 mL three-neck flask equipped with a magnetic stir bar.
-
Addition of Base: Add finely powdered potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).
-
Expert Insight: Using finely powdered K₂CO₃ increases its surface area, leading to more efficient HCl scavenging. An excess is used to ensure the reaction medium remains basic.
-
-
Substrate Addition: Add this compound (1.03 mL, 10 mmol, 1.0 equiv) to the stirring suspension.
-
Reaction Conditions: Attach the reflux condenser, ensuring a gentle flow of nitrogen. Heat the reaction mixture to 80-90 °C using the heating mantle.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 Hexanes:EtOAc. The reaction is typically complete within 12-24 hours.
-
Self-Validation: The disappearance of the aniline spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 100 mL of deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Expert Insight: The water wash removes the DMF, and the brine wash removes residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% EtOAc).
-
Characterization: Combine the pure fractions (identified by TLC) and remove the solvent in vacuo to yield N-(3,3,3-trifluoropropyl)aniline as a pale yellow oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Workflow Diagram
References
Application Note: Experimental Protocols for Reactions Involving 3-Chloro-1,1,1-trifluoropropane (HFC-243fa)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-1,1,1-trifluoropropane (CAS No. 460-35-5), also known as HFC-243fa, is a valuable fluorinated building block in organic synthesis, primarily utilized for the introduction of the 3,3,3-trifluoropropyl moiety. This functional group is of significant interest in pharmaceutical and agrochemical development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, its low boiling point and gaseous nature at typical reaction temperatures present unique handling challenges that necessitate specialized experimental setups. This guide provides a detailed framework for the safe and efficient use of HFC-243fa in a laboratory setting. It outlines the essential physicochemical properties, critical safety protocols, and a step-by-step guide for constructing a robust experimental apparatus for reactions involving this gaseous reagent. The protocols herein are designed to be self-validating, ensuring accuracy, reproducibility, and operator safety.
Physicochemical Properties and Safety Data
A thorough understanding of the reagent's properties is foundational to safe and effective experimental design. This compound is a colorless, volatile liquid with a boiling point that is often near or below the desired temperature for many synthetic reactions.[1][2] This necessitates treating it as a gas, requiring a closed-system apparatus for accurate measurement and delivery.
| Property | Value | Source(s) |
| CAS Number | 460-35-5 | [3][4] |
| Molecular Formula | C₃H₄ClF₃ | [3] |
| Molecular Weight | 132.51 g/mol | [1][3] |
| Boiling Point | 45-46 °C | [1][2] |
| Melting Point | -106.5 °C | [1][2] |
| Density | ~1.325 g/cm³ | [1] |
| Vapor Pressure | 380.2 mmHg at 25°C | [4] |
| Appearance | Colorless liquid | [5][6] |
Critical Safety and Handling Protocols
The primary hazards associated with HFC-243fa are its toxicity upon inhalation and its potential to generate hazardous decomposition products (HCl, HF) at high temperatures.[3][7] Furthermore, as a liquefied gas, it can cause frostbite upon contact with skin.[8] Adherence to the following protocols is mandatory.
-
Engineering Controls : All manipulations, from cylinder connection to reaction quenching, must be performed within a certified and properly functioning chemical fume hood. The experimental setup should be assembled in the hood to contain any potential leaks.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting chemical safety goggles.[7]
-
Hand Protection : Use cryogenic gloves when handling the liquefied gas cylinder and chemically resistant gloves (e.g., nitrile) for all other operations.[7]
-
Lab Coat : A flame-resistant lab coat is required.
-
Respiratory Protection : For non-routine operations or in case of a leak, a full-face respirator with an appropriate cartridge is necessary.[7][8]
-
-
Reactivity Hazards : HFC-243fa is generally inert but can react violently with strong reducing agents, such as active metals (e.g., sodium, potassium).[5][9] Ensure the reaction pathway does not involve such reagents without a thorough risk assessment.
-
Disposal : Unused gas must be neutralized by bubbling through a basic solution (e.g., aqueous potassium hydroxide) in a scrubber system before venting. All waste must be disposed of according to institutional and environmental regulations.[7] HFC-243fa is recognized as a Class II Ozone Depleter, mandating responsible handling to prevent release into the atmosphere.[1][10]
Core Experimental Apparatus
A standard round-bottom flask is insufficient for reactions with gaseous HFC-243fa. A sealed system that allows for precise gas delivery and pressure monitoring is essential.
Key Components:
-
Gas Source : A cylinder of this compound with a two-stage pressure regulator. The two-stage regulator is critical for maintaining a constant, low-pressure output, which is essential for accurate flow control.
-
Flow Control : A mass flow controller (MFC) is the preferred method for accurately measuring and controlling the rate of gas delivery into the reactor. This ensures a stoichiometric addition of the reagent.
-
Reaction Vessel : A jacketed glass reactor or a high-pressure autoclave equipped with a multi-port lid. Ports should accommodate a mechanical stirrer, a thermocouple for internal temperature monitoring, a gas inlet line, and a condenser.
-
Condenser/Exhaust System : A dry ice or cryo-cooled condenser is crucial to minimize the loss of volatile reagents and solvents. The outlet of the condenser should be connected to a bubbler and then to a scrubber containing a basic solution to neutralize any unreacted HFC-243fa or acidic byproducts.
-
Seals and Tubing : Use chemically resistant tubing (e.g., stainless steel or PTFE) for all gas transfer lines. Ensure all ground glass joints are properly sealed and clamped.
Protocol for a Representative Reaction: O-Alkylation of Phenol
This protocol details the reaction of sodium phenoxide with HFC-243fa to form 3,3,3-trifluoropropyl phenyl ether. This serves as a model for typical nucleophilic substitution reactions.
Reagent Preparation
-
In a separate flask, prepare a solution of sodium phenoxide by reacting phenol (1.0 eq) with sodium hydride (1.1 eq) in an anhydrous polar aprotic solvent like DMF or NMP under an inert atmosphere (N₂ or Ar).
-
Stir the mixture at room temperature until hydrogen gas evolution ceases, indicating the complete formation of the phenoxide.
Apparatus Assembly and Leak Testing
-
Assemble the reaction apparatus as depicted in the workflow diagram below. The setup should be securely clamped within a chemical fume hood.
-
Causality : Before introducing any reagents, the integrity of the system must be verified. A leak test is a non-negotiable step for both safety and experimental accuracy.
-
Procedure : Close the system to the exhaust. Briefly introduce an inert gas (e.g., nitrogen) to slightly pressurize the system (~2-3 psi). Monitor the pressure for 15-20 minutes. A stable pressure reading confirms the system is gas-tight.
Caption: Experimental workflow for reactions with gaseous HFC-243fa.
Reaction Execution: Gaseous Reagent Introduction
-
Transfer the prepared sodium phenoxide solution to the sealed reactor via cannula transfer.
-
Begin mechanical stirring and heat the jacketed reactor to the desired temperature (e.g., 60-80 °C).
-
Once the temperature is stable, begin the flow of HFC-243fa through the mass flow controller at a set rate. The gas should be introduced below the surface of the reaction mixture via a dip tube to maximize gas-liquid contact.
-
Rationale : A slow, controlled addition of the gaseous reagent is critical. It prevents pressure buildup and ensures the reaction rate does not become dangerously exothermic. The MFC allows for precise molar control; for example, to add 1.2 equivalents, the total required mass is calculated, and the flow is integrated over time.
Reaction Monitoring and Work-up
-
Monitor the reaction progress by taking small aliquots (if the reactor setup permits) and analyzing them by GC-MS or TLC.
-
Upon completion, stop the flow of HFC-243fa and cool the reactor to room temperature.
-
Purge the system with an inert gas (N₂) for 15-20 minutes, routing the exhaust through the scrubber to remove any residual HFC-243fa.
-
Quench the reaction mixture by slowly adding it to water.
-
Perform a standard aqueous work-up, extracting the product with a suitable organic solvent (e.g., ethyl acetate).
Troubleshooting
-
Problem : Low or no conversion.
-
Potential Cause : Inefficient gas dispersion.
-
Solution : Increase the stirring rate. Ensure the gas inlet tube is positioned deep within the liquid phase.
-
-
Problem : Pressure buildup in the reactor.
-
Potential Cause : Gas flow rate is too high, or the exhaust line is blocked.
-
Solution : Immediately stop the gas flow. Check the exhaust line, bubbler, and scrubber for blockages. Reduce the gas flow rate upon restarting.
-
-
Problem : Inconsistent results.
-
Potential Cause : Leak in the system.
-
Solution : Repeat the leak-testing protocol (Section 4.2). Check all joints and tubing connections.
-
Conclusion
The successful use of this compound as a gaseous reagent hinges on a meticulously designed experimental setup that prioritizes safety and precision. By employing a sealed reaction system with accurate flow control and a robust exhaust-scrubbing mechanism, researchers can safely handle this valuable building block. The protocols outlined in this note provide a validated foundation for incorporating HFC-243fa into synthetic routes, enabling the development of novel molecules in the pharmaceutical and materials science fields.
References
- 1. nbinno.com [nbinno.com]
- 2. Chlorotrifluoropropane - Wikipedia [en.wikipedia.org]
- 3. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:460-35-5 | Chemsrc [chemsrc.com]
- 5. This compound | 460-35-5 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. airgas.com [airgas.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. synquestlabs.com [synquestlabs.com]
Application Note: Real-Time Monitoring of Trifluoromethylation Reactions Using 19F NMR Spectroscopy
<
Introduction: The Critical Role of Trifluoromethylation and the Need for Precise Monitoring
The introduction of a trifluoromethyl (-CF₃) group into organic molecules is a paramount strategy in modern drug discovery and development.[1] This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2] However, the reagents used for trifluoromethylation are often highly reactive and can lead to complex reaction mixtures.[3] To optimize reaction conditions, maximize yield, and ensure the safety and scalability of these processes, a robust and precise real-time monitoring technique is indispensable.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and direct tool for this purpose.[4][5] The unique properties of the fluorine-19 nucleus—100% natural abundance, a spin of ½, and a high gyromagnetic ratio—make it highly sensitive for NMR detection.[5][6] Crucially, the large chemical shift dispersion of ¹⁹F NMR, spanning over 800 ppm, minimizes signal overlap, a common challenge in ¹H NMR, allowing for clear and unambiguous tracking of reactants, intermediates, and products in a complex reaction mixture.[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging ¹⁹F NMR spectroscopy to monitor the progress of trifluoromethylation reactions with high fidelity.
Fundamental Principles of ¹⁹F NMR for Reaction Tracking
The power of ¹⁹F NMR in monitoring chemical reactions stems from the sensitivity of the fluorine nucleus's chemical shift to its local electronic environment.[5][7] As a trifluoromethylation reaction proceeds, the fluorine atoms in the starting material, any intermediates, and the final product will reside in distinct chemical environments. This results in separate, well-resolved signals in the ¹⁹F NMR spectrum, each corresponding to a specific molecular species.
Key NMR Parameters for Trifluoromethylation Monitoring:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is highly indicative of the electronic environment of the fluorine nuclei.[7][8] For trifluoromethyl groups, the chemical shift typically falls within a range of -55 to -90 ppm relative to a reference standard like CFCl₃.[6] As the trifluoromethyl group is transferred from the reagent to the substrate, a significant change in its chemical shift is observed, providing a clear marker for reaction progress.
-
Integration: The area under each ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to that signal.[9] By integrating the signals corresponding to the starting material and the product, one can accurately determine their relative concentrations and, consequently, the reaction conversion at any given time point.[10]
-
Coupling Constants (J): Spin-spin coupling between ¹⁹F and other nearby NMR-active nuclei (like ¹H or ¹³C) can provide valuable structural information about the product and any intermediates formed.[6] The magnitude of these coupling constants is often larger than those observed in ¹H NMR.[9]
Experimental Protocol: A Step-by-Step Guide to Monitoring a Trifluoromethylation Reaction
This protocol outlines a general procedure for the in-situ monitoring of a typical nucleophilic trifluoromethylation of a carbonyl compound using a reagent like trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.
I. Materials and Reagents
-
Carbonyl substrate (e.g., aldehyde or ketone)
-
Trifluoromethylating agent (e.g., TMSCF₃)
-
Catalyst/Initiator (e.g., a Lewis base like TBAF or K₂CO₃)[1][11]
-
Anhydrous deuterated NMR solvent (e.g., CDCl₃, THF-d₈, or DMSO-d₆)
-
Internal standard for quantitative analysis (qNMR) (e.g., 3,5-Bis(trifluoromethyl)benzoic acid or α,α,α-Trifluorotoluene)[12][13]
-
High-quality 5 mm NMR tubes
II. Sample Preparation for In-Situ Monitoring
-
Prepare a Stock Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of the carbonyl substrate and the internal standard in the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time (typically 10-50 mM).[14]
-
Initial Spectrum (t=0): Transfer an aliquot of the stock solution (typically 0.6-0.7 mL) to an NMR tube.[14] Acquire a ¹⁹F NMR spectrum of this initial mixture. This spectrum will serve as the baseline (t=0) and will show the signal for the internal standard.
-
Initiate the Reaction: To the same NMR tube, carefully add the trifluoromethylating agent (e.g., TMSCF₃) followed by the catalyst/initiator. The reaction is typically initiated at a low temperature (e.g., 0 °C or -78 °C) to allow for proper mixing before the reaction proceeds significantly.
-
Transfer to the Spectrometer: Quickly and carefully place the NMR tube into the pre-cooled NMR spectrometer.
III. NMR Data Acquisition
-
Instrument Setup:
-
Tune and match the ¹⁹F probe.
-
Lock the spectrometer using the deuterium signal from the solvent.
-
Shim the sample to achieve optimal magnetic field homogeneity.
-
-
Acquisition Parameters for Quantitative Analysis:
-
Pulse Sequence: A standard one-pulse sequence with ¹H decoupling is typically sufficient. For quantitative results, an inverse-gated decoupling sequence is recommended to suppress the Nuclear Overhauser Effect (NOE).[9]
-
Relaxation Delay (d1): To ensure accurate integration, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei being observed.[9] A value of 10 seconds is often a good starting point.[15]
-
Pulse Angle: A 90° pulse angle is generally used.[16]
-
Acquisition Time (aq): Set to achieve adequate digital resolution (e.g., 1-2 seconds).[16]
-
Number of Scans (ns): This will depend on the concentration of the sample. Start with 16 or 32 scans and adjust as needed to obtain a good signal-to-noise ratio.[15][16]
-
Spectral Width (sw): Ensure the spectral width is large enough to encompass all expected ¹⁹F signals, from the starting material to the product. The wide chemical shift range of ¹⁹F is a key consideration.[6]
-
-
Time-Course Monitoring: Acquire a series of ¹⁹F NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction kinetics. For fast reactions, automated acquisition may be necessary.
Diagram: Experimental Workflow for ¹⁹F NMR Reaction Monitoring
Caption: A streamlined workflow for monitoring trifluoromethylation reactions using ¹⁹F NMR.
Data Analysis and Interpretation
-
Spectral Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction for each spectrum. A polynomial fit is often suitable for baseline correction in ¹⁹F NMR.[17]
-
-
Signal Assignment:
-
Identify the signal corresponding to the internal standard, the trifluoromethylating agent (starting material), and the trifluoromethylated product. The chemical shifts will be distinct for each species.[18]
-
-
Quantitative Analysis:
-
Integrate the area of the signals for the starting material (I_SM), the product (I_P), and the internal standard (I_Std).
-
Calculate the reaction conversion at each time point using the following formula: Conversion (%) = [I_P / (I_SM + I_P)] * 100
-
The yield can be determined by comparing the integral of the product signal to the integral of the known concentration of the internal standard.
-
Table 1: Hypothetical Data from a Trifluoromethylation Reaction Monitored by ¹⁹F NMR
| Time (min) | Integral (Starting Material) | Integral (Product) | Conversion (%) |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | 0.05 | 0.95 | 95 |
Troubleshooting and Best Practices
Diagram: Troubleshooting Common ¹⁹F NMR Issues
Caption: A decision tree for addressing common issues in ¹⁹F NMR experiments.
Best Practices for High-Quality Data:
-
Choice of Internal Standard: Select an internal standard that has a single, sharp ¹⁹F signal that does not overlap with any reactant or product signals and is chemically inert under the reaction conditions.[13]
-
Solvent Selection: Ensure all reactants and products are soluble in the chosen deuterated solvent throughout the course of the reaction.[14]
-
Temperature Control: Maintain a constant and accurate temperature in the NMR probe, as chemical shifts can be temperature-dependent.
-
Avoid Paramagnetic Impurities: Paramagnetic species can cause significant line broadening and affect relaxation times, leading to inaccurate quantification. Ensure high-purity reagents and solvents.
-
Consistent Processing: Use the same processing parameters (e.g., line broadening, baseline correction method) for all spectra in a time-course experiment to ensure comparability.[16]
Conclusion
¹⁹F NMR spectroscopy offers an unparalleled advantage for the real-time, in-situ monitoring of trifluoromethylation reactions. Its high sensitivity, large chemical shift dispersion, and quantitative nature provide a direct window into the reaction dynamics, enabling researchers to optimize conditions, determine kinetics, and identify intermediates with a high degree of confidence. By following the detailed protocols and best practices outlined in this application note, scientists in the field of drug discovery and development can effectively harness the power of ¹⁹F NMR to accelerate their research and development efforts in the critical area of organofluorine chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. magritek.com [magritek.com]
- 3. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 5. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Researcher's Guide to the Work-Up of Reactions Involving 3-Chloro-1,1,1-trifluoropropane
Introduction
3-Chloro-1,1,1-trifluoropropane (also known as HFC-243fa) is a pivotal fluorinated building block in modern organic synthesis. Its trifluoromethyl group is frequently incorporated into molecules in the pharmaceutical and agrochemical industries to enhance metabolic stability, lipophilicity, and biological activity.[1] However, the unique physical properties of HFC-243fa—most notably its low boiling point and high density—present distinct challenges for reaction work-up and product isolation compared to non-fluorinated analogues. Standard laboratory procedures must be adapted to prevent significant loss of material and ensure the purity of the final product.
This comprehensive guide provides a framework for researchers, scientists, and drug development professionals to design robust and efficient work-up procedures for reactions involving this compound and its derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles and causality behind each experimental choice, ensuring both safety and success in the laboratory.
Section 1: Core Physicochemical Properties and Safety Imperatives
A thorough understanding of the physical and safety profile of this compound is the foundation of a successful and safe experimental workflow.
1.1 Key Physicochemical Data
The volatility and density of HFC-243fa are the most critical factors influencing its handling and work-up.
| Property | Value | Significance for Work-Up |
| Molecular Formula | C₃H₄ClF₃ | - |
| Molecular Weight | 132.51 g/mol [1][2] | Affects diffusion and evaporation rates. |
| Boiling Point | ~45-46 °C[1] | Highly Volatile. Requires cooled apparatus and precludes the use of standard high-vacuum rotary evaporation for solvent removal. |
| Density | ~1.325 g/cm³[1][3] | Denser than water. The organic phase will be the bottom layer during aqueous extractions. |
| Physical State | Colorless liquid[1][4] | Easy to handle as a liquid, but evaporates quickly. |
| Solubility | Low in water; soluble in organic solvents.[4] | Standard liquid-liquid extraction is a viable separation technique. |
1.2 Mandatory Safety Protocols
Due to its toxicological profile and environmental impact, all manipulations involving this compound must be conducted with stringent safety measures.
-
Toxicity: The compound is toxic if swallowed and by inhalation.[2][5][6] It is also classified as a skin and eye irritant.[7]
-
Handling: All work must be performed in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (inspect before use), tightly fitting safety goggles, and a lab coat.[6]
-
Environmental Concerns: HFC-243fa is recognized as a Class II Ozone Depleting Substance.[1][7] Releases into the environment must be avoided.[6]
-
Disposal: Dispose of all chemical waste through a licensed chemical destruction facility. Do not discharge into sewer systems.[6]
Section 2: General Principles for Work-Up Design
The success of a work-up procedure for volatile fluorinated compounds hinges on meticulous temperature control and the correct choice of solvents and techniques. The following diagram illustrates a general decision-making workflow.
Caption: General Work-Up Workflow for HFC-243fa Derivatives.
Section 3: Detailed Experimental Protocols
The following protocols provide detailed, validated methodologies for two common reaction scenarios involving HFC-243fa.
Protocol 1: Work-Up for a Nucleophilic Substitution Reaction
This protocol details the work-up following the synthesis of an ether from HFC-243fa and a generic nucleophile (e.g., an alkoxide or phenoxide) in a polar aprotic solvent like DMF or DMSO.
-
Rationale: The primary challenges are removing the high-boiling solvent and inorganic salts without losing the volatile product. The procedure relies on liquid-liquid extraction and careful distillation.
Step-by-Step Methodology:
-
Reaction Quenching (Temperature Control is Critical):
-
Once the reaction is complete (as determined by TLC or GC analysis), cool the reaction vessel to 0-5 °C using an ice-water bath.
-
Slowly and cautiously add cold deionized water to the stirred reaction mixture. The volume should be sufficient to dissolve all inorganic salts (typically 3-5 times the volume of the reaction solvent). Causality: This step quenches any reactive species and precipitates the organic product out of the polar solvent, preparing it for extraction.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel. It is advisable to pre-cool the separatory funnel to minimize evaporative losses.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., Dichloromethane or Diethyl Ether). Crucially, the chosen solvent should have a boiling point that is significantly different from the expected product to facilitate final purification.
-
Add the extraction solvent, stopper the funnel, and gently invert 5-10 times, venting frequently to release pressure. Avoid vigorous shaking which can lead to emulsions.
-
Allow the layers to separate. The denser, fluorinated organic layer will be the bottom layer .[1][3]
-
Drain the organic layer. Repeat the extraction on the aqueous layer two more times to ensure complete recovery. Combine all organic extracts.
-
-
Aqueous Washes:
-
Wash the combined organic extracts sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃), if the reaction was run under acidic conditions or to remove acidic byproducts.
-
Brine (saturated aqueous NaCl). Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase, improving the efficiency of the final drying step.
-
-
After each wash, allow the layers to settle and drain the bottom organic layer.
-
-
Drying and Filtration:
-
Dry the organic extract over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Add the drying agent until it no longer clumps together.
-
Allow the slurry to stand for 15-20 minutes with occasional swirling.
-
Filter the mixture through a fluted filter paper or a small plug of cotton into a pre-weighed round-bottom flask suitable for distillation.
-
-
Product Isolation and Purification:
-
AVOID standard rotary evaporation. The low boiling point of the product will lead to complete loss of material.
-
Equip the flask for simple or fractional distillation. If the solvent is low-boiling (e.g., Diethyl Ether, BP 35 °C), it can be carefully removed at atmospheric pressure.
-
The most reliable method for purification is fractional distillation . Collect the fraction that distills at the expected boiling point of the product into a cooled receiving flask.
-
Protocol 2: Work-Up for an Elimination Reaction to a Gaseous Product
This protocol describes the isolation of 3,3,3-trifluoropropene (BP ≈ -27 °C), the product of an E2 elimination of HCl from HFC-243fa using a strong base like potassium tert-butoxide (t-BuOK).
-
Rationale: A standard aqueous work-up is impossible for a product that is a gas at room temperature. The procedure must be designed to capture the volatile product directly from the reaction vessel as it is formed.
Caption: Workflow for Isolating a Gaseous Elimination Product.
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel for substrate addition, and a condenser.
-
Do not circulate water through the condenser. The condenser will simply act as a splash head.
-
Connect the top of the condenser via tubing to a drying tube (filled with CaSO₄ or CaCl₂) and then to a gas inlet tube that leads into a receiving flask or Schlenk tube immersed in a dry ice/acetone bath (-78 °C). This receiving flask is your cold trap.
-
Ensure the system has a pressure-relief outlet, such as an oil bubbler, at the end of the train.
-
-
Reaction Execution and Product Collection:
-
Charge the reaction flask with the base (e.g., t-BuOK) and solvent (e.g., THF).
-
Slowly add the this compound via the dropping funnel. The reaction may be exothermic.
-
After the addition is complete, you may need to gently warm the reaction mixture (e.g., to 40-50 °C) to drive the elimination to completion and carry the gaseous product out of the flask.
-
Causality: The stream of inert gas (if used) or the vapor pressure of the evolving product carries the 3,3,3-trifluoropropene through the drying tube and into the cold trap, where it condenses into a liquid.
-
-
Product Isolation:
-
Once the reaction is complete, stop the heating and disconnect the cold trap.
-
Immediately cap the receiving flask to prevent the condensed product from boiling away as it warms.
-
The mass of the product can be determined by the difference in weight of the receiving flask before and after collection. The product can be used directly for subsequent reactions or analyzed by gas-phase techniques.
-
Section 4: Troubleshooting Common Work-Up Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Product Recovery | 1. Evaporative loss during work-up.2. Incomplete extraction.3. Loss during solvent removal. | 1. Perform all steps (extraction, filtration) using cooled equipment.2. Increase the number of extractions (e.g., from 3 to 5).3. Use fractional distillation for purification instead of rotary evaporation. |
| Persistent Emulsion | 1. Vigorous shaking during extraction.2. Presence of fine particulate matter.3. High pH in the aqueous layer. | 1. Use gentle inversions instead of shaking.2. Add a sufficient amount of brine and allow the funnel to stand.3. Filter the entire mixture through a pad of Celite. |
| Product is Wet (Water Contamination) | 1. Insufficient drying agent.2. Drying agent is old or clumpy.3. Incomplete separation of layers. | 1. Add more drying agent.2. Use fresh drying agent.3. Be careful to exclude the aqueous layer when draining the organic phase; a brine wash is essential. |
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [stenutz.eu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 460-35-5 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Nucleophilic Substitution Reactions with 3-Chloro-1,1,1-trifluoropropane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-1,1,1-trifluoropropane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation during nucleophilic substitution reactions. My aim is to equip you with the expertise to anticipate and mitigate common challenges, ensuring the desired purity and yield of your target molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues you may encounter in your experiments.
Q1: I am attempting a nucleophilic substitution on this compound, but I am observing a significant amount of an alkene byproduct. What is happening and how can I minimize it?
Answer:
The observation of an alkene byproduct is a common issue and is due to a competing elimination reaction, most likely an E2 (bimolecular elimination) pathway. This compound is a primary alkyl halide, which typically favors S(_N)2 reactions. However, the strong electron-withdrawing effect of the trifluoromethyl group (-CF(_3)) increases the acidity of the protons on the adjacent carbon (the β-carbon). This makes the substrate more susceptible to elimination, especially when using a strong or sterically hindered base.[1][2]
The primary side product you are likely observing is 3,3,3-trifluoropropene .
Troubleshooting Strategies to Minimize Elimination:
-
Choice of Nucleophile/Base: The nature of your nucleophile is critical. A species can act as both a nucleophile and a base. To favor substitution over elimination, use a nucleophile that is strong but has low basicity. For example, azide (N(_3)(-)), cyanide (CN(-)), and halides (I(-), Br(-)) are good nucleophiles with relatively low basicity. Conversely, strong, bulky bases like potassium tert-butoxide (t-BuOK) will strongly favor elimination.[2][3]
-
Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.[2] Elimination reactions often have a higher activation energy than substitution reactions, so reducing the thermal energy of the system will disproportionately slow down the elimination pathway.
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and reactive.[4][5] Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination if the nucleophile is also a strong base.
Q2: My reaction is sluggish, and upon heating to increase the rate, I see more of the elimination product. What are my options?
Answer:
This is a classic dilemma in organic synthesis. Increasing the temperature to accelerate a slow S(_N)2 reaction can often lead to an increase in the competing E2 elimination product. Here’s a breakdown of why this happens and how to address it:
-
Causality: As mentioned, elimination reactions tend to have a higher activation energy. According to the Arrhenius equation, a temperature increase will have a more pronounced effect on the rate of the reaction with the higher activation energy, which is often elimination.
Recommended Protocol Adjustments:
-
Use a More Powerful Nucleophile: Instead of increasing the temperature, consider switching to a more reactive nucleophile. For instance, if you are using a neutral nucleophile like ammonia, switching to an amide anion (e.g., sodium amide) will dramatically increase the rate of substitution. However, be mindful that very strong bases like sodium amide will also strongly promote elimination. A better choice would be to use a salt of your nucleophile (e.g., sodium azide instead of hydrazoic acid).
-
Change the Leaving Group (if possible): While you are starting with this compound, if a synthetic route allows for the corresponding bromo- or iodo-analogs, these would be more reactive substrates for S(_N)2 reactions, as bromide and iodide are better leaving groups than chloride.[4] This increased reactivity could allow you to run the reaction at a lower temperature, thus minimizing elimination.
-
Solvent Optimization: Ensure you are using an appropriate polar aprotic solvent. Switching from a less polar solvent to a more polar aprotic one (e.g., from THF to DMSO) can sometimes provide a significant rate enhancement for S(_N)2 reactions.[5]
Q3: I am using an amine as a nucleophile and getting a complex mixture of products. What are the potential side reactions?
Answer:
When using primary or secondary amines as nucleophiles with this compound, you can encounter several side reactions in addition to the expected S(_N)2 product and the E2 elimination product (3,3,3-trifluoropropene):
-
Overalkylation: The initial substitution product, a secondary or tertiary amine, can itself act as a nucleophile and react with another molecule of this compound. This leads to the formation of poly-alkylated products and ultimately quaternary ammonium salts.
-
E2 Elimination Promoted by the Amine: Amines are bases and can promote the E2 elimination reaction to form 3,3,3-trifluoropropene. The extent of this will depend on the basicity and steric hindrance of the amine.
Strategies for Controlled Amination:
-
Use a Large Excess of the Amine: To minimize overalkylation, you can use a large excess of the starting amine. This increases the probability that a molecule of this compound will react with the primary amine rather than the alkylated product.
-
Use a Protecting Group Strategy: For more complex syntheses, consider using a protected form of the amine, such as a phthalimide (in the Gabriel synthesis) or a sulfonamide. These can be deprotected after the substitution reaction to yield the desired primary amine.
-
Reductive Amination as an Alternative: If your synthetic goal is to introduce an amino group, consider alternative synthetic routes such as reductive amination of the corresponding aldehyde (3,3,3-trifluoropropanal), if accessible.
Reaction Pathways Overview
The following diagram illustrates the competing S(_N)2 and E2 pathways for the reaction of this compound with a generic nucleophile/base (Nu
:−
).
Caption: Competing SN2 and E2 reaction pathways.
Experimental Protocols
Protocol 1: Minimizing Elimination in a Substitution Reaction with Sodium Azide
This protocol aims to maximize the yield of 3-Azido-1,1,1-trifluoropropane.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Temperature-controlled oil bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium azide (1.2 equivalents).
-
Add anhydrous DMF via syringe and stir to dissolve the sodium azide.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Causality behind choices:
-
Sodium Azide: A strong nucleophile with low basicity, favoring the S(_N)2 pathway.
-
DMF: A polar aprotic solvent that enhances the nucleophilicity of the azide anion.[5]
-
Low Temperature: Starting the reaction at 0°C and running it at room temperature minimizes the competing E2 elimination.
Data Summary
The choice of reaction conditions significantly impacts the ratio of substitution to elimination products. The following table provides a qualitative summary based on established principles of physical organic chemistry.
| Condition | Effect on S(_N)2 Product Yield | Effect on E2 Product Yield | Rationale |
| Nucleophile: Strong, non-bulky (e.g., I(-), CN(-), N(_3)(-)) | Increase | Decrease | High nucleophilicity favors S(_N)2; low basicity disfavors E2.[3] |
| Base: Strong, bulky (e.g., t-BuOK) | Decrease | Increase | Steric hindrance prevents nucleophilic attack, while strong basicity promotes proton abstraction for E2.[2] |
| Temperature: Low (e.g., 0-25 °C) | Favored | Disfavored | Elimination often has a higher activation energy. |
| Temperature: High (e.g., >50 °C) | May increase rate, but... | Significantly Increased | ...the E2 pathway is accelerated more than the S(_N)2 pathway. |
| Solvent: Polar Aprotic (e.g., DMSO, DMF) | Increase | No significant direct effect | Enhances the reactivity of the nucleophile.[5] |
| Solvent: Polar Protic (e.g., Ethanol, Water) | Decrease | May Increase | Solvates and weakens the nucleophile; can act as a base. |
Logical Relationships Diagram
This diagram illustrates the decision-making process for optimizing your reaction conditions.
Caption: Troubleshooting flowchart for side product minimization.
References
- 1. siue.edu [siue.edu]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in Trifluoromethylation Reactions
Welcome to the technical support center dedicated to overcoming the challenges of byproduct formation in trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical, field-proven insights. The strategic introduction of a trifluoromethyl (–CF₃) group is a transformative tool in medicinal chemistry and materials science, capable of enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1] However, achieving clean and high-yielding trifluoromethylation can be challenging due to the formation of various byproducts. This guide offers a structured, question-and-answer approach to diagnose and solve common issues encountered during your experiments.
Part 1: Troubleshooting Guides & FAQs
This section is divided by the major classes of trifluoromethylation reactions. Each Q&A entry explains the causality behind the experimental choices to empower you to make informed decisions in your research.
Nucleophilic Trifluoromethylation (e.g., using TMSCF₃ - Ruppert-Prakash Reagent)
Nucleophilic trifluoromethylation is a powerful method for introducing the CF₃ group into carbonyls and other electrophiles.[2] However, side reactions can diminish yields and complicate purification.
Question 1: My reaction with an enolizable ketone is producing a significant amount of a silyl enol ether byproduct. What is happening and how can I prevent it?
Answer:
The Cause: The formation of a silyl enol ether is a common byproduct when using enolizable ketones with the Ruppert-Prakash reagent (TMSCF₃).[3] This occurs because the fluoride initiator (e.g., TBAF) or other basic catalysts can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This enolate is then trapped by the trimethylsilyl group from TMSCF₃, generating the silyl enol ether instead of the desired trifluoromethylated alcohol. The reaction is often accompanied by the formation of fluoroform (CF₃H).[4]
Solutions:
-
Switch to a Less Basic Catalyst: While fluoride initiators are common, consider using milder, non-basic activators. Carbonate salts like K₂CO₃ or phosphate salts have shown high catalytic activity with reduced enolization.[2][3]
-
Optimize Solvent Choice: The choice of solvent can significantly influence the reaction outcome. DMF has been shown to accelerate the desired trifluoromethylation, potentially outcompeting the enolization pathway.[3]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of deprotonation relative to the nucleophilic attack of the trifluoromethyl anion on the carbonyl carbon.
-
Use a Different Reagent System: For particularly sensitive substrates, consider alternative nucleophilic trifluoromethylation reagents or different reaction conditions altogether.
Question 2: My reaction is sluggish or stalls before completion, and I observe the formation of fluoroform (CF₃H). What is the likely cause and how can I improve the conversion?
Answer:
The Cause: Reaction stalling and the formation of fluoroform suggest that the trifluoromethyl anion (CF₃⁻) is being protonated before it can react with your substrate.[4] The most common source of protons is residual water in the reaction medium. Fluoride initiators like TBAF are notoriously hygroscopic, and even small amounts of water can lead to the decomposition of the active trifluoromethylating species.
Solutions:
-
Ensure Rigorously Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware at >120 °C for several hours or flame-dry under vacuum immediately before use.[5]
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents stored over molecular sieves should be freshly dispensed.
-
Reagents: Use a fresh, unopened bottle of the fluoride initiator if possible. If you suspect your initiator is wet, it can be dried under high vacuum.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.[5]
-
-
Increase Catalyst Loading: In some cases, a slightly higher loading of the initiator can help to overcome minor catalyst deactivation and drive the reaction to completion.
-
Consider Continuous Flow Chemistry: For gas-liquid reactions involving fluoroform (CF₃H) as the reagent, continuous flow reactors can enhance mass transfer and provide better control over reaction parameters, minimizing byproduct formation.[6]
Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's Reagents)
Electrophilic trifluoromethylating reagents are versatile tools for adding a "CF₃⁺" equivalent to a wide range of nucleophiles.[7] However, their high reactivity can also lead to undesired side reactions and decomposition.
Question 3: I am observing the formation of CF₃I as a byproduct in my reaction using a hypervalent iodine-based reagent (Togni's reagent). What is causing this and how can I suppress it?
Answer:
The Cause: The formation of trifluoromethyl iodide (CF₃I) from Togni's reagent suggests a degradation pathway is occurring.[8] This can be initiated by certain reaction conditions or nucleophiles that promote the breakdown of the hypervalent iodine structure. This decomposition consumes the active reagent and reduces the yield of the desired trifluoromethylated product.
Solutions:
-
Control the Reaction Temperature: Togni's reagents have limited thermal stability and can decompose at elevated temperatures.[8][9] Running the reaction at the lowest effective temperature can minimize this decomposition pathway.
-
Careful Selection of Nucleophiles and Additives: Some nucleophiles or additives can react with the iodine center, leading to ligand exchange and subsequent decomposition. If possible, screen different nucleophilic partners or additives.
-
Use Fresh Reagent: The stability of Togni's reagents can vary. Using a fresh batch from a reliable supplier can help to avoid issues with partially decomposed starting material.
-
Consider Alternative Reagents: If CF₃I formation is persistent, switching to a different class of electrophilic trifluoromethylating reagent, such as an S-based Umemoto's reagent, may be beneficial as they have different stability profiles.[10]
Question 4: After my reaction with Umemoto's reagent, I am having difficulty separating my product from the dibenzothiophene byproduct. Are there any strategies to simplify purification?
Answer:
The Cause: The Umemoto's reagents are S-(trifluoromethyl)dibenzothiophenium salts. After transferring the trifluoromethyl group, they generate the corresponding dibenzothiophene as a byproduct.[10] This can sometimes be challenging to separate from the desired product by standard chromatography due to similar polarities.
Solutions:
-
Use a Modified Umemoto's Reagent: To address this purification challenge, sulfonated analogues of Umemoto's reagents have been developed. The resulting sulfonated dibenzothiophene byproduct is water-soluble and can be easily removed by a simple aqueous wash, eliminating the need for chromatography for this separation.[10][11]
-
Optimize Chromatographic Conditions: If using a standard Umemoto's reagent, careful optimization of the column chromatography conditions (e.g., solvent system, gradient) may be necessary to achieve good separation.
-
Crystallization: If your product is a solid, recrystallization may be an effective method to separate it from the dibenzothiophene byproduct.
Radical and Photoredox Trifluoromethylation
Radical trifluoromethylation, often facilitated by photoredox catalysis, has emerged as a powerful method for C-H functionalization and the trifluoromethylation of alkenes and arenes.[12][13] However, the high reactivity of the trifluoromethyl radical can lead to a variety of side products.
Question 5: In my photoredox trifluoromethylation of an arene using CF₃I, I am observing significant amounts of the corresponding aryl iodide. How can I favor trifluoromethylation over iodination?
Answer:
The Cause: The formation of an aryl iodide byproduct in photoredox reactions using CF₃I is a result of competitive reaction pathways.[12] The photocatalyst, upon excitation by light, can initiate single-electron transfer (SET) processes. While the desired pathway involves the generation of a trifluoromethyl radical (•CF₃), an undesired pathway can involve the homolysis of the C-I bond, leading to iodination of the aromatic substrate.
Solutions:
-
Switch the Trifluoromethyl Source: The most effective way to avoid aryl iodination is to use a trifluoromethyl source that does not contain iodine. Triflyl chloride (CF₃SO₂Cl) or trifluoroacetic anhydride ((CF₃CO)₂O) in the presence of a suitable activator are excellent alternatives that generate the •CF₃ radical without introducing an iodine source.[12][13]
-
Optimize Reaction Conditions: Fine-tuning the reaction parameters, such as the choice of photocatalyst, solvent, and additives, can sometimes favor the desired trifluoromethylation pathway.
-
Use a Different Catalytic System: Some catalytic systems are specifically designed to minimize side reactions. Exploring different photocatalysts or initiation methods may be necessary.
Question 6: I am using trifluoroacetic acid (TFA) as an inexpensive trifluoromethyl source, but I am observing the formation of trifluoromethane (CF₃H) and hexafluoroethane (C₂F₆) as byproducts. What do these byproducts indicate, and can their formation be minimized?
Answer:
The Cause: The formation of trifluoromethane (CF₃H) and hexafluoroethane (C₂F₆) provides strong evidence for the generation of trifluoromethyl radicals (•CF₃) in your reaction.[14]
-
Trifluoromethane (CF₃H): This byproduct is formed when the •CF₃ radical abstracts a hydrogen atom from the solvent or another component in the reaction mixture.
-
Hexafluoroethane (C₂F₆): This is the product of the radical-radical coupling of two •CF₃ radicals.
The formation of these byproducts indicates that the generated •CF₃ radicals are not being efficiently trapped by your substrate.
Solutions:
-
Increase Substrate Concentration: A higher concentration of the substrate can increase the probability of it reacting with the •CF₃ radical, outcompeting the side reactions.
-
Optimize the Rate of Radical Generation: The rate of radical generation should be matched to the rate of trapping by the substrate. If radicals are generated too quickly, their concentration will build up, favoring dimerization to C₂F₆. This can be controlled by adjusting the light intensity in photoredox reactions or the concentration of the initiator.
-
Choose a Less Reactive Solvent: If the solvent is a significant source of hydrogen atoms for CF₃H formation, switching to a more inert solvent can be beneficial.
Question 7: My trifluoromethylation reaction is leading to hydrodefluorination, where a C-F bond in the trifluoromethyl group is being converted to a C-H bond. What causes this and how can it be avoided?
Answer:
The Cause: Hydrodefluorination is a reductive process where a C-F bond is cleaved and replaced with a C-H bond.[15][16][17][18] This can occur under certain reductive conditions, particularly in photoredox catalysis where potent reductants can be generated. The trifluoromethyl group can be reduced to a difluoromethyl radical, which then abstracts a hydrogen atom.
Solutions:
-
Careful Selection of Photocatalyst and Additives: The redox potentials of the photocatalyst and any additives are crucial. Avoid using overly reducing conditions that are capable of cleaving the strong C-F bond.
-
Control the Reaction Stoichiometry: Ensure that the stoichiometry of the reagents is carefully controlled to avoid an excess of the reducing agent.
-
Protect Sensitive Functional Groups: In some cases, other functional groups in the molecule may be promoting the undesired reduction. Protection of these groups may be necessary.
Part 2: Data Presentation & Experimental Protocols
Comparative Data on Reaction Conditions
The choice of solvent and catalyst can have a profound impact on the outcome of a trifluoromethylation reaction. The following table provides a summary of common conditions and their implications.
| Reaction Type | Reagent | Common Solvents | Common Catalysts/Initiators | Potential Byproducts | Key Considerations |
| Nucleophilic | TMSCF₃ | THF, DMF | TBAF, CsF, K₂CO₃, K₃PO₄ | Silyl enol ethers, Fluoroform (CF₃H) | Rigorously anhydrous conditions are critical, especially with fluoride initiators.[5] DMF can accelerate reactions.[3] |
| Electrophilic | Togni's Reagent | CH₂Cl₂, CH₃CN, Dioxane | Lewis acids (e.g., Zn(OTf)₂), Brønsted acids | CF₃I, Reagent degradation products | Thermally sensitive; avoid high temperatures.[8] |
| Electrophilic | Umemoto's Reagent | CH₂Cl₂, DCE | Pd(OAc)₂, Cu(OAc)₂ (for C-H activation) | Dibenzothiophene | Purification can be challenging; water-soluble versions of the reagent are available.[10][11] |
| Photoredox | CF₃I | CH₃CN, DMF | Ru(bpy)₃Cl₂, Ir(ppy)₃ | Aryl iodides, C₂F₆ | Use of a non-iodine CF₃ source can avoid iodination byproducts.[12] |
| Photoredox | (CF₃CO)₂O | CH₃CN | Ru(bpy)₃Cl₂, Pyridine N-oxide | C₂F₆, CF₃H | A cost-effective and scalable method.[13] |
Experimental Protocol: Establishing Anhydrous Reaction Conditions
This protocol provides a step-by-step guide to setting up a reaction under strictly anhydrous conditions, which is crucial for many trifluoromethylation reactions, particularly those involving moisture-sensitive reagents like TMSCF₃ and fluoride initiators.
Materials:
-
Round-bottom flask and other necessary glassware
-
Magnetic stir bar
-
Septa
-
Nitrogen or Argon gas line with a bubbler
-
Schlenk line (optional, for more rigorous conditions)
-
Heat gun or oven
-
Anhydrous solvents and reagents
Procedure:
-
Glassware Preparation:
-
Clean and assemble all glassware (flask, condenser, addition funnel, etc.).
-
Place the assembled glassware in an oven at >120 °C for at least 4 hours, or overnight.
-
Alternatively, flame-dry the assembled glassware under a stream of inert gas or under vacuum. Allow to cool to room temperature under a positive pressure of inert gas.[5]
-
-
Reaction Setup:
-
Quickly cap the cooled glassware with septa.
-
Insert a needle connected to an inert gas line and another needle as an outlet.
-
Purge the system with inert gas for several minutes to displace any air and moisture.
-
-
Addition of Reagents and Solvents:
-
Add solid reagents under a positive flow of inert gas.
-
Transfer anhydrous solvents and liquid reagents via a dry syringe or cannula.
-
Ensure that all reagents are from freshly opened bottles or have been properly dried and stored.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the inert gas line to a bubbler.
-
If the reaction requires heating, use a condenser and maintain the inert atmosphere.
-
-
Work-up:
-
Quench the reaction carefully, as some reagents may react violently with water.
-
Proceed with the standard extraction and purification procedures.
-
Part 3: Visualization of Mechanistic Pathways
Understanding the mechanistic pathways that lead to byproduct formation is key to developing strategies for their suppression. The following diagrams, generated using Graphviz, illustrate these concepts.
Diagram 1: Competing Pathways in Nucleophilic Trifluoromethylation of Enolizable Ketones
Caption: Competing pathways in nucleophilic trifluoromethylation.
Diagram 2: Byproduct Formation in Photoredox Catalysis with CF₃I
Caption: Desired vs. side reaction in photoredox trifluoromethylation.
References
- 1. Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photo-driven redox-neutral decarboxylative carbon-hydrogen trifluoromethylation of (hetero)arenes with trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Chloro-1,1,1-trifluoropropane
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3-Chloro-1,1,1-trifluoropropane (CAS 460-35-5), also known as R-243fa or HFC-243fa. The incorporation of the 3,3,3-trifluoropropyl moiety into molecular scaffolds is a critical strategy in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique physical properties and reactivity of this reagent can present challenges, frequently leading to suboptimal reaction yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues leading to low conversion rates in your experiments.
Section 1: Core Reagent Characteristics
A foundational understanding of your reagent's properties is the first step in troubleshooting. This compound is a colorless, volatile liquid.[3] Its low boiling point is a critical factor that must be managed during experimental setup to prevent reagent loss and ensure stoichiometric accuracy.
| Property | Value | Source |
| CAS Number | 460-35-5 | [4] |
| Molecular Formula | C₃H₄ClF₃ | [5] |
| Molecular Weight | 132.51 g/mol | [5] |
| Boiling Point | ~44-45 °C | [4][6] |
| Density | ~1.3 g/cm³ | [4] |
| Vapor Pressure | ~380 mmHg at 25°C | [4] |
| Solubility | Low solubility in water; soluble in non-polar organic solvents. | [7] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using this compound.
Category 1: Initial Setup & Reagent Handling
Question: My reaction has stalled with a very low conversion of my starting material. What are the first things I should check?
Answer: When facing low conversion, it's crucial to start with the fundamentals of your reaction setup and reagent integrity.[8] More often than not, the issue lies in one of these three areas:
-
Moisture and Atmospheric Contamination: Many coupling reactions, especially those employing organometallic catalysts or strong bases, are highly sensitive to moisture and oxygen.[9]
-
Causality: Water can hydrolyze sensitive reagents, quench intermediates, and deactivate catalysts. Oxygen can lead to unwanted oxidative side products.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use. Solvents must be anhydrous grade and handled under an inert atmosphere (e.g., Nitrogen or Argon). Reagents sensitive to moisture should be handled in a glovebox or with proper Schlenk line techniques.[10]
-
-
Reagent Purity: The stated purity of commercial this compound can be high (e.g., >98%), but degradation or manufacturing impurities can inhibit reactions.[11]
-
Causality: Inhibitors or contaminants can poison catalysts or participate in side reactions, consuming your starting material or catalyst.
-
Solution: If you suspect purity issues, verify the reagent by ¹H and ¹⁹F NMR. If necessary, consider purification by distillation, though its high volatility requires care.[10] Always use reagents from reputable suppliers.
-
-
Reagent Volatility and Stoichiometry: Given the low boiling point (~45 °C) of this compound, it can easily evaporate from the reaction mixture, especially if the reaction is heated.[6]
-
Causality: Evaporation alters the stoichiometry of the reaction. What you calculated as 1.5 equivalents might quickly become less than 1.0 equivalent, leading to incomplete conversion of your limiting reagent.
-
Solution: For reactions run at or above room temperature, use a sealed reaction vessel (e.g., a pressure tube) or a very efficient reflux condenser cooled to a low temperature (e.g., 0 °C or below). For small-scale reactions, adding the reagent via a gas-tight syringe to a sealed vial is recommended.
-
Category 2: Reaction Condition Optimization
Question: I've confirmed my setup is anhydrous and I'm managing volatility, but the reaction is still sluggish. How can I optimize the conditions?
Answer: Optimizing reaction kinetics is key to driving the reaction to completion.[12] Consider the following parameters:
-
Temperature: While higher temperatures increase reaction rates, they can also promote reagent evaporation and decomposition. A systematic approach is best.
-
Causality: Most reactions have an activation energy barrier that must be overcome.[13] Increasing thermal energy helps molecules achieve this.
-
Solution: If your reaction is slow at room temperature, try a modest increase to 40 °C in a sealed vessel. Monitor for byproduct formation via TLC or GC-MS. If selectivity is an issue at higher temperatures, you may need to run the reaction at a lower temperature for a longer duration.[8]
-
-
Solvent Choice: The solvent plays a critical role in solubility, reactivity, and stability.
-
Causality: The solvent must fully dissolve all reactants to allow for effective molecular collisions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for nucleophilic substitution reactions.[9]
-
Solution: Screen a range of anhydrous solvents. If your nucleophile is an anion, a polar aprotic solvent is generally preferred. For catalyst-driven reactions, solvents like THF or Dioxane may be more suitable. Refer to literature for similar transformations to guide your choice.
-
-
Catalyst and Base Selection: In many applications, a catalyst or base is required to activate the substrate or the this compound.
-
Causality: The C-Cl bond in this reagent is not exceptionally reactive and often requires activation, for example, through a transition-metal-catalyzed cross-coupling cycle or deprotonation of a nucleophile with a suitable base.[14]
-
Solution: For cross-coupling reactions, screen different catalyst/ligand combinations. For nucleophilic substitutions requiring a base, ensure the pKa of the base is sufficient to deprotonate your nucleophile effectively without causing side reactions.
-
Category 3: Byproduct Formation and Analysis
Question: My starting material is consumed, but the yield of my desired product is low, and I see multiple new spots on my TLC. What's happening?
Answer: This indicates that side reactions are competing with your desired transformation. Effective reaction monitoring is essential for diagnosis.
-
Common Side Reactions:
-
Elimination: If your substrate or product has a proton beta to a leaving group, elimination to form an alkene can be a competitive pathway, especially with strong, non-nucleophilic bases.
-
Decomposition: Fluorinated compounds can sometimes be unstable under harsh conditions (e.g., very high temperatures or strongly acidic/basic media).[3] The trifluoromethyl group itself is generally stable, but the overall molecule may not be.
-
Pentafluoroethylation: In some reactions involving copper and trifluoromethyl sources, dimerization of a difluorocarbene intermediate can lead to the formation of pentafluoroethyl byproducts.[15] While less common here, it's a possibility under certain conditions.
-
-
Effective Reaction Monitoring:
-
Causality: Without monitoring, you cannot know when the reaction is complete or if it has stalled or started to decompose.[8]
-
Solution: Use appropriate analytical techniques. For compounds containing a -CF₃ group, ¹⁹F NMR spectroscopy is an invaluable tool. It provides a clean spectrum with high sensitivity, allowing you to clearly distinguish between your starting material, product, and any fluorine-containing byproducts.[16][17] Regular analysis of aliquots can provide a precise kinetic profile of your reaction.
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Low-Boiling Electrophile
This protocol provides a robust framework for reacting a generic nucleophile (Nu-H) with this compound.
-
Glassware Preparation: Place a stir bar in a 10 mL pressure tube and oven-dry the vessel at 120 °C for at least 4 hours.
-
Inerting: Remove the vessel from the oven and immediately seal it with a screw cap fitted with a PTFE septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the nucleophile (Nu-H, 1.0 eq) and anhydrous solvent (e.g., DMF, 0.2 M concentration).
-
Add the base (e.g., NaH or K₂CO₃, 1.2 eq).
-
Stir the mixture for 10 minutes at room temperature to ensure complete deprotonation or salt formation.
-
-
Electrophile Addition:
-
Using a chilled, gas-tight syringe, draw up this compound (1.5 eq).
-
Slowly add the electrophile to the reaction mixture through the septum.
-
-
Reaction: Tightly seal the pressure tube and place it in a pre-heated oil bath at the desired temperature (e.g., 60 °C).
-
Monitoring: After the desired time, cool the reaction to room temperature. Carefully vent the tube in a fume hood. Withdraw a small aliquot, quench it with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC, GC-MS, and/or ¹⁹F NMR to determine conversion.[16][17]
-
Work-up & Purification: Once complete, quench the reaction by pouring it into water. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[18][19]
Protocol 2: Reaction Monitoring by ¹⁹F NMR Spectroscopy
-
Sample Preparation: At a given time point, take an aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a vial containing 0.5 mL of a deuterated solvent (e.g., CDCl₃) and a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., α,α,α-trifluorotoluene).
-
Analysis: Vortex the sample and transfer it to an NMR tube.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. The disappearance of the signal corresponding to this compound and the appearance of the new signal for the trifluoropropylated product can be integrated against the internal standard for quantitative analysis.[16][20]
Section 4: Visualization & Workflow Diagrams
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing low-yield reactions.
Caption: A logical workflow for troubleshooting low reaction yields.
Experimental Setup for Low-Boiling Reagents
This diagram illustrates a recommended setup for reactions requiring heating.
Caption: Recommended setups for handling volatile reagents.
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 3. This compound | 460-35-5 [chemicalbook.com]
- 4. This compound | CAS#:460-35-5 | Chemsrc [chemsrc.com]
- 5. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [stenutz.eu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. m.youtube.com [m.youtube.com]
- 13. biosynce.com [biosynce.com]
- 14. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. asahilab.co.jp [asahilab.co.jp]
- 17. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 3-Chloro-1,1,1-trifluoropropane Alkylation
Welcome to the technical support center for optimizing alkylation reactions involving 3-Chloro-1,1,1-trifluoropropane (HCFC-243fa). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, ensuring your success in synthesizing novel trifluoropropylated compounds.
The 3-(trifluoromethyl)propyl moiety is a valuable building block in medicinal chemistry and materials science, often imparting unique properties such as increased metabolic stability and altered lipophilicity. This compound is a key reagent for introducing this group. However, its reactivity is nuanced, and successful alkylation requires careful consideration of the reaction type, catalyst, and conditions. This guide addresses the two primary modes of alkylation using this reagent:
-
Friedel-Crafts Alkylation: Using HCFC-243fa as an electrophile to alkylate aromatic and heteroaromatic rings.
-
Nucleophilic Alkylation: Using HCFC-243fa as a substrate for C-C bond formation with carbanions and other nucleophiles, often facilitated by Phase Transfer Catalysis (PTC).
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format to provide direct solutions.
Scenario 1: Friedel-Crafts Alkylation of Arenes
The Friedel-Crafts reaction is a classic method for C-H activation and C-C bond formation, attaching the 3,3,3-trifluoropropyl group to an aromatic ring.[1] It proceeds via electrophilic aromatic substitution, typically catalyzed by a strong Lewis acid.[1][2]
A1: Low conversion is a common issue and typically points to problems with catalyst activity, substrate reactivity, or reaction conditions.
-
Cause 1: Inactive Catalyst. Lewis acid catalysts like Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃) are highly hygroscopic.[3] Moisture in the reagents or solvent will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use freshly opened or properly stored anhydrous Lewis acids. Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
-
Cause 2: Deactivated Aromatic Substrate. The Friedel-Crafts alkylation fails with aromatic rings containing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H).[2] These groups deactivate the ring towards electrophilic attack. Functional groups with lone pairs, such as anilines, can also poison the catalyst.[3]
-
Solution: If your arene is deactivated, Friedel-Crafts alkylation is likely not a viable route. Consider alternative synthetic strategies, such as a cross-coupling reaction. For substrates with activating groups (alkyl, alkoxy), the reaction should proceed, but may face other issues like polyalkylation.
-
-
Cause 3: Insufficient Reaction Temperature. While higher temperatures can lead to side reactions, an insufficient temperature may prevent the reaction from initiating.
-
Solution: Gradually increase the reaction temperature. Start at 0-25 °C and slowly warm the mixture, monitoring for product formation by TLC or GC-MS. Be aware that higher temperatures can favor the formation of thermodynamic byproducts.[4]
-
A2: This is a well-known limitation of Friedel-Crafts alkylation.[5] The introduction of an electron-donating alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[5] Carbocation rearrangements can also lead to isomeric products.[2]
-
Cause 1: Polyalkylation. The product is more reactive than the starting material.
-
Solution: Use a large excess of the aromatic substrate relative to the alkylating agent (HCFC-243fa). This increases the statistical probability that the electrophile will encounter an unreacted arene molecule.
-
-
Cause 2: Carbocation Rearrangement. While the primary carbocation that would form from HCFC-243fa is not prone to the typical hydride shifts seen with longer alkyl chains, interaction with the Lewis acid can lead to complex equilibria.
-
Solution: Choose a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst like a zeolite, which can offer shape selectivity and suppress side reactions.[6] Running the reaction at a lower temperature can also minimize rearrangements.
-
-
Cause 3: Isomer Formation (ortho/para/meta). The directing effects of substituents on the arene will determine isomer distribution.
-
Solution: This is inherent to the substrate. Bulky Lewis acid catalysts can sometimes favor the less sterically hindered para product. Characterize the product mixture carefully and rely on purification to isolate the desired isomer.
-
Scenario 2: Nucleophilic Alkylation with Carbanions (Phase Transfer Catalysis)
When reacting HCFC-243fa with a nucleophile, such as an enolate from a β-ketoester or malonate, a two-phase system is often employed. Phase Transfer Catalysis (PTC) is an excellent technique for such reactions, facilitating the transport of the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[7][8]
A3: Inefficient phase transfer is the most common culprit in these systems. The choice of catalyst, solvent, and base are all interlinked and critical for success.
-
Cause 1: Incorrect Phase Transfer Catalyst. The structure of the catalyst determines its ability to extract the anion into the organic phase.
-
Solution: The lipophilicity of the catalyst is key. For many standard reactions, tetrabutylammonium bromide (TBAB) or chloride (TBAC) are effective.[7] For less reactive nucleophiles or more challenging systems, consider more lipophilic catalysts like tetrahexylammonium or phosphonium salts, which are often more thermally stable.[7][8] The "C#" (total number of carbons on the catalyst) is a useful parameter; a C# between 16 and 32 is often optimal.[8]
-
-
Cause 2: Poor Solvent Choice. The solvent must be able to dissolve the substrate and the catalyst-anion ion pair, but should be immiscible with the aqueous phase.
-
Solution: Toluene, chlorobenzene, and dichloromethane are common choices. Avoid protic solvents which can solvate the nucleophile and reduce its reactivity. For solid-liquid PTC (e.g., using solid K₂CO₃ as the base), a more polar solvent like acetonitrile may be beneficial.
-
-
Cause 3: Catalyst Poisoning. Leaving groups that are large, soft, and highly polarizable (like iodide or tosylate) can bind very strongly to the catalyst cation, preventing it from shuttling the desired nucleophile.[8] While the chloride in HCFC-243fa is less problematic, impurities in the system could cause this issue.
-
Solution: Ensure high purity of all reagents. If iodide is suspected as an impurity, consider pre-treatment of the organic phase.
-
A4: The trifluoromethyl group is strongly electron-withdrawing, which makes the protons on the adjacent carbon (C2) acidic and susceptible to abstraction by a base, leading to an E2 elimination pathway.
-
Cause 1: Strong or Sterically Hindered Base. A strong, bulky base will preferentially act as a base rather than promoting the formation of a soft nucleophile, favoring elimination.
-
Solution: Use a milder base like potassium carbonate (K₂CO₃) instead of hydroxides (NaOH, KOH) if possible. The goal is to generate the nucleophile in situ without creating an excessively high concentration of strong base in the organic phase.
-
-
Cause 2: High Reaction Temperature. Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or slightly above and only increase the temperature if the reaction is too slow.
-
-
Cause 3: Solvent Effects. Polar aprotic solvents can stabilize the transition state of Sₙ2 reactions, favoring substitution.
-
Solution: If elimination is a persistent issue, consider a solvent like DMF or DMSO, but be mindful of their miscibility with water if using liquid-liquid PTC. This may necessitate a switch to a solid-liquid PTC system.
-
Frequently Asked Questions (FAQs)
-
Q: Which catalyst is better for Friedel-Crafts alkylation with HCFC-243fa: AlCl₃ or FeCl₃?
-
A: AlCl₃ is a stronger Lewis acid than FeCl₃ and will generally lead to higher reaction rates.[3] However, it is also more prone to causing side reactions like polyalkylation and rearrangements. Start with FeCl₃ as it is milder and often provides a cleaner reaction profile. If the reaction is too sluggish, you can switch to AlCl₃, but use it at low temperatures (-10 to 0 °C) to maintain control.
-
-
Q: Can I use HCFC-243fa in a Grignard or organolithium reaction?
-
A: Caution is advised. While you can, in principle, perform a nucleophilic attack on the C-Cl bond with these strong nucleophiles, the acidic protons at the C2 position (alpha to the CF₃ group) can be abstracted by these highly basic reagents, leading to side reactions or decomposition. A less basic nucleophile, such as an organocuprate (Gilman reagent), may be a more suitable choice for this type of transformation.
-
-
Q: How do I monitor the progress of my alkylation reaction?
-
A: The most common methods are Thin Layer Chromatography (TLC) for a quick qualitative check and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative analysis.[9][10] Given the volatility of HCFC-243fa and potentially the product, GC-MS is the preferred method. You can follow the disappearance of the starting materials and the appearance of the product peak. A proper sample workup, including quenching and extraction, is necessary before injection.[9]
-
-
Q: What are the primary safety concerns when working with this compound?
-
A: this compound is a colorless liquid that can be toxic if swallowed or inhaled.[11] It is crucial to handle it in a well-ventilated fume hood.[12] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat.[12][13] It can react violently with strong reducing agents and strong oxidizing agents.[14][15] Ensure all handling procedures prevent fire caused by electrostatic discharge.[12]
-
Data and Catalyst Performance
While direct comparative studies on catalyst performance for the alkylation of HCFC-243fa are not widely published, we can extrapolate from general principles of Friedel-Crafts and Phase Transfer Catalysis to guide selection.
Table 1: Qualitative Comparison of Lewis Acids for Friedel-Crafts Alkylation
| Catalyst | Relative Activity | Common Side Reactions | Recommended Use Case |
| AlCl₃ | High | Polyalkylation, Rearrangement, Charring | For unreactive arenes; use at low temperatures. |
| FeCl₃ | Moderate | Less polyalkylation than AlCl₃ | General purpose, good starting point for optimization. |
| BF₃·OEt₂ | Moderate | Fewer side reactions | When milder conditions are required. |
| ZnCl₂ | Low | Minimal side reactions | For highly activated arenes. |
| Zeolites | Varies | Shape-selective, minimal polyalkylation | Industrial applications, can improve isomer selectivity.[6] |
Table 2: Guide to Selecting a Phase Transfer Catalyst for Nucleophilic Alkylation
| Catalyst Type | Example | Key Characteristics | Recommended Use Case |
| Quaternary Ammonium | Tetrabutylammonium Bromide (TBAB) | Good general-purpose catalyst, cost-effective. | Alkylation with reactive nucleophiles (e.g., malonates).[7] |
| Lipophilic Quaternary Ammonium | Aliquat® 336 (Tricaprylmethylammonium chloride) | Higher lipophilicity, better for less reactive anions. | When TBAB fails or is slow. |
| Quaternary Phosphonium | Tetrabutylphosphonium Bromide (TBPB) | More thermally stable than ammonium salts. | Reactions requiring higher temperatures (>80-100 °C).[7] |
| Crown Ethers | 18-Crown-6 | Excellent for solubilizing potassium salts (e.g., KF, KCN). | Anion activation with potassium salts.[7] |
Experimental Protocols
The following are generalized, step-by-step protocols. You must adapt them to your specific substrate and scale, based on your own risk assessment and preliminary experiments.
Protocol 1: General Procedure for Friedel-Crafts Alkylation of Benzene
-
Preparation: Under an inert atmosphere (N₂), add anhydrous benzene (10 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst Addition: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid catalyst (e.g., FeCl₃, 1.1 equivalents) in portions.
-
Substrate Addition: Add this compound (1.0 equivalent) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully quench the reaction by adding crushed ice, followed by dilute HCl (aq).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the desired 3,3,3-trifluoropropyl benzene.
Protocol 2: General Procedure for PTC Alkylation of Diethyl Malonate
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add diethyl malonate (1.0 equivalent), toluene, the phase transfer catalyst (e.g., TBAB, 0.05 equivalents), and an aqueous solution of potassium carbonate (2.0 equivalents, e.g., 50% w/w).
-
Substrate Addition: Add this compound (1.1 equivalents) to the mixture.
-
Reaction: Heat the two-phase mixture to 70-80 °C with vigorous stirring to ensure efficient mixing of the phases. Monitor the reaction by TLC or GC-MS until the starting malonate is consumed.
-
Workup: Cool the reaction to room temperature. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation or column chromatography.
Visualizations and Workflows
Diagram 1: Friedel-Crafts Alkylation Mechanism
This diagram illustrates the key steps in the Lewis acid-catalyzed alkylation of an aromatic ring.[1][2]
Caption: Mechanism of Friedel-Crafts alkylation.
Diagram 2: Phase Transfer Catalysis Workflow
This diagram shows the cyclical process by which a phase transfer catalyst facilitates a reaction between immiscible phases.[7][8]
Caption: General workflow for Phase Transfer Catalysis (PTC).
Diagram 3: Troubleshooting Logic for Low Yield
This decision tree helps diagnose and solve common causes of low reaction yield.
Caption: Decision tree for troubleshooting low reaction yield.
References
- 1. mt.com [mt.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. env.go.jp [env.go.jp]
- 10. Fast and "green" method for the analytical monitoring of haloketones in treated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemicalbook.com [chemicalbook.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. This compound | 460-35-5 [chemicalbook.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-1,1,1-trifluoropropane (HFC-243fa)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-1,1,1-trifluoropropane (HFC-243fa). This guide is designed to provide in-depth technical assistance and address common challenges encountered during its use in chemical synthesis. My goal is to equip you with the scientific rationale behind experimental choices to navigate the complexities of solvent effects on the reactivity of this versatile fluorinated building block.
Introduction: Understanding the Reactivity of this compound
This compound is a unique substrate where the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences its chemical behavior.[1] This electronic effect is central to understanding its reactivity profile, particularly in nucleophilic substitution and elimination reactions. This guide will help you troubleshoot common issues and answer frequently asked questions by considering the interplay between the substrate's intrinsic properties and the choice of solvent.
Troubleshooting Guide
This section addresses specific problems you may encounter in your experiments. Each issue is followed by potential causes and actionable solutions grounded in chemical principles.
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
You are attempting a nucleophilic substitution reaction with a strong nucleophile (e.g., azide, cyanide) and observe minimal to no product formation.
Potential Causes:
-
Inappropriate Solvent Choice: The use of a polar protic solvent (e.g., methanol, ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that significantly reduces its nucleophilicity and reaction rate.[2][3]
-
Insufficient Reaction Temperature: The C-Cl bond in this compound is relatively strong, and the reaction may require thermal energy to overcome the activation barrier.
-
Steric Hindrance: While the substrate is a primary halide, which generally favors Sₙ2 reactions, a bulky nucleophile may still face steric challenges.
Solutions:
-
Switch to a Polar Aprotic Solvent: Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile are excellent choices for Sₙ2 reactions.[2] These solvents do not form hydrogen bonds with the nucleophile, leaving it "naked" and more reactive.[2]
-
Increase Reaction Temperature: Carefully increase the reaction temperature in a controlled manner. Monitor for potential side reactions or decomposition.
-
Select a Less Hindered Nucleophile: If possible, consider using a smaller, yet still potent, nucleophile.
Issue 2: Predominance of Elimination Product (3,3,3-Trifluoropropene) Instead of Substitution Product
You are aiming for a substitution product but primarily isolate 3,3,3-trifluoropropene.
Potential Causes:
-
Strongly Basic Nucleophile/Reagent: Many strong nucleophiles are also strong bases. The electron-withdrawing -CF₃ group increases the acidity of the protons on the adjacent carbon (C2), making them susceptible to abstraction by a base, leading to an E2 elimination.
-
Solvent Favoring Elimination: The use of a less polar, protic solvent like ethanol with a strong base such as sodium hydroxide can favor elimination over substitution.[4][5][6]
-
High Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
Solutions:
-
Choose a Less Basic Nucleophile: If the desired reaction is substitution, opt for a nucleophile that is a weak base, such as iodide or azide.
-
Modify the Solvent System: For substitution with a basic nucleophile, a polar aprotic solvent (e.g., DMSO, DMF) will enhance nucleophilicity for an Sₙ2 reaction without promoting elimination as strongly as an alcoholic solvent. If a protic solvent is necessary, using water can favor substitution over elimination compared to ethanol.[4][5]
-
Lower the Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the competing elimination pathway.
Issue 3: Inconsistent Reaction Rates or Yields
You are experiencing variability in your reaction outcomes even when using the same protocol.
Potential Causes:
-
Solvent Purity: Trace amounts of water or other protic impurities in a polar aprotic solvent can significantly impact the reactivity of the nucleophile.
-
Atmospheric Moisture: Hygroscopic solvents can absorb water from the atmosphere, leading to inconsistent results.
-
Reagent Degradation: The nucleophile or base may have degraded over time.
Solutions:
-
Use Anhydrous Solvents: Employ freshly dried and distilled solvents, or purchase high-purity anhydrous solvents.
-
Maintain an Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Use Fresh Reagents: Ensure that the nucleophiles and any other reagents are fresh and have been stored properly.
Frequently Asked Questions (FAQs)
Q1: Which reaction mechanism, Sₙ1 or Sₙ2, is more likely for this compound?
A1: Due to the strong destabilizing inductive effect of the -CF₃ group on an adjacent carbocation, the formation of a primary carbocation required for an Sₙ1 mechanism is highly unfavorable. Therefore, nucleophilic substitution reactions on this compound are expected to proceed almost exclusively through an Sₙ2 mechanism .[2] This involves a backside attack by the nucleophile on the carbon bearing the chlorine atom in a single, concerted step.
Q2: How does the choice of a polar protic versus a polar aprotic solvent affect the Sₙ2 reaction rate?
A2: The choice of solvent has a profound impact on the rate of Sₙ2 reactions.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can form hydrogen bonds with anionic nucleophiles.[7] This solvation stabilizes the nucleophile, lowering its ground state energy and thus increasing the activation energy of the reaction, which leads to a slower reaction rate .[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess dipoles to dissolve ionic species but lack O-H or N-H bonds.[7] They solvate the cation of a nucleophilic salt but leave the anion relatively unsolvated, or "naked". This results in a more reactive nucleophile and a significantly faster Sₙ2 reaction rate .[2]
Q3: Can I perform solvolysis with this compound?
A3: Solvolysis, a reaction where the solvent acts as the nucleophile, is typically associated with an Sₙ1 mechanism due to the use of weak nucleophiles (the solvent). Given the high instability of the primary carbocation that would need to form from this compound, solvolysis via an Sₙ1 pathway is expected to be extremely slow or non-existent under normal conditions. An Sₙ2-type solvolysis with a protic solvent would also be very slow due to the weak nucleophilicity of the solvent.
Q4: What is the best solvent for promoting the dehydrochlorination of this compound?
A4: Dehydrochlorination is an elimination reaction. To promote this, you need a strong base and a solvent that favors the E2 mechanism. A common and effective combination is a strong, hindered base like potassium tert-butoxide (t-BuOK) in a relatively non-polar aprotic solvent like tetrahydrofuran (THF). An alcoholic solvent like ethanol with sodium hydroxide will also promote elimination, but may also lead to some substitution by the ethoxide ion.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction in a Polar Aprotic Solvent
Objective: To achieve a high yield of the substitution product with minimal elimination.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add the desired nucleophile (1.1 - 1.5 eq.).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile) to achieve the desired concentration.
-
Heat the reaction mixture to the appropriate temperature (typically between 50-100 °C, depending on the nucleophile) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup to remove the solvent and unreacted nucleophile.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as needed.
Protocol 2: General Procedure for E2 Elimination
Objective: To maximize the yield of 3,3,3-trifluoropropene.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve a strong, non-nucleophilic base (e.g., potassium tert-butoxide, 1.5 eq.) in an anhydrous aprotic solvent (e.g., THF).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add a solution of this compound (1.0 eq.) in the same solvent to the cooled base solution via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time, monitoring by GC for the consumption of starting material and formation of the volatile alkene.
-
Quench the reaction by carefully adding water or a saturated aqueous solution of NH₄Cl.
-
If the product is volatile, it can be collected in a cold trap. Otherwise, perform a standard liquid-liquid extraction.
-
Dry the organic extracts and carefully remove the solvent.
Data Presentation
Table 1: Predicted Solvent Effects on Reaction Outcomes for this compound
| Solvent Type | Nucleophile/Base | Primary Mechanism | Expected Major Product | Relative Rate |
| Polar Aprotic (e.g., DMSO, DMF) | Strong, non-basic nucleophile (e.g., N₃⁻, I⁻) | Sₙ2 | Substitution | Fast |
| Polar Aprotic (e.g., DMSO, DMF) | Strong, basic nucleophile (e.g., OH⁻, RO⁻) | Sₙ2 / E2 Competition | Mixture | Moderate to Fast |
| Polar Protic (e.g., Methanol, Water) | Strong nucleophile (e.g., N₃⁻, I⁻) | Sₙ2 | Substitution | Slow |
| Polar Protic (e.g., Ethanol) | Strong, hindered base (e.g., t-BuO⁻) | E2 | Elimination | Fast |
| Non-polar Aprotic (e.g., THF) | Strong, hindered base (e.g., t-BuO⁻) | E2 | Elimination | Fast |
Visualizations
Caption: Competing Sₙ2 and E2 pathways for this compound.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. medlifemastery.com [medlifemastery.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Temperature Optimization for 3-Chloro-1,1,1-trifluoropropane Reactions
Welcome to the technical support center for reactions involving 3-Chloro-1,1,1-trifluoropropane (HFC-243fa). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for temperature optimization in the synthesis of valuable fluorinated compounds. As your dedicated scientific resource, this center moves beyond simple protocols to explain the fundamental principles governing your experimental outcomes.
Introduction to a Critical Intermediate
This compound is a key fluorinated building block, primarily utilized as a precursor in the synthesis of 3,3,3-trifluoropropene (HFO-1243zf).[1] HFO-1243zf is a hydrofluoroolefin with a low global warming potential, making it an environmentally friendlier alternative to many hydrofluorocarbons (HFCs).[2] The primary reaction for this conversion is dehydrochlorination, a process highly sensitive to temperature. Precise temperature control is paramount for maximizing yield and selectivity, while minimizing side reactions and catalyst deactivation. This guide will address common challenges and questions related to temperature management in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the dehydrochlorination of this compound?
The optimal temperature for the dehydrochlorination of this compound is highly dependent on the catalyst employed. While specific data for this compound is limited in publicly available literature, we can draw reliable inferences from similar dehydrohalogenation reactions of other hydrochlorofluorocarbons (HCFCs). For catalyzed gas-phase reactions, a common temperature range is 300-500°C . For instance, the dehydrochlorination of 1-chloro-1,1-difluoroethane to produce vinylidene fluoride has been effectively carried out at 350°C using BaClxFy catalysts.[3] Similarly, the dehydrofluorination of 1,1,1,3,3-pentafluoropropane to 1,3,3,3-tetrafluoropropene is performed at 350°C over a V2O5/γ-Al2O3 catalyst.[3]
It is crucial to perform an initial temperature screening experiment to determine the optimal temperature for your specific catalyst and reactor setup.
Q2: How does temperature affect the yield and selectivity of 3,3,3-trifluoropropene (HFO-1243zf)?
Temperature has a direct and significant impact on both the conversion of the starting material and the selectivity towards the desired product.
-
Increased Temperature and Conversion: Generally, increasing the reaction temperature will increase the rate of reaction and thus the conversion of this compound. This is due to providing more kinetic energy to the molecules to overcome the activation energy barrier of the reaction.
-
Temperature and Selectivity: The effect of temperature on selectivity is more complex. While higher temperatures can favor the desired dehydrochlorination, excessively high temperatures can lead to undesirable side reactions such as:
-
Isomerization: Formation of other isomers of trifluoropropene.
-
Decomposition: Breakdown of the starting material or product into smaller molecules.
-
Coke Formation: At very high temperatures, organic molecules can decompose and deposit as carbon (coke) on the catalyst surface, leading to deactivation.[4]
-
The relationship between temperature, conversion, and selectivity is often a trade-off. The goal is to find the "sweet spot" that provides the highest yield of the desired product in a reasonable timeframe.
Q3: What are the signs of catalyst deactivation due to improper temperature?
Catalyst deactivation is a common issue in many chemical processes, and temperature plays a significant role. Key indicators of temperature-related catalyst deactivation include:
-
Decreased Conversion: A noticeable drop in the conversion of this compound over time, even with consistent reaction conditions.
-
Changes in Selectivity: An increase in the formation of byproducts and a decrease in the selectivity towards 3,3,3-trifluoropropene.
-
Increased Pressure Drop: In a fixed-bed reactor, an increase in the pressure drop across the catalyst bed can indicate coke formation, which physically blocks the pores of the catalyst.
-
Visual Changes in the Catalyst: The catalyst may change color (e.g., darken due to coking) or show signs of sintering (agglomeration of catalyst particles) when examined after the reaction.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the dehydrochlorination of this compound.
Problem 1: Low Conversion of this compound
| Possible Cause | Suggested Solution |
| Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C and monitor the conversion. Be mindful of the upper temperature limit of your catalyst. |
| Insufficient residence time. | Decrease the flow rate of the reactant gas to increase the contact time with the catalyst. |
| Catalyst deactivation. | Regenerate the catalyst according to the manufacturer's protocol. If regeneration is not possible, replace the catalyst. Consider co-feeding a regenerating agent if coking is suspected.[5] |
| Poor heat transfer. | Ensure the reactor is uniformly heated. For larger reactors, consider using a fluidized bed or a multi-tubular reactor for better temperature control. |
Problem 2: Poor Selectivity to 3,3,3-trifluoropropene (HFO-1243zf)
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Decrease the reaction temperature. While this may lower the conversion rate, it can significantly improve selectivity by reducing side reactions. |
| Inappropriate catalyst. | The catalyst's surface properties (e.g., acidity) can influence selectivity. Consider screening different catalysts or modifying your current catalyst (e.g., with alkali metals to reduce acidity).[3] |
| "Hot spots" in the reactor. | Non-uniform heating can create localized areas of high temperature, leading to side reactions. Improve the reactor's heating system or use a reactor design with better heat transfer. |
| Presence of impurities. | Impurities in the feed stream can sometimes act as catalysts for undesirable side reactions. Ensure the purity of your this compound. |
Experimental Protocols
Protocol 1: Temperature Screening for Optimal Dehydrochlorination
Objective: To determine the optimal reaction temperature for the dehydrochlorination of this compound to 3,3,3-trifluoropropene using a specific catalyst.
Materials:
-
This compound (high purity)
-
Inert carrier gas (e.g., Nitrogen, Argon)
-
Selected catalyst (e.g., activated carbon, metal fluoride, supported metal catalyst)
-
Gas-phase fixed-bed reactor system with temperature and flow control
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Load a known amount of the catalyst into the reactor.
-
Pre-treat the catalyst as required (e.g., calcination in air, reduction in hydrogen).
-
Set the initial reactor temperature to the lower end of the expected range (e.g., 300°C).
-
Establish a stable flow of the inert carrier gas through the reactor.
-
Introduce a controlled flow of this compound into the carrier gas stream.
-
Allow the reaction to reach a steady state (typically 30-60 minutes).
-
Analyze the reactor effluent using an online GC to determine the conversion of the starting material and the selectivity to 3,3,3-trifluoropropene and any byproducts.
-
Increase the reactor temperature by 20°C and repeat steps 6 and 7.
-
Continue this process until the upper temperature limit is reached or a significant decrease in selectivity is observed.
-
Plot the conversion and selectivity as a function of temperature to identify the optimal operating temperature.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Dehydrochlorination Reaction Pathway
Caption: Simplified reaction pathway for the dehydrochlorination of HFC-243fa.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion in HFC-243fa reactions.
References
- 1. Buy (Z)-1-chloro-3,3,3-trifluoropropene [smolecule.com]
- 2. Hydroxyl radical reaction rate coefficients as a function of temperature and IR absorption cross sections for CF3CH=CH2 (HFO-1243zf), potential replacement of CF3CH2F (HFC-134a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Handling and safety protocols for 3-Chloro-1,1,1-trifluoropropane in the lab
A Guide for Laboratory Professionals
Welcome to the technical support center for 3-Chloro-1,1,1-trifluoropropane (CAS No. 460-35-5). As a Senior Application Scientist, my goal is to provide you with a comprehensive, field-proven guide that prioritizes both scientific integrity and your safety. This document moves beyond mere procedural lists to explain the 'why' behind each recommendation, ensuring a self-validating system of protocols for your research.
This compound is a versatile fluorinated intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique properties, however, necessitate stringent handling and safety protocols. This guide is structured to address the practical challenges and questions you may encounter during its use in the laboratory.
Section 1: Critical Safety & Physical Data at a Glance
Before handling this compound, it is crucial to be familiar with its fundamental properties and hazards. This table summarizes the essential data.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₄ClF₃ | [2][3] |
| Molecular Weight | 132.51 g/mol | [1][4] |
| Appearance | Colorless liquid with a faint, ether-like odor | [5][6] |
| Boiling Point | ~45-46 °C | [1][7] |
| Density | ~1.325 g/cm³ | [1][7] |
| GHS Hazard Statements | H301: Toxic if swallowedH331: Toxic if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH420: Harms public health and the environment by destroying ozone in the upper atmosphere | [2][4][8] |
| Signal Word | Danger | [2][4] |
| Storage | Store in a cool, dry, well-ventilated place away from incompatible materials. | [2][9] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and properties of this compound.
Q1: What are the primary health hazards I should be aware of? A1: The primary hazards are acute toxicity if inhaled or swallowed.[2][4] It is classified as toxic, so exposure to its vapors must be minimized at all times by working within a certified chemical fume hood. It also causes serious eye and skin irritation.[8] Long-term exposure risks are not fully elucidated, but due to its halogenated nature, it should be handled with the assumption that it may have other systemic effects.[10][11]
Q2: Is this compound flammable? A2: It is generally considered a non-flammable liquid.[3][5] However, this does not eliminate fire-related risks. When heated to decomposition, it can emit highly toxic and corrosive fumes of chlorine, hydrogen fluoride, and other halogenated compounds.[3][5] Therefore, it must be kept away from open flames and high-temperature sources.[12]
Q3: What type of gloves and personal protective equipment (PPE) are required? A3: Standard laboratory PPE is mandatory: a lab coat and chemical splash goggles are the minimum requirements.[13] For hand protection, nitrile gloves are a common choice, but you must always consult the glove manufacturer's resistance chart for compatibility with halogenated hydrocarbons.[11] If there is a risk of splashing or exceeding exposure limits, a face shield and a full-face respirator with appropriate cartridges should be used.[2][14]
Q4: How must I store this chemical? A4: Store this compound in a tightly closed, properly labeled container.[2] The storage area must be cool, dry, and well-ventilated, separate from general laboratory traffic.[9] Crucially, it must be segregated from incompatible materials, particularly strong reducing agents, active metals (like sodium or magnesium), and strong oxidizing agents, with which it can react violently.[3][4][5]
Q5: What is the correct disposal procedure for waste containing this compound? A5: Waste containing this compound must be disposed of as halogenated organic waste .[11][15] Never mix it with non-halogenated waste, as this will contaminate the entire container and significantly increase disposal costs.[16] Collect it in a designated, properly labeled, and sealed waste container. Follow all local, state, and federal regulations, and consult your institution's Environmental Health & Safety (EHS) office for specific protocols.[2][16][17]
Section 3: Troubleshooting Guide for Experimental Work
This section provides solutions to specific issues that may arise during an experiment.
Q1: "I've noticed an unexpected pressure buildup in my sealed reaction vessel. What should I do?" A1: This is a critical situation that could indicate a runaway reaction or gas evolution.
-
Causality: Pressure buildup can be caused by contamination with an incompatible material (e.g., a strong reducing agent) or by the reaction temperature exceeding the solvent's boiling point (~45-46 °C).[1][4]
-
Immediate Action: Do not approach the vessel directly. If possible, cool the vessel externally with an ice bath. Alert colleagues and your lab supervisor immediately. If the setup has a vent or pressure-relief system, use it only if you can do so safely from a distance or behind a blast shield. The primary goal is to prevent an explosion. Once the situation is stabilized, the reaction must be carefully quenched and analyzed to determine the cause.
Q2: "My reaction mixture has turned a dark color, which was not expected. What does this signify?" A2: A significant color change often indicates decomposition or an unintended side reaction.
-
Causality: this compound can undergo oxidation or reduction under certain conditions, especially in the presence of strong oxidizing/reducing agents or at elevated temperatures.[3][4] This could lead to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Ensure the reaction temperature is within the desired range.
-
Verify that all reagents and glassware were clean and free of contaminants.
-
Consider if any of your reagents fall into the category of incompatible materials (active metals, strong acids/bases, etc.).
-
Carefully take a small aliquot (if safe) for analysis (e.g., TLC, LC-MS) to identify potential byproducts.
-
Q3: "I accidentally mixed my this compound waste with a non-halogenated solvent waste stream (e.g., acetone). What is the protocol now?" A3: The entire contents of the waste container must now be re-classified and handled as halogenated waste.
-
Causality & Consequence: Mixing waste streams is a common but costly error. Halogenated waste requires specific, more expensive disposal methods due to environmental regulations.[16]
-
Action:
-
Immediately stop adding any other waste to the container.
-
Clearly re-label the container as "HALOGENATED WASTE" and list all components, including the now-contaminated acetone.
-
Inform your lab manager and EHS office of the mistake. This ensures the waste is manifested and disposed of correctly, preventing regulatory violations.[16]
-
Section 4: Experimental Protocol & Workflow Visualization
This section provides a standard operating procedure for a common laboratory task, supported by a workflow diagram.
Standard Operating Procedure: Setting up a Reaction in this compound
This protocol outlines the essential steps for safely using this compound as a solvent or reagent in a typical laboratory reaction.
1. Pre-Experiment Preparation (in Fume Hood):
- Step 1.1: Don all required PPE: lab coat, safety goggles, and appropriate chemical-resistant gloves.[13]
- Step 1.2: Ensure the chemical fume hood is functioning correctly (check airflow monitor).
- Step 1.3: Assemble clean, dry, and crack-free glassware.[15]
- Step 1.4: Set up a designated halogenated waste container in the hood.[16]
2. Reagent Handling and Addition:
- Step 2.1: Measure the required volume of this compound in a graduated cylinder or via syringe. Perform this transfer deep within the fume hood to minimize vapor escape.[2]
- Step 2.2: Add the solvent to the reaction flask.
- Step 2.3: Add other reagents slowly. Be mindful of any potential exothermic reactions.
3. Reaction Monitoring and Workup:
- Step 3.1: Keep the reaction vessel closed or under a positive pressure of inert gas (e.g., Nitrogen, Argon) to prevent solvent evaporation and atmospheric moisture ingress.
- Step 3.2: Monitor the reaction progress as required (TLC, etc.).
- Step 3.3: Upon completion, cool the reaction to room temperature before proceeding with the workup.
4. Post-Reaction Cleanup and Disposal:
- Step 4.1: Carefully transfer all liquid waste containing this compound into the designated halogenated waste container.[11]
- Step 4.2: Rinse the glassware with a small amount of a suitable solvent (e.g., acetone), and pour this rinsing liquid into the halogenated waste container.
- Step 4.3: Seal the waste container and ensure it is properly labeled for pickup by EHS.[16]
Workflow Diagram: Standard Handling Protocol
Caption: Experimental workflow for this compound.
Section 5: Emergency Protocols
In the event of an accident, a swift and correct response is critical.
Emergency Response for Spills
1. Assess the Situation:
- Minor Spill (<100 mL, contained in fume hood): Proceed with cleanup.
- Major Spill (>100 mL, or outside of fume hood): Evacuate the immediate area. Alert all nearby personnel and your lab supervisor. Call your institution's EHS emergency number.
2. Spill Cleanup (Minor Spills Only):
- Step 2.1: Ensure you are wearing appropriate PPE, including a respirator if vapor concentrations are high.[9]
- Step 2.2: Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels as the primary absorbent.
- Step 2.3: Carefully collect the absorbed material using non-sparking tools and place it in a sealable container.[2]
- Step 2.4: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal via EHS.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] Do not use mouth-to-mouth resuscitation.[2]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]
Spill Response Decision Tree
References
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 460-35-5 [chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. This compound [stenutz.eu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. airgas.com [airgas.com]
- 10. documents.highline.edu [documents.highline.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. cgc-jp.com [cgc-jp.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Quenching Procedures for Reactions with Unreacted 3-Chloro-1,1,1-trifluoropropane
Welcome to the technical support center for handling reactions involving 3-Chloro-1,1,1-trifluoropropane (CAS: 460-35-5). This guide is designed for chemistry professionals engaged in research and development. It provides in-depth, field-tested guidance on safely and effectively quenching reaction mixtures containing this versatile fluorinated building block. Our focus is on practical, causality-driven protocols that ensure both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns and reactivity profile of this compound itself?
This compound is a colorless liquid that is generally chemically inert under standard laboratory conditions.[1][2] It does not react rapidly with water or air.[2][3][4] However, several critical hazards must be managed:
-
Toxicity: The compound is toxic if swallowed or inhaled.[3][4] All handling must be conducted in a well-ventilated chemical fume hood.
-
Hazardous Decomposition: When heated to decomposition, it can emit highly toxic fumes of hydrogen chloride (HCl) and hydrogen fluoride (HF).[1][4]
-
Reactivity with Strong Reagents: While relatively stable, it can react violently with strong reducing agents (e.g., active metals like sodium or potassium) and strong oxidizing agents, particularly at elevated temperatures.[1][2][4]
-
Pressurized Containers: It is often supplied as a liquefied gas under pressure, which may explode if heated.[5] Cylinders should not be heated above 52 °C (125 °F).[6]
Q2: Why is a "quenching" procedure necessary if this compound is relatively inert?
This is a crucial point of experimental design. The quenching procedure is typically not aimed at the unreacted this compound itself, but rather at the highly reactive and hazardous reagents used to functionalize it. In many synthetic applications, this compound is the electrophile in a nucleophilic substitution reaction.[7] This means it is often reacted with potent reagents like organometallics (Grignard reagents, organolithiums) or strong, non-nucleophilic bases (e.g., LDA, NaH). These reagents are pyrophoric, air-sensitive, or water-reactive, and they pose the primary hazard during workup. The goal of the quench is to safely neutralize these excess, hazardous reagents before exposing the reaction mixture to air or aqueous solutions.
Q3: What are the most common hazardous reagents used with this compound that require a specific quenching protocol?
The most common reactive reagents fall into two categories:
-
Organometallic Nucleophiles: Grignard reagents (R-MgX), organolithiums (R-Li), and Gilman cuprates (R₂CuLi). These are used to form new carbon-carbon bonds.
-
Strong Bases: Sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium amide (NaNH₂). These are typically used to deprotonate a substrate to generate a nucleophile in situ.
Both classes of reagents react violently with water and can ignite upon exposure to air. Therefore, a controlled, non-aqueous quench is the first and most critical step in the workup procedure.
Troubleshooting Guides & Quenching Protocols
Q4: How do I safely quench a reaction where this compound was used in excess with an organometallic reagent (e.g., n-BuLi, PhMgBr)?
Causality: Organometallic reagents are powerful bases and nucleophiles that react explosively with water. The primary goal is to protonate them slowly using a mild proton donor to control the highly exothermic reaction and prevent ignition of flammable solvents. A less reactive alcohol like isopropanol is used before water for this reason.[8]
Step-by-Step Protocol:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (Nitrogen or Argon) and immersed in a cooling bath (ice/water or dry ice/acetone) set to 0 °C or lower. Ensure you have a fire extinguisher (Class D for metal fires) and spill control materials nearby.
-
Initial Quench (Alcohol): While vigorously stirring the reaction mixture, slowly add isopropanol dropwise via a syringe or an addition funnel. Monitor the internal temperature and the rate of any gas evolution. If the reaction becomes too vigorous, immediately stop the addition and allow the mixture to cool.
-
Secondary Quench (Alcohol/Water): Once the addition of isopropanol no longer produces a significant exotherm or gas evolution, you can switch to a 1:1 mixture of isopropanol and water. Continue to add this mixture slowly.
-
Final Quench (Water/Aqueous Solution): After the isopropanol/water mixture is added and the reaction is under control, you can proceed with the slow addition of water, followed by a saturated aqueous solution (e.g., NH₄Cl for Grignards) to fully quench the reaction and dissolve the resulting metal salts.
-
Final Stir: Allow the mixture to warm to room temperature and stir for at least 30 minutes to ensure all reactive species are fully neutralized before proceeding to extraction.[8]
Q5: What is the correct procedure for quenching a reaction mixture containing unreacted NaH?
Causality: Sodium hydride (NaH) is a water-reactive solid that produces flammable hydrogen gas upon contact with protic sources. The quenching strategy must safely manage this gas evolution and the associated exotherm. The procedure is similar to that for organometallics, emphasizing slow, controlled addition.
Step-by-Step Protocol:
-
Preparation: Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere. Ensure vigorous stirring to break up any clumps of NaH.
-
Initial Quench (Alcohol): Very slowly, add a less reactive alcohol like isopropanol or ethanol dropwise. The rate of addition should be controlled to keep the hydrogen evolution steady and manageable. A bubbler should be used to vent the H₂ gas safely through the inert gas line.
-
Intermediate Quench (Methanol): After the reaction with isopropanol subsides, you can switch to a more reactive alcohol like methanol to quench any remaining traces of NaH.
-
Final Quench (Water): Only when the addition of alcohol produces no more gas evolution should you proceed to the very slow, dropwise addition of water to ensure complete quenching.
-
Acidification (Optional): After the quench is complete, the mixture can be neutralized or slightly acidified with a dilute acid (e.g., 1 M HCl) to dissolve any sodium hydroxides formed.
Q6: My quenching procedure is unexpectedly vigorous, producing excessive heat and gas. What went wrong and what should I do?
Immediate Action:
-
STOP ADDITION: Immediately cease adding the quenching agent.
-
MAINTAIN COOLING & STIRRING: Ensure the cooling bath is effective and the stirring is vigorous. If necessary, add more ice or dry ice to the bath.
-
DO NOT SEAL THE SYSTEM: Ensure the reaction is vented through a bubbler to prevent pressure buildup.
Root Cause Analysis:
-
Addition Rate Too High: This is the most common cause. Highly concentrated reactive species will generate a large amount of heat and gas in a short time if the quenching agent is added too quickly.
-
Insufficient Cooling: An inadequate or overwhelmed cooling bath cannot dissipate the heat generated by the quench, leading to a runaway reaction.
-
Poor Stirring: If the mixture is not stirred effectively, localized "hot spots" can form where the quenching agent is added, leading to a sudden, violent reaction. This is especially true when quenching solid reagents like NaH.
Data Summary and Workflow
Table 1: Selection of Quenching Agents
| Quenching Agent | Target Reagent(s) | Reactivity | Key Considerations |
| Isopropanol | Organometallics, Strong Bases (NaH, LDA), Metal Hydrides | Moderate | Ideal for initial quench; less vigorous reaction than with water.[8] |
| Ethanol/Methanol | Strong Bases, Metal Hydrides | High | Use after a milder agent like isopropanol; more reactive. |
| Water | All reactive reagents | Very High | Final quench only. Use after alcohols have neutralized the bulk of the reactive species. |
| Saturated aq. NH₄Cl | Grignard Reagents, Organolithiums | High | Mildly acidic; helps break up emulsions and dissolve magnesium/lithium salts post-quench. |
| Dilute Acid (e.g., 1M HCl) | Basic reaction mixtures | High | Used to neutralize the solution for workup after the primary quench is complete. |
Diagram 1: Decision Workflow for Quenching
This diagram outlines the logical steps for selecting a safe quenching strategy.
Caption: Decision tree for selecting the appropriate quenching protocol.
Post-Quench Handling and Disposal
Q7: After a successful quench, how should I handle the waste containing this compound?
Once the reactive components are neutralized, the resulting mixture contains your product, solvent, salts, and unreacted this compound.
-
Workup: Proceed with standard aqueous workup (liquid-liquid extraction) to isolate your product.
-
Waste Disposal: The aqueous and organic waste streams are now considered halogenated waste . They must be segregated from non-halogenated waste and disposed of according to your institution's and local environmental regulations.[3][9] Do not discharge to sewer systems.[3] The preferred method for final disposal is typically controlled incineration at a licensed chemical destruction facility.[3]
References
- 1. This compound | 460-35-5 [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. airgas.com [airgas.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chemistry.nd.edu [chemistry.nd.edu]
- 9. cgc-jp.com [cgc-jp.com]
Validation & Comparative
A Tale of Two Trifluoromethylation Strategies: A Comparative Guide to Ruppert's Reagent and 3-Chloro-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth, objective comparison of two distinct approaches to introducing this powerful moiety: the direct nucleophilic trifluoromethylation powerhouse, Ruppert's Reagent, and the versatile building block, 3-Chloro-1,1,1-trifluoropropane.
While both compounds serve the ultimate goal of incorporating a CF₃ group, their mechanisms, applications, and handling considerations differ significantly. This guide will dissect these differences, providing the field-proven insights necessary for researchers to make informed decisions in their synthetic endeavors.
At a Glance: Two Paths to Trifluoromethylation
| Feature | Ruppert's Reagent (TMSCF₃) | This compound (CF₃CH₂CH₂Cl) |
| Primary Role | Direct nucleophilic trifluoromethylating agent ("CF₃⁻" source) | Trifluoromethylated building block (CF₃CH₂CH₂- synthon) |
| Typical Reaction | Nucleophilic addition to carbonyls and imines | Nucleophilic substitution at the C-Cl bond |
| Activation | Requires a nucleophilic activator (e.g., fluoride source) | Generally does not require a specific activator for the CF₃ group |
| Substrate Scope | Primarily electron-deficient species (aldehydes, ketones, imines) | Broad range of nucleophiles (e.g., amines, thiols, carbanions) |
| Key Advantage | Direct and efficient formation of trifluoromethylated alcohols and amines | Versatile introduction of a three-carbon trifluoromethylated chain |
Deep Dive: Ruppert's Reagent (Trimethyl(trifluoromethyl)silane)
Ruppert's Reagent, also known as TMSCF₃, is a highly effective and widely used nucleophilic trifluoromethylating agent.[1] It provides a direct and efficient route to trifluoromethylated compounds, particularly alcohols and amines, from their corresponding carbonyls and imines.
Mechanism of Action: The Power of the Trifluoromethyl Anion
The trifluoromethylation of ketones with Ruppert's Reagent is typically initiated by a nucleophilic catalyst, most commonly a fluoride source like tetrabutylammonium fluoride (TBAF).[1] The initiator activates the silicon-carbon bond in TMSCF₃, generating a transient and highly reactive trifluoromethyl anion (CF₃⁻) equivalent. This potent nucleophile then attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent silylation of the resulting alkoxide by another molecule of TMSCF₃ affords the silylated trifluoromethyl carbinol. The final trifluoromethyl alcohol is obtained after an acidic workup.[1][2]
Caption: Mechanism of Ruppert's Reagent in ketone trifluoromethylation.
Performance and Substrate Scope
Ruppert's reagent exhibits broad applicability for the trifluoromethylation of various aldehydes, ketones, and imines, including aromatic, aliphatic, and cyclic substrates.[3] High yields of the corresponding trifluoromethylated alcohols and amines are often achieved under mild reaction conditions.
Table 1: Representative Trifluoromethylation of Carbonyls with Ruppert's Reagent
| Substrate | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2,2,2-trifluoroethanol | 92 |
| Acetophenone | 2-Phenyl-3,3,3-trifluoropropan-2-ol | 95 |
| Cyclohexanone | 1-(Trifluoromethyl)cyclohexanol | 85 |
Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocol: Trifluoromethylation of Acetophenone
Materials:
-
Acetophenone
-
Ruppert's Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone (1.0 equiv) and anhydrous THF.
-
Add Ruppert's Reagent (1.5 equiv) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution (0.1 equiv) dropwise to the stirred reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.[4]
The Building Block Approach: this compound
In contrast to the direct trifluoromethylation offered by Ruppert's Reagent, this compound serves as a versatile three-carbon building block that introduces the CF₃CH₂CH₂- moiety.[5][6] This approach is valuable for synthesizing molecules where the trifluoromethyl group is separated from a key pharmacophore by an ethyl linker.
Mechanism of Action: Classic Nucleophilic Substitution
The primary reactivity of this compound involves nucleophilic substitution at the carbon atom bearing the chlorine.[7] The strong electron-withdrawing effect of the adjacent trifluoromethyl group does not significantly hinder this Sₙ2 reaction. A wide range of nucleophiles, including amines, thiols, and carbanions, can displace the chloride to form a new carbon-nucleophile bond.
Caption: Nucleophilic substitution on this compound.
Synthetic Applications and Versatility
The utility of this compound lies in its ability to introduce the 3,3,3-trifluoropropyl group, which can be a key structural element in pharmaceuticals and agrochemicals.[6] For instance, this building block can be used to synthesize trifluoromethylated amines, ethers, and thioethers, which can then be further elaborated.
Table 2: Representative Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product |
| Aniline | N-(3,3,3-trifluoropropyl)aniline |
| Sodium thiophenoxide | Phenyl(3,3,3-trifluoropropyl)sulfane |
| Diethyl malonate anion | Diethyl 2-(3,3,3-trifluoropropyl)malonate |
While direct yield comparisons with Ruppert's Reagent for the same final product are not straightforward due to the different synthetic strategies, the building block approach offers access to a different chemical space.
Experimental Protocol: Synthesis of N-(3,3,3-trifluoropropyl)aniline
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add aniline (1.0 equiv), potassium carbonate (1.5 equiv), and DMF.
-
Add this compound (1.2 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield N-(3,3,3-trifluoropropyl)aniline.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The choice between Ruppert's Reagent and this compound is fundamentally a choice between a direct trifluoromethylation strategy and a building block approach.
-
For the direct synthesis of trifluoromethylated alcohols or amines from carbonyls or imines, Ruppert's Reagent is the superior choice. Its high efficiency and well-established protocols make it a go-to reagent for these transformations.
-
When the synthetic target contains a CF₃CH₂CH₂- moiety, this compound is the ideal starting material. Its reactivity in nucleophilic substitution reactions allows for the straightforward incorporation of this valuable structural motif.
Safety and Handling: A Critical Consideration
Both reagents require careful handling, but their hazard profiles differ.
Ruppert's Reagent (TMSCF₃):
-
Hazards: Highly flammable liquid and vapor.[8] Harmful if swallowed or inhaled. Causes skin and eye irritation. Reacts with water to release flammable gases.[9]
-
Handling: Must be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[1] Anhydrous conditions are essential.[4] Personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and appropriate gloves, is mandatory.
This compound:
-
Hazards: Colorless, odorless, nonflammable liquid.[10] However, it is poisonous by inhalation and ingestion.[10][11] It can emit toxic fumes of chlorine and fluorine when heated to decomposition.[10][11] It may react violently with strong reducing agents.[10][12]
-
Handling: Should be handled in a well-ventilated fume hood.[13] Standard PPE, including a lab coat, safety goggles, and gloves, should be worn. Avoid contact with strong reducing agents.[10]
Conclusion: Two Reagents, Two Philosophies
Ruppert's Reagent and this compound are not direct competitors but rather complementary tools in the synthetic chemist's arsenal for introducing the trifluoromethyl group. Ruppert's Reagent offers a direct and powerful method for nucleophilic trifluoromethylation, ideal for the synthesis of trifluoromethylated alcohols and amines. In contrast, this compound provides a versatile building block for incorporating a CF₃CH₂CH₂- unit, opening up different avenues for molecular design.
A thorough understanding of their distinct mechanisms, substrate scopes, and safety considerations, as outlined in this guide, will empower researchers to select the optimal strategy for their specific synthetic challenges and accelerate the discovery and development of novel trifluoromethylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
A Tale of Two Trifluoromethyls: A Comparative Guide to 3-Chloro-1,1,1-trifluoropropane and Trifluoromethyltrimethylsilane
In the landscape of modern drug discovery and materials science, the strategic incorporation of the trifluoromethyl (CF₃) group is a widely employed strategy to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides an in-depth, objective comparison of two key reagents utilized for introducing this vital functional group: 3-Chloro-1,1,1-trifluoropropane and trifluoromethyltrimethylsilane (TMSCF₃), famously known as the Ruppert-Prakash reagent. While both are sources of the trifluoromethyl group, their synthetic roles are fundamentally distinct. This guide will elucidate these differences, supported by experimental data and protocols, to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is crucial for their effective and safe use in the laboratory.
| Property | This compound | Trifluoromethyltrimethylsilane (TMSCF₃) |
| CAS Number | 460-35-5[3] | 81290-20-2 |
| Molecular Formula | C₃H₄ClF₃[3] | C₄H₉F₃Si |
| Molecular Weight | 132.51 g/mol [3] | 142.20 g/mol |
| Appearance | Colorless liquid[3][4] | Colorless liquid |
| Boiling Point | ~45-46 °C[5] | 54-55 °C |
| Density | ~1.325 g/cm³[5] | ~0.963 g/cm³ |
| Primary Hazard | Toxic if swallowed or inhaled[4] | Flammable liquid and vapor[6] |
The Building Block vs. The Nucleophilic Workhorse: A Dichotomy of Function
The core distinction between this compound and TMSCF₃ lies in their synthetic application. This compound serves as a building block , incorporating the entire CF₃CH₂CH₂- moiety into a target molecule. In contrast, TMSCF₃ is a premier nucleophilic trifluoromethylating agent , delivering a naked trifluoromethyl anion (CF₃⁻) equivalent to electrophilic substrates.[6]
This compound: The CF₃CH₂CH₂- Synthon
This compound is a versatile intermediate in organic synthesis.[5] Its reactivity is primarily centered around the carbon-chlorine bond, which can participate in nucleophilic substitution reactions. This allows for the introduction of the 3,3,3-trifluoropropyl group into a variety of molecular scaffolds.
Mechanism of Action: A Nucleophilic Substitution Pathway
The primary mode of reaction for this compound is nucleophilic substitution, where a nucleophile displaces the chloride ion. This can proceed through either an Sₙ1 or Sₙ2 mechanism depending on the substrate and reaction conditions.
Caption: General nucleophilic substitution pathway for this compound.
This approach is invaluable for synthesizing molecules where the trifluoromethyl group is not directly attached to a reactive center but is part of a larger alkyl chain. This can be particularly useful for probing structure-activity relationships in drug candidates where the positioning of the CF₃ group is critical.
Trifluoromethyltrimethylsilane (TMSCF₃): The Ruppert-Prakash Reagent
TMSCF₃ has become an indispensable tool for the direct introduction of the CF₃ group onto electrophilic centers, most notably carbonyls and imines.[6][7] Unlike this compound, TMSCF₃ does not react directly with electrophiles. It requires activation by a nucleophilic catalyst, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate the highly reactive trifluoromethyl anion.[6]
Mechanism of Action: Catalytic Generation of the Trifluoromethyl Anion
The reaction is initiated by the attack of a nucleophile (e.g., F⁻) on the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate. This intermediate then releases the trifluoromethyl anion, which subsequently adds to the electrophile. The resulting alkoxide is trapped by another molecule of TMSCF₃, regenerating the trifluoromethyl anion and propagating a chain reaction.
Caption: Catalytic cycle for nucleophilic trifluoromethylation using TMSCF₃.
This catalytic process allows for the efficient trifluoromethylation of a wide range of substrates under mild conditions.
Head-to-Head Comparison: Application and Scope
The differing mechanisms of these two reagents dictate their distinct applications in synthesis.
| Feature | This compound | Trifluoromethyltrimethylsilane (TMSCF₃) |
| Synthetic Role | Building block (CF₃CH₂CH₂- synthon) | Nucleophilic trifluoromethylating agent (CF₃⁻ equivalent) |
| Typical Substrates | Nucleophiles (e.g., amines, alkoxides, carbanions) | Electrophiles (e.g., aldehydes, ketones, imines)[6][7] |
| Reaction Type | Nucleophilic substitution | Nucleophilic addition[6] |
| Activation Required | No | Yes (nucleophilic catalyst, e.g., F⁻)[6] |
| Key Advantage | Introduces a trifluoromethylpropyl group | Direct and efficient trifluoromethylation of carbonyls and imines |
| Limitations | Limited to nucleophilic substitution reactions | Moisture sensitive; limited to certain electrophiles[4] |
Experimental Protocols: A Practical Guide
To further illustrate the distinct applications of these reagents, the following are representative experimental protocols.
Protocol 1: Synthesis of a 3,3,3-Trifluoropropyl-substituted Amine using this compound
This protocol describes a typical nucleophilic substitution reaction where this compound acts as a building block.
Materials:
-
Aniline (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add aniline, potassium carbonate, and anhydrous DMF.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield N-(3,3,3-trifluoropropyl)aniline.
Workflow for Nucleophilic Substitution
Caption: Experimental workflow for the synthesis of a trifluoropropyl-substituted amine.
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde using TMSCF₃
This protocol details the widely used procedure for the trifluoromethylation of an aldehyde using the Ruppert-Prakash reagent.[8]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 mmol)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of benzaldehyde in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ to the stirred solution.
-
Slowly add the TBAF solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The resulting silyl ether can be deprotected using 1M HCl to yield 1-phenyl-2,2,2-trifluoroethanol, which can be purified by column chromatography.
Workflow for Nucleophilic Trifluoromethylation
Caption: Experimental workflow for the trifluoromethylation of benzaldehyde using TMSCF₃.
Conclusion: Choosing the Right Tool for the Job
-
This compound is the reagent of choice when the synthetic strategy calls for the incorporation of a CF₃CH₂CH₂- building block via nucleophilic substitution.
-
Trifluoromethyltrimethylsilane (TMSCF₃) is the preeminent reagent for the direct nucleophilic trifluoromethylation of carbonyls and imines, providing a CF₃⁻ equivalent.
A thorough understanding of their distinct reactivity profiles and applications is paramount for the rational design of synthetic routes and the successful development of novel trifluoromethyl-containing molecules.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 460-35-5 [chemicalbook.com]
- 5. 3-Chloro-1,1,1,3-tetrafluoropropane | C3H3ClF4 | CID 2782294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Radical Trifluoromethylation: 3-Chloro-1,1,1-trifluoropropane vs. Trifluoroiodomethane (CF3I)
Executive Summary: The Quest for the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties—high electronegativity and lipophilicity—can dramatically improve a molecule's metabolic stability, binding affinity, and bioavailability. Radical trifluoromethylation has become a premier strategy for installing this group due to its versatility and functional group tolerance.[3]
This guide provides an in-depth comparison of two potential precursors for radical reactions: the well-established trifluoroiodomethane (CF3I) and the liquid alternative, 3-Chloro-1,1,1-trifluoropropane (CF3CH2CH2Cl). While both contain the CF3 moiety, their performance and utility in generating the critical trifluoromethyl radical (•CF3) are vastly different. This analysis moves beyond a simple data sheet comparison to explore the fundamental chemical principles that dictate their efficacy, providing researchers with the necessary insights to make informed decisions in experimental design.
Reagent Profiles and the Mechanism of Radical Generation
The efficiency of a radical trifluoromethylation reaction is fundamentally tied to the ease with which the •CF3 radical can be generated. This is where CF3I and CF3CH2CH2Cl diverge significantly.
Trifluoroiodomethane (CF3I): The High-Yield Standard
Trifluoroiodomethane is a widely used and highly effective gaseous reagent for generating the •CF3 radical.[4][5] Its utility stems from the inherent weakness of the Carbon-Iodine bond.
-
Mechanism: The C-I bond has a low bond dissociation energy (BDE) of approximately 240 kJ/mol (57 kcal/mol).[6] This weak bond is readily cleaved under mild conditions—such as visible-light photoredox catalysis or thermal initiation—to cleanly generate the desired trifluoromethyl radical (•CF3) and an iodine radical.[5][7]
-
Reactivity: This straightforward and efficient radical generation translates directly to high reactivity and, frequently, excellent product yields in a wide array of transformations, including additions to unsaturated bonds and functionalization of heterocycles.[1][4]
This compound (CF3CH2CH2Cl): An Ill-Suited Precursor
While its liquid state offers handling advantages, this compound is not a suitable precursor for generating the •CF3 radical under standard conditions.
-
Mechanism: The critical bond in this molecule for radical generation is the Carbon-Chlorine bond, which is significantly stronger than a C-I bond, with a BDE of roughly 330 kJ/mol (79 kcal/mol).[6] This high bond strength means that the energy input required for homolytic cleavage is prohibitive under the mild conditions typically employed for radical trifluoromethylation. Instead of generating a •CF3 radical, reactions involving this molecule are more likely to proceed through other pathways or fail to initiate altogether.
-
Reactivity: There is a conspicuous absence of literature demonstrating the use of CF3CH2CH2Cl as a direct source of the •CF3 radical in the same context as CF3I. It is best considered a saturated building block for incorporating a 3,3,3-trifluoropropyl group, not a source for the trifluoromethyl radical itself.
Core Mechanistic Distinction
The fundamental difference in bond energies dictates the utility of these reagents. CF3I is designed for easy radical generation, whereas CF3CH2CH2Cl is built for stability.
Caption: Mechanism of radical generation from CF3I vs. CF3CH2CH2Cl.
Comparative Yield Analysis in Photocatalytic Reactions
Visible-light photoredox catalysis is a dominant method for modern radical trifluoromethylation. Here, the performance gap between the two reagents is most evident.
Performance of Trifluoroiodomethane (CF3I)
CF3I is a star player in photoredox trifluoromethylation. Upon single-electron reduction by an excited photocatalyst, it readily fragments into the •CF3 radical and an iodide anion, driving catalytic cycles with high efficiency.
| Substrate Type | Reaction Example | Typical Yield (%) |
| Alkenes | Styrene + CF3I | 85 - 99% |
| Alkynes | Phenylacetylene + CF3I | 70 - 90% |
| Heterocycles | N-Methylpyrrole + CF3I | 80 - 95% |
| Thiols | 2-Chlorothiophenol + CF3I | >96% (Commercial Scale)[8] |
Data compiled from representative photocatalytic procedures. Yields are highly dependent on specific substrates and optimized conditions.[1][7][9]
Performance of this compound
There are no comparable reports of successful direct trifluoromethylation using CF3CH2CH2Cl under photoredox conditions. Its reduction potential is outside the range of common photocatalysts, and the C-Cl bond remains intact. Therefore, for the purpose of radical trifluoromethylation, its yield is effectively 0%.
Field-Proven Insights & Practical Considerations
| Feature | Trifluoroiodomethane (CF3I) | This compound (CF3CH2CH2Cl) |
| Efficacy as •CF3 Source | Excellent. The premier choice for clean and efficient radical generation. | Extremely Poor. Not a viable precursor for the •CF3 radical. |
| Physical State | Gas (BP: -22 °C).[5] | Liquid (BP: 46-47 °C).[10] |
| Handling | Requires a lecture bottle and careful metering (e.g., mass flow controller or bubbling). Can be used as a saturated solution in a solvent.[7][8] | Simple to handle and dispense using standard laboratory glassware and syringes. |
| Primary Application | Radical trifluoromethylation reactions.[5] | A building block for incorporating the CF3CH2CH2- moiety. |
| Cost & Availability | Readily available from major chemical suppliers. | Readily available from major chemical suppliers. |
Senior Scientist's Recommendation: For any researcher designing a radical trifluoromethylation, trifluoroiodomethane (CF3I) is the unequivocally superior reagent . The challenges associated with handling a gas are far outweighed by its high reactivity and reliability in generating the essential •CF3 radical. This compound should not be considered an alternative for this specific transformation; its utility lies in entirely different synthetic strategies.
Experimental Protocol: Representative Photoredox Trifluoromethylation
This protocol describes a general, lab-scale procedure for the trifluoromethylation of an alkene using CF3I, adapted from established methodologies.[4][7]
Caption: General experimental workflow for photoredox trifluoromethylation.
Materials:
-
Alkene substrate (1.0 equiv)
-
Photocatalyst (e.g., [Ru(bpy)3]Cl2 or organic dye, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, MeCN)
-
Trifluoroiodomethane (CF3I) gas in a lecture bottle or balloon
-
Schlenk tube or other sealable reaction vessel
-
Stir bar, blue LED light source
Procedure:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the alkene substrate (e.g., 0.5 mmol) and the photocatalyst (e.g., 0.005 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 5.0 mL) via syringe under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degassing: Seal the tube and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Reagent Addition: Backfill the tube with an inert atmosphere. Introduce CF3I gas by bubbling it through the solution for 5-10 minutes or by filling a balloon with CF3I and attaching it to the reaction vessel.
-
Initiation: Place the sealed reaction vessel approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. If necessary, use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via a degassed syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the desired trifluoromethylated compound.
Conclusion
While this compound is a readily available, liquid fluorinated compound, it is fundamentally unsuited for use as a trifluoromethyl radical precursor in modern synthetic reactions. Its robust C-Cl bond prevents the facile radical generation that is characteristic of trifluoroiodomethane. For researchers seeking to perform radical trifluoromethylation, CF3I remains the definitive and high-yielding choice . The experimental evidence overwhelmingly supports its efficacy, making it the authoritative standard in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. advanceseng.com [advanceseng.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 6. gauthmath.com [gauthmath.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3-Chloro-1,1,1-trifluoropropane in Large-Scale Synthesis
In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF3), in particular, is highly sought after for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth technical comparison of 3-Chloro-1,1,1-trifluoropropane (also known as HFC-243fa) as a key building block for introducing the valuable 3,3,3-trifluoropropyl group in large-scale synthesis. We will explore its advantages over other synthetic equivalents and provide practical, field-proven insights into its application.
The Strategic Advantage of the Trifluoromethylpropyl Moiety
Before delving into the specifics of this compound, it is crucial to understand the value of the structural unit it provides. The introduction of a trifluoromethyl group at a distance from a reactive center via a propyl linker offers several benefits:
-
Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of the –CF3 group can influence the pKa of nearby functionalities, altering their ionization state at physiological pH.
-
Enhanced Metabolic Stability: The robust C-F bonds are resistant to oxidative metabolism, which can increase the half-life of a drug candidate.
-
Improved Lipophilicity: The trifluoromethylpropyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[1]
-
Conformational Control: The steric bulk of the –CF3 group can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.
Physicochemical Properties: A Key Advantage in Large-Scale Operations
One of the most significant, yet often overlooked, advantages of this compound in an industrial setting is its physical state. It is a colorless liquid at room temperature with a boiling point of approximately 44-46°C.[2] This presents a considerable operational advantage over gaseous trifluoromethylating agents or those that require cryogenic conditions.
| Property | This compound | Trifluoromethyl Iodide (CF3I) | (Trifluoromethyl)trimethylsilane (TMSCF3) |
| CAS Number | 460-35-5[2] | 2314-97-8 | 81290-20-2 |
| Molecular Weight | 132.51 g/mol [2] | 195.91 g/mol | 142.22 g/mol |
| Boiling Point | 44-46 °C[2] | -22.5 °C | 54-55 °C |
| State at RT | Liquid[2] | Gas | Liquid |
| Handling | Standard liquid handling | Requires specialized gas handling equipment | Standard liquid handling |
Table 1: Comparison of Physical Properties of this compound and Common Trifluoromethylating Agents.
The ease of handling liquids on a large scale cannot be overstated. It allows for the use of standard reactor setups, pumps, and metering equipment, simplifying process development and reducing the need for specialized and costly infrastructure associated with handling gases.
Reactivity and Application as a C3 Building Block
This compound is primarily used as an electrophilic building block to introduce the 3,3,3-trifluoropropyl group via nucleophilic substitution. The chlorine atom serves as a good leaving group, allowing for facile reaction with a wide range of nucleophiles.
References
A Senior Application Scientist's Guide to Trifluoromethylating Agents: A Cost-Benefit Analysis
The introduction of the trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the efficacy and bioavailability of drug candidates.[1][3] However, the synthetic chemist is faced with a diverse and ever-expanding toolkit of trifluoromethylating agents, each with its own distinct reactivity profile, cost, and handling requirements.[4]
This guide provides a comprehensive, field-proven comparison of the most common trifluoromethylating agents. Moving beyond a simple catalog, we will delve into the causality behind reagent choice, offering detailed experimental protocols and a logical framework for selecting the optimal reagent for your specific application.
Classification of Trifluoromethylating Agents: A Mechanistic Overview
Trifluoromethylating agents are broadly classified based on the nature of the "CF3" species they deliver to a substrate: electrophilic (CF3δ+), nucleophilic (CF3δ-), or radical (•CF3).[4][5] Understanding this fundamental distinction is the first step in strategic reagent selection.
-
Electrophilic Agents: These reagents deliver a formal "CF3+" equivalent to nucleophilic substrates like enolates, electron-rich arenes, and thiols.[6][7] They are often hypervalent iodine or sulfonium-based compounds.[5][7]
-
Nucleophilic Agents: These reagents deliver a "CF3-" equivalent and are ideal for reaction with electrophilic partners, most notably carbonyl compounds (aldehydes and ketones).[6][8] The most prominent example is the Ruppert-Prakash reagent.[9]
-
Radical Agents: These reagents generate a trifluoromethyl radical (•CF3), which is highly effective for the functionalization of arenes, heteroarenes, and alkenes, often under mild photoredox or thermal conditions.[1][6][10]
In-Depth Analysis of Key Reagents
Electrophilic Trifluoromethylating Agents
Electrophilic agents are the reagents of choice for trifluoromethylating a vast array of carbon and heteroatom nucleophiles.[11] The dominant players in this category are the Togni and Umemoto reagents.
Togni reagents, particularly the bench-stable 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent I), are among the most versatile and widely used electrophilic sources.[5][6][7]
-
Mechanism & Causality: Togni reagents feature a hypervalent iodine(III) center bonded to a CF3 group. The reaction is often initiated by a Lewis acid or metal catalyst that coordinates to the carbonyl group of the reagent, enhancing the electrophilicity of the iodine and facilitating the transfer of the CF3 group to a nucleophile.[12] In some cases, particularly with copper catalysis, the reaction can proceed through a single-electron transfer (SET) mechanism, generating a CF3 radical.[2][12] This dual reactivity expands their synthetic utility.
-
Benefits:
-
Broad Substrate Scope: Effective for C-, S-, and P-nucleophiles, including β-ketoesters, thiols, phosphines, arenes, and alkynes.[5][6][12][13]
-
High Stability: Togni Reagent I is a crystalline solid, making it easy to handle and store compared to gaseous or highly reactive alternatives.[5][11]
-
Milder Conditions: Reactions can often be carried out under relatively mild conditions, sometimes without the need for strong acids or bases.[14]
-
-
Cost Analysis: Generally considered more expensive than radical or some nucleophilic precursors, which can be a limiting factor for large-scale synthesis.[11][14][15]
-
Safety: Stable solid.[16] However, as with all reagents, appropriate personal protective equipment (PPE) should be used, including gloves and safety glasses. Handle in a well-ventilated fume hood.
Umemoto reagents are powerful electrophilic agents based on S-(trifluoromethyl)dibenzothiophenium salts.[6][7][17]
-
Mechanism & Causality: These reagents are highly electrophilic sulfonium salts. The positively charged sulfur atom activates the C-S bond, making the trifluoromethyl group susceptible to nucleophilic attack.[17] The choice of counter-ion (e.g., triflate vs. tetrafluoroborate) can tune the reactivity of the reagent.
-
Benefits:
-
Cost Analysis: Comparable in cost to Togni reagents, representing a significant investment for process chemistry.[15]
-
Safety: These are typically stable solids but are highly reactive.[16] Avoid contact with skin and eyes and handle in a fume hood.[16]
Nucleophilic Trifluoromethylating Agents
For the trifluoromethylation of aldehydes, ketones, and imines, nucleophilic reagents are indispensable.
Trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent, is the preeminent reagent for nucleophilic trifluoromethylation.[8][9]
-
Mechanism & Causality: TMSCF3 itself is unreactive. Its utility stems from its activation by a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride - TBAF) or other nucleophilic activators like alkoxides.[9][18] The activator generates a transient, highly reactive pentacoordinate silicon species, which then delivers the trifluoromethyl anion (CF3-) equivalent to an electrophile, such as the carbonyl carbon of an aldehyde.[6][9][19] The resulting alkoxide is trapped by the silicon center to form a stable silyl ether, driving the reaction to completion.
-
Benefits:
-
Cost Analysis: Moderately priced and cost-effective for many lab-scale applications. The original synthesis involved CF3Br, which is an ozone-depleting substance, but alternative preparations are available.[19]
-
Safety: TMSCF3 is a volatile and flammable liquid.[20] It must be handled under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood.[20] Always wear appropriate PPE, including flame-retardant lab coats, gloves, and safety goggles.[20]
Radical Trifluoromethylating Agents
Radical trifluoromethylation has become a powerful strategy, particularly for the late-stage functionalization of complex molecules.[1]
Sodium trifluoromethanesulfinate (CF3SO2Na), or the Langlois reagent, is an inexpensive and easy-to-handle solid that serves as an excellent precursor to the trifluoromethyl radical.[4][6]
-
Mechanism & Causality: The reagent itself does not generate radicals. It requires an oxidant, such as tert-butyl hydroperoxide (TBHP), and often a metal catalyst (e.g., copper) to initiate a single-electron transfer (SET) process.[4] This generates sulfur dioxide and the desired trifluoromethyl radical (•CF3), which can then engage in addition reactions with arenes or alkenes.
-
Benefits:
-
Cost-Effective: Significantly cheaper than electrophilic Togni or Umemoto reagents, making it highly attractive for large-scale applications.
-
High Stability & Ease of Handling: It is a bench-stable, non-volatile solid, simplifying reaction setup.[11]
-
Broad Applicability: Particularly useful for the trifluoromethylation of heterocycles and electron-rich or electron-deficient arenes.[4]
-
-
Cost Analysis: Low cost. It is one of the most economical ways to generate a trifluoromethyl radical.
-
Safety: The reagent itself is relatively benign. However, the oxidants used to activate it (like TBHP) can be hazardous and should be handled with care. Reactions should be conducted in a fume hood.
Comparative Analysis & Data Summary
To facilitate reagent selection, the following table summarizes the key cost-benefit parameters for the agents discussed.
| Reagent Class | Specific Reagent | Relative Cost | Key Benefits | Common Limitations | Primary Applications |
| Electrophilic | Togni Reagents |
| Bench-stable solid, broad scope (C, S, P nucleophiles), mild conditions.[5][11] | High cost, can require metal catalysts.[14] | Trifluoromethylation of β-ketoesters, thiols, arenes, alkynes. |
| Electrophilic | Umemoto Reagents |
| Highly reactive, effective for less reactive nucleophiles.[7] | High cost, can require harsher conditions than Togni reagents.[11] | Trifluoromethylation of silyl enol ethers, arenes. |
| Nucleophilic | Ruppert-Prakash (TMSCF3) |
| Highly efficient, operationally simple, good for carbonyls/imines. | Volatile, flammable liquid; requires inert atmosphere and activator.[20] | Trifluoromethylation of aldehydes, ketones, imines. |
| Radical | Langlois Reagent (CF3SO2Na) | $ | Very low cost, stable solid, easy to handle.[11] | Requires an oxidant/catalyst for activation.[4][11] | Radical trifluoromethylation of arenes and heteroarenes. |
Decision-Making Workflow for Reagent Selection
Choosing the right reagent is a function of the substrate, desired transformation, and project constraints like budget and scale. The following workflow provides a logical decision-making process.
Caption: A decision tree for selecting a trifluoromethylating agent.
Experimental Protocols
Adherence to validated protocols is critical for reproducibility and safety. The following are representative, self-validating procedures for common trifluoromethylation reactions.
Protocol 1: Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol describes the trifluoromethylation of benzaldehyde to form the corresponding trifluoromethyl carbinol, a common validation experiment.
-
Objective: To synthesize 1-phenyl-2,2,2-trifluoroethanol.
-
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ruppert-Prakash Reagent (TMSCF3) (1.2 mmol, 171 mg, 177 µL)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol, 100 µL)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Saturated aqueous NH4Cl solution
-
1 M HCl solution
-
Ethyl acetate, Anhydrous Na2SO4
-
-
Procedure (Workflow):
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add benzaldehyde (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the Ruppert-Prakash reagent (1.2 mmol) via syringe.
-
Initiation: Add the TBAF solution (0.1 mmol) dropwise. The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Quench): Quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Silyl Ether Deprotection: Combine the organic layers and add 1 M HCl (5 mL). Stir vigorously for 30 minutes at room temperature to hydrolyze the trimethylsilyl ether intermediate.
-
Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Validation: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure alcohol. Characterize by 1H, 19F, and 13C NMR spectroscopy and compare to literature data. A typical yield is >90%.[11]
-
Caption: Workflow for nucleophilic trifluoromethylation of benzaldehyde.
Protocol 2: Radical Trifluoromethylation of an Arene using Langlois Reagent
This protocol details the trifluoromethylation of 1,3,5-trimethoxybenzene, a representative electron-rich arene.
-
Objective: To synthesize 1,3,5-trimethoxy-2-(trifluoromethyl)benzene.
-
Materials:
-
1,3,5-Trimethoxybenzene (1.0 mmol, 168 mg)
-
Langlois Reagent (CF3SO2Na) (2.0 mmol, 312 mg)
-
tert-Butyl hydroperoxide (TBHP) (70 wt. % in H2O, 3.0 mmol, 386 µL)
-
Acetonitrile (MeCN), 4 mL
-
Water (H2O), 4 mL
-
-
Procedure (Workflow):
-
Reaction Setup: In a vial, combine 1,3,5-trimethoxybenzene (1.0 mmol) and Langlois Reagent (2.0 mmol).
-
Solvent Addition: Add MeCN (4 mL) and H2O (4 mL). Stir to dissolve the solids.
-
Initiation: Add TBHP (3.0 mmol) to the solution at room temperature.
-
Reaction: Seal the vial and stir the mixture at 60 °C for 12 hours.
-
Workup (Quench): Cool the reaction to room temperature and quench by adding a saturated aqueous solution of Na2S2O3 (10 mL) to destroy excess oxidant.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Validation: Purify the crude product by flash column chromatography. Characterize by NMR and Mass Spectrometry to confirm the structure and purity.
-
Conclusion
The selection of a trifluoromethylating agent is a critical decision in the design of a synthetic route. While powerful electrophilic agents like Togni and Umemoto reagents offer broad substrate scopes for complex transformations, their cost can be prohibitive. The Ruppert-Prakash reagent remains the gold standard for the efficient and high-yielding trifluoromethylation of carbonyls. For radical functionalization of arenes, particularly on a larger scale, the inexpensive and stable Langlois reagent presents a highly compelling and economical alternative. By carefully considering the mechanism, substrate, cost, and safety profile, researchers can confidently and effectively incorporate the vital trifluoromethyl motif into their target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 10. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 14. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. cfplus.cz [cfplus.cz]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to the Characterization of Trifluoromethylated Compounds by ¹H and ¹⁹F NMR
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous characterization of these fluorinated molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the synergistic use of proton (¹H) and fluorine-19 (¹⁹F) NMR, stands as the gold standard for this purpose. This guide provides an in-depth comparison of these techniques, offering field-proven insights and detailed experimental protocols to empower researchers in their structural elucidation endeavors.
The Unparalleled Synergy of ¹H and ¹⁹F NMR
While ¹H NMR provides a detailed scaffold of the proton environment, ¹⁹F NMR offers a highly sensitive and specific window into the fluorine-containing moieties. The ¹⁹F nucleus boasts a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it one of the most sensitive nuclei for NMR after ¹H.[1] This inherent sensitivity, coupled with the typically low biological background of fluorine, allows for clear and unambiguous detection of fluorinated compounds.[1]
The true power, however, lies in the interplay between these two nuclei. The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the chemical shifts of nearby protons, providing crucial proximity information in the ¹H spectrum. Conversely, the coupling between ¹⁹F and ¹H nuclei (J-coupling) provides through-bond connectivity information that is invaluable for assigning specific signals and confirming the structure.
¹H NMR: The Proton's Perspective of the CF₃ Group
The strong inductive effect of the trifluoromethyl group leads to a deshielding of adjacent protons, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum. The magnitude of this shift is dependent on the distance and spatial orientation of the protons relative to the CF₃ group. This effect can be a powerful diagnostic tool for confirming the position of the trifluoromethyl substituent.
A key feature in the ¹H NMR spectrum of a trifluoromethylated compound is the observation of scalar coupling (J-coupling) between the fluorine and hydrogen nuclei. This coupling manifests as a splitting of the proton signal into a characteristic multiplet. The multiplicity of the signal follows the n+1 rule, where n is the number of equivalent fluorine nuclei. For a CF₃ group, this typically results in a quartet for protons on an adjacent carbon (a ³JHF coupling). The magnitude of these coupling constants provides further structural insights.
¹⁹F NMR: A Direct and Sensitive Probe
¹⁹F NMR offers a direct window into the trifluoromethyl group itself. One of its most significant advantages is the vast chemical shift range, which is much wider than that of ¹H NMR.[1] This large dispersion minimizes the likelihood of signal overlap, even in complex molecules, making spectral interpretation more straightforward.[2][3]
The chemical shift of the CF₃ group in the ¹⁹F NMR spectrum is highly sensitive to its local electronic environment.[1] Factors such as the nature of the atom it is attached to (aliphatic vs. aromatic carbon), the presence of other electron-withdrawing or -donating groups, and even the solvent can influence its position. This sensitivity makes ¹⁹F NMR an excellent tool for detecting subtle changes in molecular structure and conformation.
Decoding the Language of Coupling: A Comparative Look at JHF
The through-bond interaction between ¹H and ¹⁹F nuclei, quantified by the coupling constant (J), is a rich source of structural information. These couplings are typically observed over two to five bonds.
| Coupling Type | Typical J-value (Hz) | Structural Information |
| ²JHF (geminal) | 45 - 80 Hz | Present when ¹H and ¹⁹F are on the same carbon. |
| ³JHF (vicinal) | 5 - 20 Hz | Provides information about dihedral angles (Karplus relationship). |
| ⁴JHF (long-range) | 0 - 3 Hz | Indicates proximity over four bonds, often seen in aromatic systems. |
| ⁵JHF (long-range) | 0 - 2 Hz | Can be observed in specific geometries, such as planar systems. |
Experimental Protocols: From Sample Preparation to Advanced 2D Techniques
Achieving high-quality, reproducible NMR data requires meticulous attention to experimental detail. Here, we provide step-by-step methodologies for key experiments in the characterization of trifluoromethylated compounds.
Sample Preparation: The Foundation of a Good Spectrum
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. For ¹H NMR, the solvent should not have signals that overlap with analyte resonances. For ¹⁹F NMR, the choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
-
Concentration: For standard ¹H and ¹⁹F NMR, a concentration of 5-20 mg in 0.5-0.7 mL of solvent is typically sufficient. For quantitative ¹⁹F NMR (qNMR), precise weighing of both the analyte and an internal standard is crucial.[4]
-
Internal Standard: For qNMR, select an internal standard with a simple ¹⁹F spectrum that does not overlap with the analyte signals. Trifluoroacetic acid or other commercially available fluorinated compounds are often used.[3]
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette to remove any particulate matter that can degrade spectral quality.
1D ¹⁹F NMR Acquisition: A Quick and Informative Snapshot
This protocol provides a general procedure for acquiring a standard 1D ¹⁹F NMR spectrum.
Caption: Workflow for 1D ¹⁹F NMR acquisition.
Detailed Steps:
-
Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Set Up Experiment: Load a standard ¹⁹F NMR experiment.
-
Set Spectral Width and Transmitter Offset: The ¹⁹F chemical shift range is broad. For an unknown compound, start with a wide spectral width (e.g., 200-300 ppm) centered around -70 ppm. Once the signal is located, the spectral width can be narrowed.[5]
-
Set Number of Scans and Acquisition Time: Due to the high sensitivity of ¹⁹F, a small number of scans (e.g., 16-64) is often sufficient. The acquisition time should be long enough to ensure good resolution.
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform a Fourier transform, phase the spectrum, and apply baseline correction.
Quantitative ¹⁹F NMR (qNMR): Precision and Accuracy in Purity Determination
qNMR is a powerful technique for determining the purity of fluorinated compounds without the need for a specific reference standard of the analyte.[1]
Caption: Workflow for quantitative ¹⁹F NMR.
Detailed Steps:
-
Prepare Sample: Accurately weigh the trifluoromethylated compound and a suitable internal standard. Dissolve them in a deuterated solvent.
-
Set Up 1D ¹⁹F Experiment: Load a standard 1D ¹⁹F experiment.
-
Optimize Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated.[6] A T₁ inversion recovery experiment can be used to measure the T₁ values.
-
Set Acquisition Parameters: Use a 90° pulse angle. The number of scans should be sufficient to achieve a good signal-to-noise ratio.
-
Acquire Data: Run the experiment.
-
Process and Integrate: Process the spectrum as for a standard 1D experiment. Carefully integrate the signals of the analyte and the internal standard.
-
Calculate Purity: The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / Wanalyte) * (WIS / MWIS) * PurityIS * 100
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
W = Weight
-
IS = Internal Standard
-
2D ¹H-¹⁹F HSQC: Mapping Proton-Fluorine Correlations
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for identifying protons that are directly coupled to fluorine atoms.
Caption: Workflow for ¹H-¹⁹F HSQC experiment.
Detailed Steps:
-
Acquire 1D Spectra: Obtain standard 1D ¹H and ¹⁹F spectra to determine the chemical shift ranges of the signals of interest.
-
Set Up 2D HSQC Experiment: Load a standard ¹H-¹⁹F HSQC pulse program.
-
Set Spectral Widths and Offsets: Set the spectral widths and transmitter offsets for both the ¹H (F2 dimension) and ¹⁹F (F1 dimension) channels to encompass all relevant signals.
-
Set Coupling Constant: The experiment is optimized for a specific one-bond ¹H-¹⁹F coupling constant (¹JHF). For a CF₃ group, there is no direct one-bond coupling to a proton. Therefore, this experiment is more suited for identifying protons on carbons adjacent to a fluorine atom (e.g., in a -CHF₂- group). For long-range correlations in CF₃ compounds, an HMBC experiment is more appropriate.
-
Set Acquisition Parameters: Set the number of scans and the number of increments in the F1 dimension. More increments will provide better resolution in the ¹⁹F dimension but will increase the experiment time.
-
Acquire and Process 2D Data: After acquisition, the data is processed with a 2D Fourier transform. The resulting spectrum will show correlations between coupled ¹H and ¹⁹F nuclei.
Case Study: Elucidation of a Trifluoromethylated Pharmaceutical Intermediate
To illustrate the practical application of these principles, let's consider the hypothetical pharmaceutical intermediate, 2-chloro-1-(4-(trifluoromethyl)phenyl)ethan-1-one.
Structure:
Expected ¹H NMR (500 MHz, CDCl₃):
-
δ ~4.8 ppm (s, 2H): A singlet corresponding to the two protons of the -CH₂Cl group. The downfield shift is due to the deshielding effects of the adjacent chlorine and carbonyl group.
-
δ ~7.7-8.1 ppm (m, 4H): A multiplet in the aromatic region corresponding to the four protons on the benzene ring. The protons ortho to the electron-withdrawing trifluoromethyl group will be further downfield. Due to the complexity of the splitting pattern (an AA'BB' system coupled to the CF₃ group), a simple first-order analysis may not be possible.
Expected ¹⁹F NMR (471 MHz, CDCl₃):
-
δ ~ -63 ppm (s, 3F): A single sharp signal for the three equivalent fluorine atoms of the CF₃ group. The chemical shift is in the typical range for an aromatic trifluoromethyl group.[7]
Comparative Analysis:
The ¹H NMR spectrum confirms the presence of the chloromethyl and the substituted aromatic ring. The integration values (2H and 4H) are consistent with the proposed structure. The ¹⁹F NMR spectrum provides definitive evidence for the presence of the trifluoromethyl group and its electronic environment. The singlet nature of the ¹⁹F signal indicates that there are no nearby fluorine atoms to couple with. The combination of both spectra provides a comprehensive and unambiguous confirmation of the structure.
Conclusion: A Powerful and Indispensable Tool
The synergistic application of ¹H and ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of trifluoromethylated compounds. ¹H NMR provides the foundational structural framework, while ¹⁹F NMR offers a highly sensitive and specific probe for the fluorinated moiety. By understanding the fundamental principles of chemical shifts, coupling constants, and the practical aspects of experimental design, researchers can confidently and accurately elucidate the structures of these increasingly important molecules, accelerating the pace of drug discovery and development.
References
- 1. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. F19 detection [nmr.chem.ucsb.edu]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Validating the Structure of Products from 3-Chloro-1,1,1-trifluoropropane Reactions
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel fluorinated compounds is a cornerstone of rigorous scientific practice. The introduction of fluorine-containing moieties, such as the 3,3,3-trifluoropropyl group derived from 3-Chloro-1,1,1-trifluoropropane, can significantly alter the physicochemical and biological properties of a molecule.[1][2] This guide provides an in-depth, technically-focused comparison of analytical methodologies to definitively validate the structure of products arising from reactions with this versatile building block.
The Synthetic Landscape: Nucleophilic Substitution and Potential Alternatives
This compound is an attractive reagent for introducing the 3,3,3-trifluoropropyl group due to the reactivity of the carbon-chlorine bond towards nucleophilic substitution.[3] Common transformations involve reactions with oxygen and nitrogen nucleophiles to yield the corresponding ethers and amines. However, as with any chemical reaction, the potential for side-products and the existence of alternative synthetic routes necessitate a robust validation strategy.
A primary alternative to consider is the formation of the elimination product, 3,3,3-trifluoropropene, particularly when employing sterically hindered bases or elevated temperatures. Furthermore, a variety of other fluorinating agents exist, each with its own reactivity profile and potential byproduct spectrum, making a direct comparison of the final product's structure crucial.[4]
This guide will focus on the structural validation of two archetypal products: 3-ethoxy-1,1,1-trifluoropropane (an ether) and N-benzyl-3,3,3-trifluoropropanamine (a secondary amine), and compare them with the potential elimination byproduct, 3,3,3-trifluoropropene .
The Analytical Gauntlet: A Multi-faceted Approach to Structural Elucidation
A single analytical technique is rarely sufficient for unambiguous structure determination. A combination of spectroscopic methods provides a self-validating system, where the data from each technique corroborates the others. The core analytical toolkit for validating the products of this compound reactions includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the connectivity and electronic environment of atoms within the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and characteristic fragmentation patterns that offer clues to its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of specific functional groups.
The following sections will detail the expected results from each of these techniques for our target products and the potential elimination byproduct.
Experimental Protocols
General Sample Preparation for NMR, MS, and FTIR
-
Purification: Ensure the product is purified to >95% purity using an appropriate technique (e.g., flash column chromatography, distillation) to avoid interference from unreacted starting materials or byproducts.
-
Solvent Selection: For NMR, use a deuterated solvent that fully dissolves the sample (e.g., CDCl₃, DMSO-d₆). For MS and FTIR, the sample can often be analyzed neat if it is a liquid, or dissolved in a volatile solvent for techniques like GC-MS.
dot
Caption: General workflow for sample preparation and analysis.
Structural Validation of 3-Ethoxy-1,1,1-trifluoropropane
The reaction of this compound with sodium ethoxide is a classic Williamson ether synthesis.
Expected NMR Data for 3-Ethoxy-1,1,1-trifluoropropane
¹H NMR:
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| CF₃CH ₂ | ~2.4 | tq | ~8 (to CH ₂O), ~10 (to CF ₃) | 2H |
| OCH ₂CH₃ | 3.5 | q | ~7 (to CH₃) | 2H |
| OCH₂CH ₃ | 1.2 | t | ~7 (to OCH ₂) | 3H |
| CH ₂O | 3.7 | t | ~8 (to CF₃CH ₂) | 2H |
Causality: The methylene group adjacent to the trifluoromethyl group (CF₃CH ₂) will be a triplet of quartets due to coupling with the adjacent methylene group and the three fluorine atoms. The ethoxy group will show a characteristic quartet and triplet pattern.
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ) ppm |
| C F₃ | ~125 (q, ¹JCF ≈ 277 Hz) |
| C H₂CF₃ | ~35 (q, ²JCF ≈ 30 Hz) |
| C H₂O | ~68 |
| OC H₂CH₃ | ~65 |
| OCH₂C H₃ | ~15 |
Causality: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The adjacent methylene carbon will also show a quartet due to two-bond coupling.
¹⁹F NMR:
| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity |
| CF ₃ | ~ -65 | t |
Causality: The three fluorine atoms are equivalent and will appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift is in the typical range for a CF₃ group next to a CH₂ group.[5][6]
Expected Mass Spectrometry Data for 3-Ethoxy-1,1,1-trifluoropropane
-
Molecular Ion (M⁺): m/z = 142
-
Key Fragments: Loss of an ethyl group ([M-29]⁺) at m/z = 113, and loss of an ethoxy group ([M-45]⁺) at m/z = 97.
Expected FTIR Data for 3-Ethoxy-1,1,1-trifluoropropane
-
C-O Stretch: A strong band around 1100 cm⁻¹.
-
C-F Stretch: Strong, broad bands in the 1100-1350 cm⁻¹ region.
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.
Structural Validation of N-benzyl-3,3,3-trifluoropropanamine
The reaction with benzylamine will yield the corresponding secondary amine.
Expected NMR Data for N-benzyl-3,3,3-trifluoropropanamine
¹H NMR:
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| CF₃CH ₂ | ~2.5 | tq | ~8 (to CH ₂NH), ~10 (to CF ₃) | 2H |
| CH ₂NH | ~3.0 | t | ~8 (to CF₃CH ₂) | 2H |
| NH | ~1.5 | br s | 1H | |
| C₆H ₅ | 7.2-7.4 | m | 5H | |
| PhCH ₂ | 3.8 | s | 2H |
Causality: Similar to the ether, the CF₃CH ₂ protons will be a triplet of quartets. The benzylic protons will appear as a singlet, and the aromatic protons as a multiplet. The N-H proton signal is often broad and may not show clear coupling.
¹³C NMR:
| Carbon | Predicted Chemical Shift (δ) ppm |
| C F₃ | ~126 (q, ¹JCF ≈ 277 Hz) |
| C H₂CF₃ | ~38 (q, ²JCF ≈ 30 Hz) |
| C H₂NH | ~48 |
| PhC H₂ | ~54 |
| Aromatic Carbons | 127-140 |
¹⁹F NMR:
| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity |
| CF ₃ | ~ -65 | t |
Causality: The ¹⁹F NMR will be very similar to the ether, showing a triplet in the same chemical shift region.
Expected Mass Spectrometry Data for N-benzyl-3,3,3-trifluoropropanamine
-
Molecular Ion (M⁺): m/z = 203
-
Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺). Another significant fragment would be from the loss of the benzyl group ([M-91]⁺) at m/z = 112.
Expected FTIR Data for N-benzyl-3,3,3-trifluoropropanamine
-
N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.
-
C-F Stretch: Strong, broad bands in the 1100-1350 cm⁻¹ region.
-
C-H Stretch (aromatic and aliphatic): Bands in the 2800-3100 cm⁻¹ region.
The Alternative: Validating the Structure of 3,3,3-Trifluoropropene
Elimination of HCl from this compound yields 3,3,3-trifluoropropene. Its spectroscopic signature is distinctly different from the substitution products.
Expected NMR Data for 3,3,3-Trifluoropropene
¹H NMR:
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| CF₃CH = | ~5.8 | m | |
| =CH ₂ | ~5.6 | m |
Causality: The vinyl protons will appear in the downfield region typical for alkenes and will show complex splitting patterns due to geminal, cis, and trans couplings, as well as coupling to the trifluoromethyl group.
¹⁹F NMR:
| Fluorine | Predicted Chemical Shift (δ) ppm | Multiplicity |
| CF ₃ | ~ -63 | d |
Causality: The trifluoromethyl group will appear as a doublet due to coupling with the adjacent vinyl proton.
Expected Mass Spectrometry Data for 3,3,3-Trifluoropropene
-
Molecular Ion (M⁺): m/z = 96
Expected FTIR Data for 3,3,3-Trifluoropropene
-
C=C Stretch: A band around 1650 cm⁻¹.
-
=C-H Stretch: Bands above 3000 cm⁻¹.
-
C-F Stretch: Strong, broad bands in the 1100-1350 cm⁻¹ region.
Comparison and Data Summary
The following table provides a direct comparison of the key distinguishing features for each compound.
| Analytical Technique | 3-Ethoxy-1,1,1-trifluoropropane | N-benzyl-3,3,3-trifluoropropanamine | 3,3,3-Trifluoropropene |
| ¹H NMR | Aliphatic signals only, characteristic ethoxy pattern. | Aromatic and benzylic signals present. | Olefinic signals in the 5-6 ppm range. |
| ¹⁹F NMR | Triplet around -65 ppm. | Triplet around -65 ppm. | Doublet around -63 ppm. |
| MS (M⁺) | 142 | 203 | 96 |
| FTIR (Key band) | Strong C-O stretch (~1100 cm⁻¹) | N-H stretch (~3300-3500 cm⁻¹) | C=C stretch (~1650 cm⁻¹) |
Logical Framework for Structural Validation
The following diagram illustrates the decision-making process for validating the product structure.
dot
Caption: Decision tree for the structural validation of reaction products.
Conclusion
The structural validation of products from reactions involving this compound requires a systematic and multi-technique approach. By comparing the experimental data from ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and FTIR with the expected spectral features of the target substitution products and potential byproducts, researchers can achieve a high degree of confidence in their structural assignments. This rigorous validation is paramount for ensuring the integrity of subsequent research and development activities.
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. 3-Chloro-1,1-difluoropropane | C3H5ClF2 | CID 120211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19F [nmr.chem.ucsb.edu]
The 3,3,3-Trifluoropropyl Moiety in Medicinal Chemistry: A Comparative Guide to the Utility of 3-Chloro-1,1,1-trifluoropropane
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] 3-Chloro-1,1,1-trifluoropropane emerges as a key building block for introducing the 3,3,3-trifluoropropyl group, offering a versatile and effective route to novel therapeutics.[2] This guide provides a comprehensive literature review of its applications, objectively compares its performance with alternative reagents, and presents supporting experimental insights.
The Strategic Advantage of the 3,3,3-Trifluoropropyl Group
The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a drug candidate.[3] By extension, the 3,3,3-trifluoropropyl group (-CH2CH2CF3) offers a unique combination of features. The ethyl linker provides conformational flexibility while the terminal trifluoromethyl group imparts the desirable properties associated with fluorine, such as increased metabolic stability and altered lipophilicity.[4] This strategic modification can lead to improved pharmacokinetic profiles and enhanced biological activity.[2]
This compound: A Versatile Reagent for Trifluoropropylation
This compound is a colorless, nonflammable liquid that serves as a primary reagent for introducing the 3,3,3-trifluoropropyl group.[5] Its utility in medicinal chemistry predominantly lies in its reactivity towards nucleophiles in substitution reactions.[6]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 460-35-5 | [4] |
| Molecular Formula | C3H4ClF3 | [5] |
| Molecular Weight | 132.51 g/mol | [7] |
| Boiling Point | 45-46 °C | [4] |
| Density | ~1.3253 g/cm³ | [4] |
The chlorine atom in this compound acts as a leaving group, facilitating the attachment of the 3,3,3-trifluoropropyl chain to various molecular backbones, particularly those containing nucleophilic nitrogen, oxygen, or sulfur atoms.
Applications in Medicinal Chemistry: The Power of N-Trifluoropropylation
A significant application of this compound is the N-alkylation of heterocyclic compounds, a common strategy in drug design.[6] The introduction of the 3,3,3-trifluoropropyl group onto a nitrogen-containing heterocycle can modulate the basicity of the nitrogen atom and influence the overall polarity and membrane permeability of the molecule.
Experimental Protocol: General Procedure for N-Alkylation of Heterocycles
This protocol outlines a general method for the N-alkylation of a heterocyclic amine using this compound.
Materials:
-
Heterocyclic amine (1.0 eq)
-
This compound (1.2-1.5 eq)
-
Base (e.g., K2CO3, Cs2CO3, or NaH) (1.5-2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the heterocyclic amine in the chosen anhydrous solvent, add the base.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.
-
Add this compound to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Base: The choice of base is crucial and depends on the pKa of the N-H bond. For less acidic amines, a stronger base like sodium hydride may be necessary to achieve complete deprotonation and drive the reaction forward.
-
Solvent: Polar aprotic solvents are preferred as they can dissolve the reactants and intermediates without participating in the reaction.
-
Temperature: Heating is often required to overcome the activation energy of the reaction and achieve a reasonable reaction rate.
Comparative Analysis with Alternative Fluoroalkylating Agents
The selection of a fluoroalkylating agent is a critical decision in the synthetic design of a drug candidate. While this compound is a valuable tool, it is essential to consider its performance relative to other alternatives.
3-Bromo- and 3-Iodo-1,1,1-trifluoropropane
In nucleophilic substitution reactions, the reactivity of the leaving group generally follows the trend I > Br > Cl.[8] This is due to the weaker carbon-halogen bond strength for heavier halogens.[9]
| Reagent | Bond Strength (C-X) | Leaving Group Ability | Reactivity in SN2 |
| 3-Iodo-1,1,1-trifluoropropane | Weakest | Best | Highest |
| 3-Bromo-1,1,1-trifluoropropane | Intermediate | Good | Intermediate |
| This compound | Strongest | Poorest | Lowest |
Implications for Synthesis:
-
Reactivity vs. Stability and Cost: While the iodo- and bromo-analogs are more reactive, potentially allowing for milder reaction conditions and shorter reaction times, this compound is generally more stable and cost-effective, making it a more attractive option for large-scale synthesis.
-
Selectivity: The lower reactivity of the chloro-compound can sometimes offer better selectivity in molecules with multiple nucleophilic sites.
Alternative Trifluoroethylating Agents
In some medicinal chemistry applications, the introduction of a shorter trifluoroethyl group (-CH2CF3) may be desired. A variety of reagents are available for this transformation, each with its own set of advantages and disadvantages. A comprehensive review of fluoroalkylation strategies highlights the diverse toolkit available to medicinal chemists.[10][11]
Visualization of the Synthetic Utility
Conclusion
This compound stands as a valuable and practical reagent for the introduction of the 3,3,3-trifluoropropyl group in medicinal chemistry. Its primary application through nucleophilic substitution, particularly the N-alkylation of heterocycles, provides a reliable method for modulating the properties of drug candidates. While more reactive halo-analogs exist, the cost-effectiveness and stability of the chloro-derivative often make it the preferred choice for process development and large-scale synthesis. The continued exploration of fluoroalkylation methodologies will undoubtedly further refine the strategic use of reagents like this compound in the quest for novel and improved therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Recent Advances in Fluoroalkylation Strategies: Exploring Novel Reactivities and Synthetic Applications of Sulfone- and Sulfinate-Based Reagents for Mono-, Di-, and Trifluoromethylations | Semantic Scholar [semanticscholar.org]
- 11. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Chloro-1,1,1-trifluoropropane
This guide provides an in-depth operational and safety protocol for the proper disposal of 3-Chloro-1,1,1-trifluoropropane (CAS No. 460-35-5), a halogenated hydrocarbon. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.
Understanding the Hazards: Why Proper Disposal is Crucial
This compound is a colorless, nonflammable liquid with a faint, ether-like odor[1]. While chemically inert in many situations, it presents significant health and environmental hazards that necessitate meticulous disposal procedures. It is toxic if swallowed or inhaled[2]. Furthermore, like many fluorinated compounds, there is ongoing research into its potential environmental persistence and role as a greenhouse gas[3]. Upon heating to decomposition, it can emit toxic fumes of chlorine and fluorine[4][5][6].
Under the Resource Conservation and Recovery Act (RCRA), this compound, as a spent halogenated solvent, is classified as a hazardous waste.[7][8][9][10][11] This classification mandates a stringent "cradle-to-grave" management approach, for which the generator of the waste (the laboratory) is legally responsible.
Pre-Disposal Handling and Storage: Minimizing Risk
Proper handling and storage are the first steps in a safe disposal process. Incompatible materials can react violently, so careful segregation is paramount.
Key Handling and Storage Protocols:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (consult the glove manufacturer's compatibility chart), and a lab coat.[2]
-
Container Integrity: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[12] Keep containers away from heat, sparks, and open flames.
-
Segregation: Store this compound away from incompatible materials, particularly strong reducing agents, active metals, and strong oxidizing agents, with which it can react violently.[2][4][5][6]
Step-by-Step Disposal Procedure for this compound Waste
The following is a step-by-step guide for the collection and disposal of this compound waste in a laboratory setting.
Step 1: Waste Identification and Classification
-
Hazardous Waste Determination: Any unused this compound that is no longer needed, or any solutions containing it, must be managed as hazardous waste.
-
EPA Waste Codes: As a spent halogenated solvent, waste this compound typically falls under the following EPA hazardous waste codes:
-
Mixtures: If mixed with other solvents, the resulting mixture may carry additional waste codes. For instance, mixing with a non-halogenated solvent like Toluene could add an F005 waste code if the concentration thresholds are met.[9][10]
Step 2: Waste Segregation and Collection
-
Dedicated Waste Stream: Establish a dedicated waste container for "Halogenated Solvents." Never mix halogenated with non-halogenated solvent waste, as this can significantly increase disposal costs and complicate treatment options.[1][13]
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("Waste this compound"), and the applicable EPA waste codes (F001/F002). All constituents of a mixture must be listed with their approximate percentages.
-
Closed Container Policy: Keep the waste container closed at all times, except when adding waste.[1][12] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the operator.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.
-
Volume Limits: Be aware of the SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is nearly full, or if the project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Licensed Disposal Facility: Your EHS department will coordinate with a licensed hazardous waste disposal facility for the transportation, treatment, and final disposal of the this compound waste.[2]
-
Disposal Method: The typical disposal method for halogenated solvents is controlled incineration at a permitted facility, often with flue gas scrubbing to neutralize acidic byproducts.[2]
Decontamination and Spill Management
Decontamination of Laboratory Equipment
-
Initial Rinse: Rinse the equipment with a small amount of a compatible solvent (e.g., acetone or methanol) to remove residual this compound. This rinseate must be collected and disposed of as halogenated solvent waste.
-
Detergent Wash: Wash the equipment with a laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area before reuse.
Empty Container Disposal
An "empty" container that held this compound must be properly managed. To be considered "RCRA empty," the container must be triple-rinsed with a solvent capable of removing the chemical. The rinseate from this process is considered hazardous waste and must be collected in the halogenated solvent waste stream. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies may vary.
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If the substance is volatile, increase ventilation through fume hoods and close the laboratory door.[14]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate the spill area with a detergent and water solution.
-
-
Large Spills (requiring emergency response):
-
Evacuate the laboratory immediately.
-
If safe to do so, close the door to the laboratory to contain the spill.
-
Activate the nearest fire alarm to alert building occupants.
-
Contact your institution's emergency response team and provide them with the chemical name, location of the spill, and estimated quantity.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 460-35-5 | [2] |
| Molecular Formula | C3H4ClF3 | [4][5] |
| Appearance | Colorless liquid | [1][4][5][6] |
| Odor | Faint, ether-like | [1] |
| EPA Hazardous Waste Codes | F001, F002 | [7][8][9][10] |
| Incompatible Materials | Strong reducing agents, active metals, strong oxidizing agents | [2][4][5][6] |
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By following these guidelines, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and minimize their environmental impact. Always consult your institution's specific policies and procedures, as they may have additional requirements.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 460-35-5 [chemicalbook.com]
- 7. wku.edu [wku.edu]
- 8. adem.alabama.gov [adem.alabama.gov]
- 9. media.suweb.site [media.suweb.site]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. epa.gov [epa.gov]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. odu.edu [odu.edu]
Comprehensive Safety and Handling Guide for 3-Chloro-1,1,1-trifluoropropane
Navigating the complexities of novel chemical compounds is a cornerstone of innovative research and development. At the forefront of this endeavor is a steadfast commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of 3-Chloro-1,1,1-trifluoropropane (CAS No. 460-35-5). It is designed for the discerning researcher, scientist, and drug development professional who understands that meticulous safety protocols are integral to groundbreaking science.
Understanding the Compound: A Prerequisite for Safety
This compound is a colorless, nonflammable liquid with a faint, ether-like odor.[1] Its chemical structure, characterized by the presence of both chlorine and fluorine atoms, imparts unique properties that necessitate specific handling precautions.[1] While chemically inert in many situations, it can react violently with strong reducing agents, such as active metals, and undergoes oxidation with strong oxidizing agents at extreme temperatures.[2][3][4]
Key Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C3H4ClF3 | [5] |
| Molecular Weight | 132.51 g/mol | [4][5] |
| Boiling Point | 44.1 °C at 760 mmHg | [5] |
| Melting Point | -106.2 °C | [5] |
| Flash Point | -6.8 °C | [5] |
| Vapor Pressure | 380.2 mmHg at 25°C | [5] |
| Density | 1.3 g/cm³ | [5] |
Hazard Identification and Risk Assessment: A Proactive Stance
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[4][6]
-
Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[4][6]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][7]
-
Skin Irritation (Category 2): Causes skin irritation.[7]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[7]
-
Hazardous to the Ozone Layer (Category 1): Harms public health and the environment by destroying ozone in the upper atmosphere.[7][8]
It is crucial to note that currently, there are no established occupational exposure limit values for this compound from major regulatory bodies.[6] This absence of data underscores the importance of adopting a conservative approach to exposure control.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of simple checklist compliance; it is a critical, risk-based decision. The following provides a detailed, step-by-step guide to selecting and using PPE when handling this compound.
Experimental Workflow for PPE Selection
Caption: A workflow diagram illustrating the decision-making process for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. For tasks with a higher risk of splashing, tightly fitting safety goggles are essential.[6] When handling larger quantities or in situations with a significant splash potential, a face shield should be worn in conjunction with goggles.
-
Body Protection: A standard laboratory coat should be worn. For procedures involving larger volumes, a chemical-resistant apron over the lab coat is advised. Given the chemical's flash point, flame-retardant clothing should be considered if working in an environment with potential ignition sources.[6][11]
-
Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If engineering controls are not sufficient to maintain exposure below acceptable levels, or if symptoms of respiratory irritation are experienced, a full-face respirator with organic vapor cartridges should be used.[6][8]
Operational and Disposal Plans: A Lifecycle Approach to Safety
Safe handling extends beyond the immediate use of the chemical and encompasses its storage and eventual disposal.
Step-by-Step Handling and Storage Protocol
-
Procurement and Storage:
-
Acquire the smallest quantity of the chemical necessary for your research.
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong reducing agents and strong oxidizing agents.[2][3][4]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
-
-
Pre-Use Inspection:
-
Before handling, visually inspect the container for any signs of damage or leaks.
-
Ensure that all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
-
Handling:
-
Post-Use:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Securely close the container and return it to the designated storage area.
-
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal.[6]
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in strict accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect all waste, including excess chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
-
Consult with EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures for this chemical.
-
-
Licensed Disposal:
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 4. teamstersafety.org [teamstersafety.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | C3H4ClF3 | CID 10000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. airgas.com [airgas.com]
- 9. hvcc.edu [hvcc.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. GSRS [gsrs.ncats.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
